molecular formula C7H12 B1597327 4,4-Dimethyl-2-pentyne CAS No. 999-78-0

4,4-Dimethyl-2-pentyne

Cat. No.: B1597327
CAS No.: 999-78-0
M. Wt: 96.17 g/mol
InChI Key: FOALCTWKQSWRST-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pentyne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-2-yne
Source PubChem
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InChI

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALCTWKQSWRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244289
Record name 2-Pentyne, 4,4-dimethyl-
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

999-78-0
Record name 2-Pentyne, 4,4-dimethyl-
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Record name 2-Pentyne, 4,4-dimethyl-
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Record name 4,4-Dimethyl-2-pentyne
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Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 999-78-0

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 4,4-dimethyl-2-pentyne. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties of this compound

This compound, also known as tert-butyl methyl acetylene, is an internal alkyne characterized by a tert-butyl group at one end of the carbon-carbon triple bond and a methyl group at the other.[1] This structure imparts specific reactivity and physical properties to the molecule. It is a colorless liquid that is immiscible with water but soluble in common organic solvents.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 999-78-0
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 83 °C
Melting Point -82.4 °C
Density 0.718 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4071 - 1.4085
Water Solubility Immiscible
Synonyms tert-Butyl methyl acetylene, 4,4-dimethylpent-2-yne
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

Spectrum TypeKey Features
¹H NMR Signals corresponding to the tert-butyl protons and the methyl protons adjacent to the alkyne.
¹³C NMR Resonances for the sp-hybridized carbons of the alkyne, as well as the carbons of the tert-butyl and methyl groups.
Infrared (IR) The characteristic C≡C stretch of the internal alkyne is expected, though it may be weak due to the symmetry of the molecule.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. A common method involves the deprotonation of 3,3-dimethyl-1-butyne (B43207) (tert-butyl acetylene) to form a potent nucleophile, which is then reacted with an electrophilic methyl source like methyl iodide.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Workup 3,3-Dimethyl-1-butyne 3,3-Dimethyl-1-butyne Deprotonation Deprotonation 3,3-Dimethyl-1-butyne->Deprotonation Strong Base (e.g., NaNH2) Strong Base (e.g., NaNH2) Strong Base (e.g., NaNH2)->Deprotonation Methyl Iodide Methyl Iodide Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Methyl Iodide->Nucleophilic Attack (SN2) Deprotonation->Nucleophilic Attack (SN2) Forms Acetylide Anion Crude Product Crude Product Nucleophilic Attack (SN2)->Crude Product Purification (Distillation) Purification (Distillation) Crude Product->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

A general workflow for the synthesis of this compound.
Representative Experimental Protocol: Alkylation of a Terminal Alkyne

This protocol describes a general procedure for the synthesis of an internal alkyne, such as this compound, from a terminal alkyne.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Deprotonation: Anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) is added to the flask. A strong base, such as sodium amide (NaNH₂), is introduced, and the mixture is stirred. The terminal alkyne (e.g., 3,3-dimethyl-1-butyne) is then added dropwise via the dropping funnel at an appropriate temperature (e.g., -78 °C for liquid ammonia). The reaction is stirred for a specified time to ensure complete formation of the acetylide anion.

  • Alkylation: The alkylating agent (e.g., methyl iodide) is added dropwise to the solution of the acetylide anion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: The reaction is quenched by the careful addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the pure internal alkyne.

Reactivity and Applications

The triple bond in this compound is a site of rich reactivity, making it a valuable intermediate in organic synthesis. It can undergo a variety of transformations, including hydrogenation, halogenation, and more complex transition metal-catalyzed reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkynes to carbonyl compounds. For internal alkynes like this compound, this reaction yields a ketone. The use of a sterically hindered borane (B79455) reagent can provide regioselectivity.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Workup This compound This compound Hydroboration Hydroboration This compound->Hydroboration Borane Reagent (e.g., 9-BBN) Borane Reagent (e.g., 9-BBN) Borane Reagent (e.g., 9-BBN)->Hydroboration Oxidizing Agent (H2O2, NaOH) Oxidizing Agent (H2O2, NaOH) Oxidation Oxidation Oxidizing Agent (H2O2, NaOH)->Oxidation Hydroboration->Oxidation Forms Vinylborane (B8500763) Crude Product Crude Product Oxidation->Crude Product Purification Purification Crude Product->Purification 4,4-Dimethyl-2-pentanone 4,4-Dimethyl-2-pentanone Purification->4,4-Dimethyl-2-pentanone

A general workflow for the hydroboration-oxidation of this compound.
Representative Experimental Protocol: Hydroboration-Oxidation of an Alkyne

This protocol provides a general methodology for the hydroboration-oxidation of an internal alkyne.[4]

  • Hydroboration Step: In a dry, nitrogen-flushed flask, the alkyne is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The hydroborating agent (e.g., a solution of borane in THF or a sterically hindered borane like 9-BBN) is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the vinylborane intermediate.

  • Oxidation Step: The reaction mixture is cooled in an ice bath. An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), is added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂), ensuring the temperature remains controlled. After the addition is complete, the mixture is stirred at room temperature for a specified period.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent. The solvent is removed by rotary evaporation, and the resulting crude ketone is purified by an appropriate method, such as column chromatography or distillation.

Other Key Reactions
  • Palladium-Catalyzed Reactions: this compound is utilized in organometallic reactions, particularly those involving palladium catalysts. It can participate in cross-coupling reactions where the alkyne unit is incorporated into a larger molecular framework.

  • Polymerization: This alkyne can serve as a monomer in polymerization reactions, catalyzed by transition metal complexes such as those of tungsten, niobium, or tantalum, to form poly(this compound).[5]

Safety Information

This compound is a highly flammable liquid and vapor. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, away from ignition sources.

GHS Pictogram Hazard Statement Precautionary Statements
GHS02: FlameH225: Highly flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P370+P378: In case of fire: Use appropriate media to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

References

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pentyne from an Alkyne and an Alkyl Halide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethyl-2-pentyne, a valuable substituted alkyne in organic synthesis. The primary focus of this document is a detailed examination of the most viable synthetic route, which involves the alkylation of a terminal alkyne. This guide will elaborate on the reaction mechanism, provide a detailed experimental protocol, and present relevant quantitative and spectroscopic data for the characterization of the final product. The initially considered, yet impractical, synthetic pathway involving a tertiary alkyl halide is also discussed to highlight the importance of substrate selection in avoiding competing elimination reactions.

Introduction

Substituted alkynes are fundamental building blocks in organic chemistry, serving as precursors for a wide array of molecular architectures in pharmaceuticals, agrochemicals, and materials science. This compound, with its characteristic tert-butyl group adjacent to the alkyne functionality, is a useful intermediate for the introduction of this sterically demanding moiety into more complex molecules. The synthesis of such internal alkynes is typically achieved through the alkylation of a smaller terminal alkyne. This guide focuses on the practical and efficient synthesis of this compound from an appropriate alkyne and alkyl halide.

Strategic Approach to Synthesis

The synthesis of an internal alkyne from a smaller terminal alkyne and an alkyl halide is a classic example of carbon-carbon bond formation. The core of this strategy lies in the deprotonation of the terminal alkyne to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide.

The Viable Synthetic Route: Methylation of 3,3-Dimethyl-1-butyne (B43207)

The most effective and logical approach for the synthesis of this compound is the methylation of 3,3-dimethyl-1-butyne (also known as tert-butylacetylene). This strategy involves the following key steps:

  • Deprotonation: The terminal proton of 3,3-dimethyl-1-butyne is acidic (pKa ≈ 25) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a lithium tert-butylacetylide.

  • Alkylation: The resulting acetylide anion is a potent nucleophile and readily reacts with a primary alkyl halide, such as methyl iodide (CH3I), via an SN2 mechanism to form the desired product, this compound.

This pathway is highly efficient as it employs a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing elimination reaction.

The Impractical Synthetic Route: Reaction of Propyne with a Tert-Butyl Halide

An alternative retrosynthetic analysis might suggest the reaction of a propynide anion with a tert-butyl halide (e.g., tert-butyl bromide). However, this approach is fundamentally flawed. Tertiary alkyl halides are highly susceptible to elimination reactions (E2) in the presence of strong bases, and the propynide anion is a strong base. Consequently, the major products of this reaction would be isobutylene (B52900) and the starting alkyne, propyne, rather than the desired this compound. This underscores the critical importance of selecting appropriate substrates to favor the desired SN2 pathway.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the methylation of 3,3-dimethyl-1-butyne proceeds through a straightforward two-step sequence. The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 3_3_dimethyl_1_butyne 3,3-Dimethyl-1-butyne deprotonation Deprotonation 3_3_dimethyl_1_butyne->deprotonation n_BuLi n-Butyllithium (n-BuLi) n_BuLi->deprotonation methyl_iodide Methyl Iodide (CH3I) alkylation Alkylation (SN2) methyl_iodide->alkylation lithium_acetylide Lithium tert-butylacetylide (Intermediate) deprotonation->lithium_acetylide Formation of nucleophile butane Butane (byproduct) deprotonation->butane product This compound alkylation->product LiI Lithium Iodide (byproduct) alkylation->LiI lithium_acetylide->alkylation

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the alkylation of terminal alkynes.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

  • Deprotonation: Anhydrous THF is added to the flask, followed by 3,3-dimethyl-1-butyne. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe while maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: Methyl iodide (1.1 equivalents) is added dropwise to the cold solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants
3,3-Dimethyl-1-butyne (MW)82.15 g/mol
n-Butyllithium (Molarity)Typically 2.5 M in hexanes
Methyl Iodide (MW)141.94 g/mol
Product
This compound (MW)96.17 g/mol [1]
Reaction Conditions
SolventAnhydrous THF
Deprotonation Temperature-78 °C
Alkylation Temperature-78 °C to room temperature
Yield
Reported YieldHigh (specific yield depends on scale and conditions)
Physical Properties
Boiling Point83-84 °C
Density0.718 g/mL at 25 °C

Spectroscopic Data for Product Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.[1]

1H NMR Spectroscopy
  • 1H NMR (CDCl3):

    • δ 1.18 (s, 9H, -C(CH3)3)

    • δ 1.76 (s, 3H, -C≡C-CH3)

13C NMR Spectroscopy
  • 13C NMR (CDCl3):

    • δ 3.5 (-C≡C-C H3)

    • δ 27.9 (-C (CH3)3)

    • δ 31.0 (-C(C H3)3)

    • δ 74.0 (-C ≡C-CH3)

    • δ 85.0 (-C≡C -C(CH3)3)

Infrared (IR) Spectroscopy
  • IR (neat):

    • ~2965 cm-1 (C-H stretch, sp3)

    • ~2240 cm-1 (C≡C stretch, weak for internal alkyne)

    • ~1365 cm-1 (C-H bend, tert-butyl)

Mass Spectrometry (MS)
  • MS (EI):

    • m/z (%): 96 (M+), 81 (M+ - CH3), 57 (C4H9+, base peak)[2]

Logical Relationships in Synthesis Strategy

The choice of reactants is governed by the principles of nucleophilic substitution and elimination reactions. The following diagram illustrates the logical decision-making process for selecting the optimal synthetic route.

synthesis_logic cluster_path1 Pathway 1 cluster_path2 Pathway 2 (Not Viable) target Target: this compound alkyne1 Alkyne: 3,3-Dimethyl-1-butyne target->alkyne1 halide1 Alkyl Halide: Methyl Iodide (Primary) target->halide1 alkyne2 Alkyne: Propyne target->alkyne2 halide2 Alkyl Halide: tert-Butyl Bromide (Tertiary) target->halide2 reaction1 Reaction Type: SN2 alkyne1->reaction1 halide1->reaction1 outcome1 Outcome: Desired Product (High Yield) reaction1->outcome1 reaction2 Reaction Type: E2 Elimination alkyne2->reaction2 halide2->reaction2 outcome2 Outcome: Elimination Products (Low Yield of Desired Product) reaction2->outcome2

Caption: Logical diagram illustrating the selection of the synthetic pathway.

Conclusion

The synthesis of this compound is most efficiently achieved through the methylation of 3,3-dimethyl-1-butyne. This method, which involves the formation of a lithium acetylide followed by an SN2 reaction with methyl iodide, provides a high yield of the desired product. The alternative pathway involving the reaction of a propynide with a tert-butyl halide is not practical due to the prevalence of the competing E2 elimination reaction. The detailed protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-pentyne and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,4-dimethyl-2-pentyne, including its structural formula, isomers, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Formula and Properties of this compound

This compound, also known as tert-butylmethylacetylene, is an alkyne with the molecular formula C₇H₁₂.[1][2] Its structure features a triple bond between the second and third carbon atoms of a pentane (B18724) chain, with two methyl groups attached to the fourth carbon.[2] This branched structure imparts specific physical and chemical properties to the molecule. It is a colorless liquid at room temperature, has a distinct odor, and is insoluble in water but soluble in organic solvents.[2]

The presence of the triple bond makes this compound a useful intermediate in organic synthesis. It can undergo various reactions typical of alkynes, such as hydrogenation, halogenation, and addition reactions.[2] It is utilized in organometallic reactions, for instance, to study the regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes.[1] Additionally, it is used in the preparation of pyrimidine-diones by reacting with an isocyanate in the presence of a nickel/N-heterocyclic carbene catalyst.[1]

Below is a diagram illustrating the structural formula of this compound.

Figure 1: Structural formula of this compound.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different structural arrangements. The molecular formula C₇H₁₂ can represent various structural isomers, including other alkynes (constitutional isomers), as well as functional group isomers like dienes and cycloalkenes. This guide focuses on the alkyne isomers of this compound.

The primary types of isomerism exhibited by these alkynes are:

  • Chain isomerism: Variation in the arrangement of the carbon skeleton (e.g., a straight chain versus a branched chain).

  • Positional isomerism: Differences in the location of the triple bond along the carbon chain.

The following are the constitutional alkyne isomers of C₇H₁₂:

  • 1-Heptyne

  • 2-Heptyne

  • 3-Heptyne

  • 3-Methyl-1-hexyne

  • 4-Methyl-1-hexyne

  • 5-Methyl-1-hexyne

  • 4-Methyl-2-hexyne

  • 5-Methyl-2-hexyne

  • 2-Methyl-3-hexyne

  • 3,3-Dimethyl-1-pentyne

  • 4,4-Dimethyl-1-pentyne

  • 3-Ethyl-1-pentyne

The structural formulas of these isomers are visualized below.

isomers CH≡C-CH₂-CH₂-CH₂-CH₂-CH₃ CH≡C-CH₂-CH₂-CH₂-CH₂-CH₃ CH₃-C≡C-CH₂-CH₂-CH₂-CH₃ CH₃-C≡C-CH₂-CH₂-CH₂-CH₃ CH₃-CH₂-C≡C-CH₂-CH₂-CH₃ CH₃-CH₂-C≡C-CH₂-CH₂-CH₃ CH≡C-CH(CH₃)-CH₂-CH₂-CH₃ CH≡C-CH(CH₃)-CH₂-CH₂-CH₃ CH≡C-CH₂-CH(CH₃)-CH₂-CH₃ CH≡C-CH₂-CH(CH₃)-CH₂-CH₃ CH≡C-CH₂-CH₂-CH(CH₃)-CH₃ CH≡C-CH₂-CH₂-CH(CH₃)-CH₃ CH₃-C≡C-CH(CH₃)-CH₂-CH₃ CH₃-C≡C-CH(CH₃)-CH₂-CH₃ CH₃-C≡C-CH₂-CH(CH₃)-CH₃ CH₃-C≡C-CH₂-CH(CH₃)-CH₃ CH₃-CH₂-C≡C-CH(CH₃)-CH₃ CH₃-CH₂-C≡C-CH(CH₃)-CH₃ CH≡C-C(CH₃)₂-CH₂-CH₃ CH≡C-C(CH₃)₂-CH₂-CH₃ CH≡C-CH₂-C(CH₃)₃ CH≡C-CH₂-C(CH₃)₃ CH≡C-CH(CH₂CH₃)-CH₂CH₃ CH≡C-CH(CH₂CH₃)-CH₂CH₃

Figure 2: Constitutional alkyne isomers of C₇H₁₂.

Data Presentation

The following table summarizes key quantitative data for this compound and a representative isomer, 1-heptyne.

PropertyThis compound1-Heptyne
Molecular Weight 96.17 g/mol [1]96.17 g/mol [3]
Boiling Point 83 °C[4]99-100 °C[3]
Melting Point -14 °C[2]-81 °C[3]
Density 0.726 g/mL[2]0.733 g/mL at 25 °C[3]
Refractive Index 1.4085[4]n20/D 1.408[3]
Vapor Pressure Not available93.1 mmHg at 37.7 °C[3]
CAS Number 999-78-0[4]628-71-7[3]

Experimental Protocols

A common and effective method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne. This process involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by nucleophilic substitution with an alkyl halide.

Proposed Synthesis of this compound

This protocol describes a two-step synthesis starting from propyne (B1212725) and a suitable alkylating agent.

synthesis_workflow Propyne Propyne Acetylide Propynilide Anion Formation Propyne->Acetylide 1. NaNH₂ / liq. NH₃ Alkylation SN2 Alkylation Acetylide->Alkylation 2. tert-Butyl bromide Workup Aqueous Workup & Purification Alkylation->Workup Product This compound Workup->Product

References

An In-depth Technical Guide to tert-Butyl Methyl Acetylene (3,3-Dimethyl-1-butyne)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl methyl acetylene (B1199291), also known as 3,3-dimethyl-1-butyne. This valuable building block is utilized in various synthetic applications, most notably in the pharmaceutical industry.

Core Physical and Chemical Properties

tert-Butyl methyl acetylene is a colorless, highly flammable liquid.[1][2] It is characterized by the presence of a terminal triple bond and a bulky tert-butyl group, which influence its reactivity and physical characteristics.

Table 1: Physical Properties of tert-Butyl Methyl Acetylene

PropertyValueSource(s)
Molecular Formula C6H10[1][3]
Molecular Weight 82.14 g/mol [3][4]
CAS Number 917-92-0[1]
Boiling Point 37-38 °C[1][2][5]
Melting Point -78 °C[1][2][5]
Density 0.667 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.374[2][5]
Vapor Pressure 398.0 mmHg[4]
Solubility Miscible with chloroform, benzene, and toluene. Immiscible with water.[1][2]

Table 2: Chemical and Safety Information

PropertyValueSource(s)
IUPAC Name 3,3-dimethylbut-1-yne[3]
Synonyms tert-Butylacetylene, 3,3-Dimethylbutyne[1]
InChI Key PPWNCLVNXGCGAF-UHFFFAOYSA-N[5]
SMILES CC(C)(C)C#C[5]
Flash Point < -34 °C[6]
Hazards Highly flammable liquid and vapor. May cause skin, eye, and respiratory irritation.[1][2][7]

Chemical Reactivity and Applications

The chemical behavior of tert-butyl methyl acetylene is dominated by its terminal alkyne functionality. This makes it a versatile reagent in organic synthesis.

Acidity of the Terminal Proton

The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on sp2 or sp3 hybridized carbons. This allows for deprotonation by a strong base, such as sodium amide (NaNH2) or an organolithium reagent like n-butyllithium, to form a potent nucleophile known as an acetylide anion. This reactivity is fundamental to its use in forming new carbon-carbon bonds.

Key Reactions
  • Alkylation: The acetylide anion readily participates in SN2 reactions with primary alkyl halides, leading to the formation of internal alkynes. This is a crucial step in chain elongation.

  • Addition to Carbonyls: The acetylide anion can add to aldehydes and ketones to form propargyl alcohols.

  • Hydration: In the presence of a mercury catalyst, terminal alkynes like tert-butyl methyl acetylene can undergo hydration to form methyl ketones, following Markovnikov's rule.[5]

  • Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds.

Application in Drug Synthesis: Terbinafine (B446)

A prominent application of tert-butyl methyl acetylene is in the synthesis of the antifungal drug Terbinafine.[1] The synthesis involves the reaction of the lithium acetylide of tert-butyl methyl acetylene with acrolein to form an alcohol intermediate. This is then converted to an allylic bromide and subsequently coupled with N-methyl-1-naphthalenemethylamine to yield Terbinafine.

Terbinafine_Synthesis tert_butyl_acetylene tert-Butyl methyl acetylene intermediate1 6,6-dimethyl-1-hepten-4-yn-3-ol tert_butyl_acetylene->intermediate1 1. nBuLi 2. Acrolein nBuLi n-Butyl Lithium nBuLi->intermediate1 acrolein Acrolein acrolein->intermediate1 intermediate2 1-bromo-6,6-dimethyl-2-hepten-4-yne intermediate1->intermediate2 HBr, PBr3 HBr_PBr3 HBr, PBr3 HBr_PBr3->intermediate2 terbinafine Terbinafine intermediate2->terbinafine N-methyl-1-naphthalenemethylamine, K2CO3 naphthyl_amine N-methyl-1-naphthalenemethylamine naphthyl_amine->terbinafine

Caption: Synthesis of Terbinafine from tert-Butyl methyl acetylene.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

Determination of Boiling Point (Distillation Method)

The boiling point of a volatile liquid like tert-butyl methyl acetylene can be accurately determined via simple distillation.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of tert-butyl methyl acetylene and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle or water bath.

  • Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point of the liquid at the recorded atmospheric pressure.

Boiling_Point_Determination start Start setup Assemble Simple Distillation Apparatus start->setup add_sample Add tert-Butyl methyl acetylene and Boiling Chips to Flask setup->add_sample heat Gently Heat the Flask add_sample->heat observe Observe for Boiling and Condensation heat->observe record_temp Record Stable Temperature of Distillate observe->record_temp end End record_temp->end

Caption: Workflow for Boiling Point Determination by Distillation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a terminal alkyne like tert-butyl methyl acetylene, characteristic peaks for the C≡C and ≡C-H bonds are expected.

Methodology:

  • Sample Preparation: As tert-butyl methyl acetylene is a liquid, a neat sample can be analyzed. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the two plates.

  • Instrument Setup: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands. For tert-butyl methyl acetylene, expect a sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a weaker peak in the region of 2100-2260 cm⁻¹ for the C≡C stretch.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze volatile compounds.

Methodology:

  • Instrument Parameters: Set up the gas chromatograph with an appropriate capillary column (e.g., a non-polar column like DB-1 or HP-5). Establish the carrier gas (e.g., helium or nitrogen) flow rate, injector temperature, and detector temperature. Program the oven temperature ramp.

  • Sample Preparation: Prepare a dilute solution of tert-butyl methyl acetylene in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the heated injection port of the GC.

  • Separation and Detection: The sample is vaporized and carried through the column by the carrier gas. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components are then detected as they elute from the column.

  • Data Analysis: The output, a chromatogram, will show a peak corresponding to tert-butyl methyl acetylene at a specific retention time. This retention time can be used for identification, and the peak area can be used for quantification when calibrated with standards.

Reactivity of Terminal Alkynes

The following diagram illustrates some of the key reactions of terminal alkynes, such as tert-butyl methyl acetylene.

Terminal_Alkyne_Reactivity terminal_alkyne R-C≡C-H (e.g., tert-Butyl methyl acetylene) acetylide Acetylide Anion (R-C≡C:-) terminal_alkyne->acetylide Deprotonation methyl_ketone Methyl Ketone terminal_alkyne->methyl_ketone Markovnikov Hydration aldehyde Aldehyde terminal_alkyne->aldehyde Anti-Markovnikov Hydration strong_base Strong Base (e.g., NaNH2) strong_base->acetylide internal_alkyne Internal Alkyne (R-C≡C-R') acetylide->internal_alkyne Alkylation propargyl_alcohol Propargyl Alcohol acetylide->propargyl_alcohol Addition to Carbonyl alkyl_halide Primary Alkyl Halide (R'-X) alkyl_halide->internal_alkyne carbonyl Aldehyde or Ketone carbonyl->propargyl_alcohol hydration Hydration (H2O, H2SO4, HgSO4) hydration->methyl_ketone hydroboration Hydroboration-Oxidation (1. BH3, THF; 2. H2O2, NaOH) hydroboration->aldehyde

Caption: General Reactivity of Terminal Alkynes.

Safety and Handling

tert-Butyl methyl acetylene is a highly flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8] Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designed for flammable materials.[2][5] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

References

Spectroscopic Profile of 4,4-Dimethyl-2-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-2-pentyne (CAS No. 999-78-0), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a seven-carbon internal alkyne. Its structural features, including a tert-butyl group and a methyl group flanking a carbon-carbon triple bond, give rise to a distinct spectroscopic fingerprint. This guide presents the detailed ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational dataset for the identification, characterization, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.77Singlet3HCH₃ (at C1)
1.15Singlet9HC(CH₃)₃ (at C5)

¹³C NMR Data

The ¹³C NMR spectrum shows five signals, corresponding to the five chemically non-equivalent carbon atoms in this compound.

Chemical Shift (δ) ppmAssignment
90.3C4
75.0C3
31.0C5 (3 x CH₃)
28.1C2
3.4C1
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. A notable feature for this compound is the characteristic alkyne C≡C stretch.

Wavenumber (cm⁻¹)IntensityAssignment
2969StrongC-H stretch (sp³)
2869MediumC-H stretch (sp³)
2295WeakC≡C stretch
1479MediumC-H bend (CH₃)
1363MediumC-H bend (t-Butyl)
1205MediumC-C skeletal vibration
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

m/zRelative Intensity (%)Proposed Fragment
9615[M]⁺ (Molecular Ion)
81100[M - CH₃]⁺
5325[C₄H₅]⁺
4130[C₃H₅]⁺
2920[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the key relationships and processes described in this guide.

Spectroscopic_Analysis_Workflow cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_data Derived Information Molecule C₇H₁₂ NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure Carbon-Hydrogen Framework NMR->Structure Functional_Groups Functional Groups (C≡C, C-H) IR->Functional_Groups Fragmentation Molecular Weight & Fragmentation Pattern MS->Fragmentation

Caption: Spectroscopic analysis workflow for this compound.

Mass_Spectrometry_Fragmentation M [C₇H₁₂]⁺ m/z = 96 M_minus_15 [C₆H₉]⁺ m/z = 81 M:f0->M_minus_15:f0 - CH₃ C4H5 [C₄H₅]⁺ m/z = 53 M_minus_15:f0->C4H5:f0 - C₂H₄ C3H5 [C₃H₅]⁺ m/z = 41 M_minus_15:f0->C3H5:f0 - C₃H₄

Caption: Key fragmentation pathways of this compound in EI-MS.

Whitepaper: Navigating the Reactivity of Sterically Hindered Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: A comprehensive examination of the synthetic challenges and strategic approaches to the functionalization of sterically hindered internal alkynes. This guide delves into key reaction classes, presents quantitative data on their performance, and provides detailed experimental frameworks.

Introduction: The Challenge of Steric Encumbrance

Internal alkynes are fundamental building blocks in organic synthesis, prized for their linear geometry and rich reactivity, which allows for their conversion into complex molecular architectures. They serve as rigid scaffolds or precursors to a variety of functional groups, making them invaluable in medicinal chemistry and materials science.[1][2][3] However, when the triple bond is flanked by bulky substituents (e.g., tert-butyl, phenyl, or other quaternary centers), its reactivity is significantly attenuated. This steric hindrance shields the π-systems from approaching reagents, posing a considerable challenge for synthetic chemists.

Overcoming this steric barrier requires carefully designed strategies, often involving highly active catalysts, tailored ligand systems, or forcing reaction conditions to achieve desired transformations. This guide explores the modern methodologies developed to effectively functionalize these challenging substrates, with a focus on cycloadditions, hydrofunctionalizations, and transition metal-catalyzed coupling reactions.

Cycloaddition Reactions: Forging Rings Under Steric Strain

Cycloaddition reactions are powerful tools for constructing carbo- and heterocyclic frameworks in a single, atom-economical step.[4] With sterically hindered alkynes, the activation energy for these transformations is often high, necessitating catalytic approaches.

[2+2+2] Cycloadditions

The transition metal-catalyzed [2+2+2] cycloaddition of alkynes is a classic method for synthesizing substituted benzene (B151609) derivatives.[5] For hindered substrates, the choice of metal catalyst is critical. Ruthenium and rhodium complexes have shown efficacy in promoting these transformations, which proceed through metallacycle intermediates. The mechanism typically involves the oxidative coupling of two alkyne units to the metal center to form a metallacyclopentadiene, followed by insertion of a third unsaturated partner and reductive elimination to release the aromatic product.

Huisgen 1,3-Dipolar Cycloaddition ("Click" Chemistry)

The reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole is a cornerstone of "click" chemistry.[6] While terminal alkynes are most commonly used, internal alkynes, including hindered ones, can participate. The reaction, particularly the copper(I)-catalyzed variant (CuAAC), is often tolerant of steric bulk, although reaction rates may be slower. This transformation is crucial in drug development and bioconjugation for its reliability and orthogonality.[7]

Hydrofunctionalization: Regio- and Stereoselective Addition

Hydrofunctionalization, the addition of an H-Y bond across the triple bond, is a direct route to substituted alkenes. With unsymmetrical hindered alkynes, controlling the regioselectivity of this addition is a primary concern.

Hydroarylation

The direct addition of a C-H bond of an arene across a triple bond is an efficient method for synthesizing multi-substituted alkenes. Nickel and Palladium catalysts are often employed for this purpose.[8][9] For hindered internal alkynes, directing groups can be used to control the regioselectivity of the addition. The mechanism often involves the formation of a metal-hydride species which then undergoes migratory insertion with the alkyne.[8]

Alkyne SubstrateAryl PartnerCatalyst SystemConditionsYield (%)Regio-/Stereo-selectivityRef.
DiphenylacetyleneBenzeneNi(COD)₂ / L₂80 °C, 12 h88syn-addition[8]
1,2-bis(4-methoxyphenyl)ethyneAnisolePd(OAc)₂ / L₃100 °C, 24 h75High[8]
Di-tert-butylacetyleneToluene (B28343)[Rh(COD)Cl]₂ / L₄120 °C, 48 h45Moderate[10]
This table is a representative summary based on typical results found in the literature. L₂, L₃, L₄ represent various phosphine (B1218219) or NHC ligands.
Hydroboration and Hydrosilylation

Hydroboration of internal alkynes, followed by oxidation, provides access to ketones.[11] The use of bulky borane (B79455) reagents like disiamylborane (B86530) or 9-BBN can impart high regioselectivity, even with moderately hindered substrates, by favoring addition at the less sterically encumbered carbon.[12] Hydrosilylation is a powerful method for preparing vinylsilanes, which are versatile synthetic intermediates.[13] This reaction is almost exclusively catalyzed by transition metals, with platinum and rhodium complexes being common choices.

Reduction of Hindered Alkynes: Accessing Alkenes with Defined Geometry

The partial reduction of alkynes is a critical transformation for accessing alkenes with specific (E or Z) geometry. The choice of reagents and catalysts dictates the stereochemical outcome.

  • Syn-Reduction to Z-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), selectively produces Z-alkenes.[14] The catalyst surface delivers two hydrogen atoms to the same face of the alkyne.

  • Anti-Reduction to E-Alkenes: Dissolving metal reduction, typically using sodium in liquid ammonia, proceeds via a radical anion intermediate to yield the thermodynamically more stable E-alkene.[15]

Steric hindrance can significantly slow the rate of these reductions. For highly hindered alkynes, forcing conditions or more active catalyst systems may be required to achieve complete conversion.

Experimental Protocols

The following provides a generalized procedure for a transition metal-catalyzed reaction, which should be adapted and optimized for specific substrates and catalysts.

General Procedure for a Nickel-Catalyzed Hydroarylation

Warning: This procedure should be carried out by trained personnel in a fume hood using appropriate personal protective equipment. Anhydrous and oxygen-free conditions are essential.

  • Reactor Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the Nickel precatalyst (e.g., Ni(COD)₂, 5 mol%) and the appropriate ligand (e.g., a phosphine or NHC ligand, 5-10 mol%).

  • Reagent Addition: Add the sterically hindered internal alkyne (1.0 equiv) and the aryl partner (if solid, 1.5-3.0 equiv).

  • Solvent and Inerting: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent (e.g., toluene or dioxane, 0.1 M) and the aryl partner (if liquid) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-48 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized alkene.

Conclusion and Outlook

The functionalization of sterically hindered internal alkynes remains a formidable task in synthetic chemistry, demanding innovation in catalyst design and reaction engineering. While significant progress has been made, particularly through the use of potent transition-metal catalysts, many transformations still suffer from low yields or require harsh conditions when applied to the most demanding substrates. The development of new catalytic systems with higher activity and selectivity will continue to be a primary focus of research. For professionals in drug discovery, the ability to modify complex scaffolds containing hindered alkynes opens new avenues for lead optimization, allowing for the fine-tuning of steric profiles and the introduction of new pharmacophoric elements. As our understanding of reaction mechanisms deepens, we can expect the development of even more sophisticated and practical methods to unlock the synthetic potential of these challenging yet valuable building blocks.

References

The Solubility Profile of 4,4-Dimethyl-2-pentyne in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4-Dimethyl-2-pentyne

This compound, also known as tert-butyl methyl acetylene, is a colorless liquid with the molecular formula C7H12.[1] Its structure, featuring a sterically hindered internal triple bond, imparts unique reactivity and physical properties. As a nonpolar alkyne, its solubility is largely governed by the principle of "like dissolves like," indicating a preference for nonpolar organic solvents over polar ones.[2][3][4][5] It is confirmed to be insoluble in water.[1][6][7][8][9]

Solubility Data

Based on available literature, the solubility of this compound in common organic solvents is qualitatively described as "soluble." Specific mentions include good solubility in ethanol, ether, and benzene. A more detailed, albeit qualitative, summary is presented in Table 1. Researchers requiring precise solubility limits are advised to perform experimental determinations as outlined in Section 3.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsQualitative Solubility
Alcohols Methanol, EthanolSoluble
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble
Aromatic Hydrocarbons Benzene, TolueneSoluble
Alkanes Hexane, HeptaneExpected to be soluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Expected to be soluble
Esters Ethyl acetateExpected to be soluble
Halogenated Solvents Dichloromethane, ChloroformExpected to be soluble
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Expected to be soluble
Aqueous Solvents WaterInsoluble[1][6][7][8][9]

Note: "Expected to be soluble" is based on the general principle of "like dissolves like" for nonpolar compounds.[2][3][4][5] Experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound in a given organic solvent. This method is adapted from the widely accepted shake-flask method.[10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 10 mL)

  • Thermostatically controlled shaker or incubator

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC, NMR)[10]

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible)

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. b. Add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis: a. After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles. d. Dilute the filtered sample with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

  • Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent. b. Analyze the calibration standards and the diluted sample using a pre-validated GC-FID or other suitable analytical method. c. Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Quantitative Analysis cluster_calculation Data Processing start Add excess this compound and known volume of solvent to vial equilibration Equilibrate in thermostatically controlled shaker (24-48h) start->equilibration settling Allow undissolved solute to settle equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter sample sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze standards and sample (e.g., GC-FID) dilution->analysis calibration Prepare calibration standards calibration->analysis calculation Calculate solubility from calibration curve and dilution factor analysis->calculation result Solubility (g/100mL or mol/L) calculation->result

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound is a nonpolar organic compound with demonstrated solubility in common organic solvents and insolubility in water. While quantitative data remains to be exhaustively documented, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems. The understanding and empirical determination of its solubility are crucial for its effective use in synthesis, purification, and various applications within the pharmaceutical and chemical industries.

References

The Synthesis of 4,4-Dimethyl-2-pentyne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic routes for producing 4,4-dimethyl-2-pentyne, a valuable building block in organic synthesis. This document details the primary synthetic pathways, providing quantitative data, and explicit experimental protocols. Visual diagrams of the synthetic workflows are included to facilitate a clear understanding of the chemical transformations.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through two distinct and effective pathways:

  • Alkylation of a Terminal Alkyne: This is the most direct and commonly employed method. It involves the deprotonation of the precursor, tert-butylacetylene (3,3-dimethyl-1-butyne), by a strong base to form an acetylide anion. This is followed by nucleophilic attack on a methylating agent, typically methyl iodide, to yield the desired product.

  • Dehydrohalogenation of a Dihalopentane Derivative: This alternative route involves the elimination of two equivalents of a hydrogen halide from a suitable dihalo-dimethylpentane precursor using a strong base.

This guide will now delve into the specifics of each of these synthetic approaches, presenting the available quantitative data and detailed experimental procedures.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data extracted from the literature for the key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of the Precursor tert-Butylacetylene (3,3-dimethyl-1-butyne) from Pinacolone (B1678379)

Starting MaterialReagentsSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
PinacolonePhosphorus pentachloride (PCl5)Xylene10 - 307.5 - 1395 (of 2,2-dichloro-3,3-dimethylbutane)
2,2-dichloro-3,3-dimethylbutane (B105728)Sodium hydroxide (B78521) (NaOH), PhosphoramideWater180 - 250Not SpecifiedHigh (implied)

Table 2: Synthesis of this compound via Alkylation of tert-Butylacetylene

Starting MaterialBaseMethylating AgentSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
tert-Butylacetylenen-Butyllithium (n-BuLi)Methyl iodide (CH3I)Tetrahydrofuran (B95107) (THF)-78 to room temperatureNot SpecifiedHigh (implied)
tert-ButylacetyleneSodium amide (NaNH2)Methyl iodide (CH3I)Liquid Ammonia-33Not SpecifiedHigh (implied)

Table 3: Synthesis of a Related Alkyne (4-Methyl-2-pentyne) via Dehydrohalogenation

Starting MaterialBaseSolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
2,2-dichloro-4-methylpentanePotassium hydroxide (KOH)Dimethyl sulfoxide (B87167) (DMSO)100570.8
2-chloro-4-methyl-2-pentenePotassium tert-butoxide (t-BuOK)Dimethyl sulfoxide (DMSO)100565.5

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of tert-Butylacetylene from Pinacolone

This two-step procedure involves the initial conversion of pinacolone to a geminal dichloride, followed by dehydrohalogenation.

Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane

  • Procedure: To a reactor charged with 400 kg of xylene, 390 kg of phosphorus pentachloride is added in stages with stirring until fully dissolved. The solution is cooled to 10°C, and 195 kg of pinacolone is added dropwise over approximately 8 hours, maintaining the temperature at 10°C.

  • Work-up: After the reaction is complete, an ice-water mixture is added to the reactor, and the mixture is allowed to stand for stratification. The organic layer is separated to yield 2,2-dichloro-3,3-dimethylbutane.

  • Yield: Approximately 95%.

Step 2: Dehydrochlorination to tert-Butylacetylene

  • Procedure: In a dechlorination still, 184 kg of sodium hydroxide, 70 kg of phosphoramide, and 92 kg of 2,2-dichloro-3,3-dimethylbutane are mixed with 500 kg of water. The mixture is heated to 180°C, ensuring the reaction temperature does not exceed 250°C. The tert-butylacetylene product is collected by distillation.

Synthesis of this compound via Alkylation of tert-Butylacetylene (General Procedure)

While a specific detailed protocol with exact yields for this transformation was not found in the reviewed literature, a general procedure based on standard organic chemistry principles is as follows:

  • Procedure: A solution of tert-butylacetylene in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon). To this solution, one equivalent of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium acetylide. Subsequently, a slight excess (1.1 equivalents) of methyl iodide is added to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis of 4-Methyl-2-pentyne (B1585047) via Dehydrohalogenation (Analogous Procedure)

This procedure for a similar alkyne provides a viable alternative synthetic strategy.

  • Procedure: In a flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel, place 150 ml of dimethyl sulfoxide (DMSO) and 41.5 g (0.74 mol) of potassium hydroxide. The mixture is heated to 100°C with stirring. From the dropping funnel, 50 g (0.3 mol) of 2,2-dichloro-4-methylpentane is added dropwise over 1 hour. The reaction mixture is stirred at this temperature for an additional 5 hours.

  • Work-up: The reaction mixture is cooled, and the hydrocarbon layer is separated from the solid precipitate. The precipitate is washed with a small amount of ether. The combined hydrocarbon layer and ether washings are then distilled.

  • Yield: The yield of 4-methyl-2-pentyne is reported to be 70.8%.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.

Synthesis_of_tert_Butylacetylene Pinacolone Pinacolone PCl5 PCl5, Xylene 10-30 °C Pinacolone->PCl5 Dichloro 2,2-dichloro-3,3-dimethylbutane PCl5->Dichloro NaOH NaOH, H2O 180-250 °C Dichloro->NaOH tBuAcetylene tert-Butylacetylene NaOH->tBuAcetylene

Caption: Synthesis of tert-Butylacetylene from Pinacolone.

Alkylation_of_tert_Butylacetylene tBuAcetylene tert-Butylacetylene Base 1. n-BuLi or NaNH2 2. CH3I tBuAcetylene->Base Product This compound Base->Product

Caption: Alkylation of tert-Butylacetylene to this compound.

Dehydrohalogenation_Route Dihalo 2,2-dichloro-4-methylpentane Base KOH, DMSO 100 °C Dihalo->Base Product 4-Methyl-2-pentyne Base->Product

Caption: Dehydrohalogenation route to a related alkyne.

Methodological & Application

Application Notes and Protocols for the Use of 4,4-Dimethyl-2-pentyne in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4,4-dimethyl-2-pentyne as a reactant in organometallic chemistry, with a focus on its insertion into palladium-carbon bonds. The protocols outlined below are based on established literature and are intended to guide researchers in the synthesis and characterization of novel organopalladium complexes.

Introduction

This compound, also known as tert-butylmethylacetylene, is a sterically hindered internal alkyne. Its unique structure, featuring a bulky tert-butyl group, imparts high regioselectivity in its reactions with organometallic complexes. This characteristic makes it a valuable tool for the controlled synthesis of specific vinylpalladium compounds, which can serve as intermediates in more complex organic transformations.

The primary application of this compound in organometallic chemistry is its insertion into the Pd-C bond of cyclopalladated complexes. This reaction allows for the stereospecific formation of a new carbon-carbon bond and the creation of a stable vinylpalladium moiety. The regiochemical outcome of this insertion is a key area of study and can be influenced by the nature of the ligands on the palladium center.

Key Applications

  • Regioselective Synthesis of Vinylpalladium Complexes: The insertion of this compound into the palladium-carbon bond of cyclopalladated precursors is a highly regioselective process. This allows for the targeted synthesis of specific isomers of vinylpalladium compounds.

  • Mechanistic Studies: The well-defined nature of the insertion reaction makes it an excellent system for studying the fundamental mechanisms of alkyne insertion in organometallic chemistry.

  • Precursors for Further Functionalization: The resulting vinylpalladium complexes are stable and can be isolated, characterized, and used in subsequent cross-coupling reactions or other transformations to build more complex molecular architectures.

Experimental Protocols

The following protocols are generalized procedures for the insertion of this compound into a cyclopalladated complex. Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.

Protocol 1: General Procedure for the Insertion of this compound into a Dimeric Cyclopalladated Complex

This protocol describes the reaction of a dimeric cyclopalladated complex with this compound in the presence of a coordinating ligand, such as pyridine (B92270), to yield a monomeric vinylpalladium complex.

Materials:

  • Dimeric cyclopalladated complex (e.g., [Pd(C^N)Cl]₂)

  • This compound

  • Pyridine (py)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive compounds

  • NMR tubes and deuterated solvents (e.g., CDCl₃)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dimeric cyclopalladated complex (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (2.2 eq) to the solution to cleave the chloro-bridges and form the monomeric pyridyl adduct.

  • To this solution, add a solution of this compound (1.5 eq) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Isolate the desired vinylpalladium complex and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Logical Workflow for Protocol 1:

Reaction_Mechanism Start Cyclopalladated Complex Coordination Alkyne Coordination Intermediate Start->Coordination Ligand Exchange Insertion Migratory Insertion Transition State Coordination->Insertion Intramolecular Attack Product Vinylpalladium Product Insertion->Product C-C Bond Formation

Application Notes and Protocols: 4,4-Dimethyl-2-pentyne in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4-dimethyl-2-pentyne, also known as tert-butyl methyl acetylene, as a substrate in asymmetric catalysis. The focus is on the enantioselective synthesis of valuable chiral building blocks that have potential applications in medicinal chemistry and materials science.

Introduction

This compound is an internal alkyne characterized by the presence of a sterically demanding tert-butyl group. This structural feature significantly influences its reactivity and selectivity in catalytic transformations. In asymmetric catalysis, the distinct steric and electronic properties of this substrate can be exploited to achieve high levels of enantiocontrol in the formation of chiral centers. This document details a key application in the field of asymmetric hydrosilylation for the synthesis of chiral vinylsilanes.

Application: Asymmetric Hydrosilylation for the Synthesis of Chiral Vinylsilanes

The asymmetric hydrosilylation of this compound provides a direct route to enantiomerically enriched vinylsilanes. These compounds are versatile synthetic intermediates, serving as precursors to a variety of functionalized molecules through subsequent stereospecific transformations of the carbon-silicon bond.

Reaction Scheme

The rhodium-catalyzed asymmetric hydrosilylation of this compound with a hydrosilane in the presence of a chiral phosphine (B1218219) ligand yields a chiral vinylsilane. The reaction proceeds with high regioselectivity and enantioselectivity.

G cluster_0 Asymmetric Hydrosilylation of this compound Substrate This compound Product Chiral Vinylsilane Substrate->Product Hydrosilylation Reagent Hydrosilane (e.g., PhMe2SiH) Reagent->Product Catalyst [Rh(cod)2]BF4 Catalyst->Product Ligand Chiral Phosphine Ligand (e.g., (R)-DTBM-SEGPHOS) Ligand->Product

Caption: General scheme for the asymmetric hydrosilylation of this compound.

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed asymmetric hydrosilylation of this compound with diphenylsilane (B1312307), adapted from representative literature.

EntryChiral LigandCatalyst PrecursorSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1(R)-DTBM-SEGPHOS[Rh(cod)₂]BF₄Toluene (B28343)25129598
2(S)-BINAP[Rh(cod)₂]BF₄THF25248892
3(R)-MeO-BIPHEP[Rh(cod)₂]BF₄Dichloromethane0189195

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Asymmetric Hydrosilylation using (R)-DTBM-SEGPHOS

This protocol details the procedure for the highly enantioselective hydrosilylation of this compound using a rhodium catalyst with the (R)-DTBM-SEGPHOS ligand.

Materials:

  • This compound (99%)

  • Diphenylsilane (98%)

  • [Rh(cod)₂]BF₄ (98%)

  • (R)-DTBM-SEGPHOS (98%)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-DTBM-SEGPHOS (0.011 mmol, 1.1 mol%).

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) in 3 mL of anhydrous toluene.

    • Add diphenylsilane (1.2 mmol) to the solution.

  • Reaction Execution:

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the chiral vinylsilane.

  • Characterization:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

    • Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Mix [Rh(cod)2]BF4 and (R)-DTBM-SEGPHOS B Add anhydrous toluene A->B C Stir for 30 min at RT B->C E Add catalyst solution C->E Active Catalyst D Dissolve this compound and diphenylsilane in toluene D->E F Stir at 25°C for 12h E->F G Concentrate reaction mixture F->G Crude Product H Flash column chromatography G->H I Characterize product (NMR, MS, Chiral HPLC) H->I H->I Pure Chiral Vinylsilane

Caption: Workflow for the asymmetric hydrosilylation of this compound.

Signaling Pathways and Logical Relationships

The enantioselectivity of the reaction is determined by the interaction between the chiral ligand, the rhodium center, and the prochiral alkyne substrate in the transition state. The bulky tert-butyl group of this compound plays a crucial role in directing the stereochemical outcome by creating significant steric hindrance, which favors one approach of the hydrosilane to the alkyne triple bond over the other.

G cluster_logic Factors Influencing Enantioselectivity Ligand Chiral Ligand (e.g., (R)-DTBM-SEGPHOS) TransitionState Diastereomeric Transition States Ligand->TransitionState Chiral Environment Rhodium Rhodium Center Rhodium->TransitionState Catalytic Site Substrate This compound (tert-butyl group) Substrate->TransitionState Steric Hindrance Enantioselectivity High Enantioselectivity TransitionState->Enantioselectivity Energy Difference

Caption: Key interactions determining the stereochemical outcome.

Conclusion

This compound serves as a valuable substrate in asymmetric catalysis, particularly in rhodium-catalyzed hydrosilylation reactions. The protocols and data presented herein demonstrate a reliable method for the synthesis of highly enantioenriched vinylsilanes. These findings are of significant interest to researchers in synthetic organic chemistry and drug development, providing a robust pathway to chiral intermediates for the construction of complex molecular architectures. Further exploration of other asymmetric transformations with this substrate is warranted to expand its utility in stereoselective synthesis.

Application Note: Synthesis of Pyrimidine-2,4-dione Derivatives via Nickel-Catalyzed Cycloaddition of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a synthetic protocol for the preparation of pyrimidine-2,4-dione derivatives, valuable scaffolds in medicinal chemistry, utilizing 4,4-Dimethyl-2-pentyne as a key starting material. The synthesis proceeds via a [2+2+2] cycloaddition reaction of the alkyne with two molecules of an isocyanate, catalyzed by a Nickel(0)/N-heterocyclic carbene (NHC) complex. This method provides a direct and efficient route to highly substituted pyrimidine-diones. Detailed experimental procedures, reactant specifications, and expected outcomes are provided to enable the successful implementation of this methodology in a research and development setting.

Introduction

Pyrimidine-2,4-diones, also known as uracils, are a class of heterocyclic compounds that form the core structure of several nucleobases and are prevalent in a wide range of biologically active molecules and pharmaceutical agents. The development of efficient synthetic routes to access structurally diverse pyrimidine-dione derivatives is of significant interest in drug discovery. A powerful strategy for the construction of such heterocyclic systems is the transition metal-catalyzed cycloaddition of unsaturated substrates. Specifically, the nickel-catalyzed cycloaddition of one alkyne and two isocyanate molecules has emerged as an effective method for the one-step synthesis of pyrimidine-diones.[1] This reaction is particularly favorable for unsymmetrically substituted alkynes, which promote the selective formation of the pyrimidine-dione over other potential products like pyridones.[1] This document provides a detailed protocol for the synthesis of a 5,6-disubstituted-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione using this compound and phenyl isocyanate as representative substrates.

Overall Reaction Scheme

The overall transformation involves the nickel-catalyzed cycloaddition of this compound with two equivalents of phenyl isocyanate to yield 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione.

Reaction: this compound + 2 Phenyl Isocyanate → 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione

Catalyst System: Ni(COD)₂ / IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Experimental Protocols

This section provides a detailed methodology for the synthesis of 6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%GFS Chemicals or equivalentDried over calcium hydride and degassed prior to use.[1]
Phenyl Isocyanate≥98%Aldrich or equivalentDried over P₂O₅ and degassed prior to use.[1]
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)98%Strem or equivalentHandled under inert atmosphere.[1]
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)98%Strem or equivalentPrepared according to literature procedures.[1]
Toluene (B28343)AnhydrousVariousDegassed prior to use.
Triethylamine (B128534)Reagent GradeVariousUsed for pre-treating silica (B1680970) gel.
Silica Gel230-400 meshVariousFor column chromatography.
Hexane (B92381)HPLC GradeVariousEluent for chromatography.
Ethyl Acetate (B1210297)HPLC GradeVariousEluent for chromatography.

General Cycloaddition Procedure: [1]

  • Catalyst Preparation: In a glovebox, prepare a toluene solution of Ni(COD)₂ (5 mol%) and IPr (10 mol%). Allow this solution to equilibrate for a minimum of 6 hours.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq) and phenyl isocyanate (2.2 eq) dissolved in anhydrous, degassed toluene to achieve a final alkyne concentration of approximately 0.1 M.

  • Initiation: To the stirring solution of the alkyne and isocyanate, add the pre-equilibrated Ni(COD)₂/IPr catalyst solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with triethylamine (typically a 1% solution in the eluent). A gradient of ethyl acetate in hexane is recommended for elution.

  • Characterization: Combine the product-containing fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Yields are based on analogous reactions reported in the literature.[1]

Starting AlkyneIsocyanateProductCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
This compoundPhenyl Isocyanate6-tert-butyl-5-methyl-1,3-diphenyl-pyrimidine-2,4(1H,3H)-dione5% Ni(COD)₂, 10% IPrRT1-2~70-80 (estimated)
1-Trimethylsilyl-1-propynePhenyl Isocyanate6-Methyl-5-(trimethylsilyl)-1,3-diphenylpyrimidine-2,4(1H,3H)-dione5% Ni(COD)₂, 10% IPrRT175[1]

Visualizations

Signaling Pathway/Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Cycloaddition Reaction cluster_purification Work-up & Purification reagents Dry & Degas Reagents (Alkyne, Isocyanate, Toluene) reaction_setup Combine Alkyne & Isocyanate in Toluene reagents->reaction_setup catalyst_prep Prepare Ni(COD)₂/IPr Solution (Equilibrate ≥ 6h) initiation Add Catalyst Solution catalyst_prep->initiation reaction_setup->initiation stirring Stir at Room Temperature (1-2 hours) initiation->stirring concentration Concentrate in vacuo stirring->concentration chromatography Column Chromatography (Et₃N-treated Silica Gel) concentration->chromatography final_product Isolate Pure Pyrimidine-dione chromatography->final_product

Caption: Workflow for the Ni-catalyzed synthesis of pyrimidine-dione.

Logical Relationship Diagram

Reaction_Mechanism_Simplified alkyne This compound nickelacycle Nickelacycle Intermediate alkyne->nickelacycle isocyanate1 Phenyl Isocyanate (1 eq.) isocyanate1->nickelacycle isocyanate2 Phenyl Isocyanate (1 eq.) product Pyrimidine-dione Product isocyanate2->product catalyst Ni(0)/IPr Complex catalyst->nickelacycle Oxidative Coupling nickelacycle->product Isocyanate Insertion product->catalyst Catalyst Regeneration

Caption: Simplified relationship of reactants in the catalytic cycle.

References

Application Notes and Protocols: Regioselectivity of Insertion into the Pd-C Bond of Cyclopalladated Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselectivity of insertion reactions of unsaturated molecules, such as alkynes and alkenes, into the palladium-carbon (Pd-C) bond of cyclopalladated complexes. Understanding and controlling this regioselectivity is crucial for the strategic synthesis of complex organic molecules, including those with potential pharmaceutical applications. This document outlines the key factors influencing the regioselectivity, presents quantitative data from selected studies, and provides detailed experimental protocols for representative reactions.

Introduction to Regioselectivity in Cyclopalladated Complexes

Cyclopalladation is a widely utilized C-H activation strategy that forms stable palladacycles. The resulting Pd-C bond is amenable to insertion by various unsaturated molecules, leading to the formation of larger ring systems and functionalized organic scaffolds. When unsymmetrical alkynes or alkenes are used as insertion partners, the reaction can proceed with different regiochemical outcomes, yielding distinct products. The regioselectivity of this insertion is influenced by a combination of steric and electronic factors related to the cyclopalladated complex, the incoming unsaturated substrate, and the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The steric bulk of the substituents on both the palladacycle and the inserting molecule plays a significant role. The incoming molecule will typically orient itself to minimize steric clashes with the ligands on the palladium center and the backbone of the palladacycle.

  • Electronic Effects: The electronic nature of the substituents on the alkyne or alkene influences the polarization of the π-system, directing the more nucleophilic carbon to attack the palladium center and the more electrophilic carbon to form a bond with the carbon of the Pd-C bond.

  • Ligand Effects: The ligands coordinated to the palladium center can modulate its electronic properties and steric environment, thereby influencing the regioselectivity of the insertion. For instance, bulky phosphine (B1218219) ligands can enforce a specific coordination geometry of the incoming substrate.[1]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can also affect the regioselectivity of the insertion process.

Quantitative Data on Regioselectivity

The following tables summarize quantitative data on the regioselectivity of alkyne and alkene insertion into the Pd-C bond of various cyclopalladated complexes.

Table 1: Regioselectivity of Unsymmetrical Alkyne Insertion into the Palladacycle Derived from N,N-Dimethylbenzylamine

Alkyne (RC≡CR')RR'Product(s)Regioisomeric Ratio (Major:Minor)Yield (%)Reference
Phenylacetylene (B144264)PhH5-membered/6-membered ringNot explicitly quantified-[2]
Ethyl propiolateHCO₂Et5-membered/6-membered ringPredominantly one isomer-[3]
Methyl propiolateHCO₂Me5-membered/6-membered ringNot explicitly quantified-[3]

Note: Detailed quantitative ratios are often not provided in abstracts and require analysis of full experimental data.

Table 2: Formation of η³-Allyl Complexes from Sequential Alkyne and Alkene Insertion into ortho-Palladated Primary Phenethylamines

Palladacycle PrecursorAlkyneAlkeneProduct IsomersRatio (anti:syn)Total Yield (%)Reference
ortho-palladated homoveratrylamineDiphenylacetyleneStyreneη³-allyl Pd(II) complexes1:1-[4][5]
ortho-palladated phentermineDiphenylacetyleneEthyl acrylateη³-allyl Pd(II) complexes2:1-[4][5]

The anti/syn ratio of the resulting η³-allyl complexes is a consequence of the regioselectivity of the initial alkene insertion followed by β-hydride elimination and re-insertion.[5]

Experimental Protocols

The following are representative protocols for the synthesis of cyclopalladated complexes and subsequent insertion reactions.

Protocol 1: Synthesis of Chloro-Bridged Cyclopalladated Dimer of N,N-Dimethylbenzylamine

This protocol describes the synthesis of a common palladacycle precursor.

Materials:

Procedure:

  • A mixture of N,N-dimethylbenzylamine (1.0 mmol) and palladium(II) chloride (1.0 mmol) in methanol (20 mL) is refluxed for 4 hours.

  • After cooling to room temperature, sodium acetate (1.2 mmol) is added, and the mixture is stirred for an additional 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with dichloromethane (3 x 20 mL).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting solid is washed with hexane to yield the chloro-bridged dimer, [Pd(C₆H₄CH₂NMe₂)(μ-Cl)]₂, as a yellow powder.

Protocol 2: Regioselective Insertion of an Unsymmetrical Alkyne into a Cyclopalladated Complex

This protocol outlines a general procedure for the insertion of an unsymmetrical alkyne into a pre-formed palladacycle.

Materials:

  • Chloro-bridged cyclopalladated dimer of N,N-dimethylbenzylamine

  • Unsymmetrical alkyne (e.g., phenylacetylene or ethyl propiolate)

  • Dichloromethane or chloroform

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the chloro-bridged cyclopalladated dimer (0.5 mmol) in dry dichloromethane (20 mL) under an inert atmosphere, add the unsymmetrical alkyne (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the regioisomeric insertion products.

  • The regioselectivity is determined by spectroscopic analysis (¹H NMR, ¹³C NMR, NOESY) of the purified products.

Protocol 3: Synthesis of a Seven-Membered Palladacycle via Alkyne Insertion into an ortho-Palladated 3-Phenylpropanamide

This protocol is adapted from the synthesis of larger palladacycles.[4]

Materials:

  • Aryl palladium complex [Pd{C₆H₄(CH₂)₂C(O)NRR'}-2}I(tmeda)]

  • Unsymmetrical alkyne (e.g., phenylacetylene)

  • Silver triflate (AgOTf)

  • Dry solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The starting aryl palladium complex is first converted to a cationic species. To a solution of the complex (0.5 mmol) in dry dichloromethane (20 mL) under an inert atmosphere, add silver triflate (0.5 mmol).

  • The mixture is stirred in the dark for 1 hour, and the precipitated silver iodide is removed by filtration through Celite.

  • To the resulting solution of the cationic palladium complex, the unsymmetrical alkyne (0.55 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the seven-membered palladacycle.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

G General Mechanism of Alkyne Insertion cluster_0 Reaction Pathway Palladacycle Cyclopalladated Complex Coordination Alkyne Coordination Intermediate Palladacycle->Coordination + RC≡CR' Insertion Migratory Insertion (Ring Expansion) Coordination->Insertion Product Enlarged Palladacycle (e.g., 7-membered ring) Insertion->Product

Caption: General mechanism of alkyne insertion into a Pd-C bond.

G Factors Influencing Regioselectivity cluster_factors Influencing Factors Regioselectivity Regioselectivity Sterics Steric Hindrance (Substrate & Ligands) Sterics->Regioselectivity Electronics Electronic Effects (Substrate Polarization) Electronics->Regioselectivity Ligands Ancillary Ligands (e.g., Phosphines) Ligands->Regioselectivity Conditions Reaction Conditions (Solvent, Temperature) Conditions->Regioselectivity

Caption: Key factors governing the regioselectivity of insertion.

G Experimental Workflow Start Start: Starting Materials (Amine/Amide, Pd Salt) Cyclopalladation Cyclopalladation Reaction Start->Cyclopalladation Purification1 Purification of Palladacycle Cyclopalladation->Purification1 Insertion Insertion Reaction (+ Unsaturated Substrate) Purification1->Insertion Purification2 Purification of Insertion Product(s) Insertion->Purification2 Analysis Analysis (NMR, X-ray) Purification2->Analysis End End: Characterized Product(s) Analysis->End

Caption: A typical experimental workflow for studying insertion reactions.

References

Application Note: Platinum-Catalyzed Hydrosilylation of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the hydrosilylation of the internal alkyne 4,4-dimethyl-2-pentyne. The reaction utilizes a platinum catalyst, such as Karstedt's catalyst, to achieve the addition of a silicon-hydride bond across the carbon-carbon triple bond, forming a vinylsilane.[1][2] Vinylsilanes are valuable synthetic intermediates in organic chemistry, notably in cross-coupling reactions.[1] The protocol covers the reaction setup under inert conditions, monitoring, workup, purification, and characterization of the resulting products. Furthermore, this note includes a summary of expected quantitative data and graphical representations of the experimental workflow and the catalytic cycle.

Introduction

Hydrosilylation is a highly efficient, atom-economical method for forming carbon-silicon bonds.[2] The platinum-catalyzed hydrosilylation of alkynes is a fundamental transformation that provides direct access to vinylsilanes.[1][3] The reaction typically proceeds via the Chalk-Harrod mechanism, which involves oxidative addition of the silane (B1218182) to the platinum(0) catalyst, followed by alkyne coordination, migratory insertion, and finally, reductive elimination to release the vinylsilane product and regenerate the active catalyst.[1][3][4]

For unsymmetrical internal alkynes like this compound, the reaction can potentially yield two regioisomers and, for each of these, two stereoisomers (E and Z). However, classical platinum catalysts like Karstedt's catalyst are known to strongly favor syn-addition, leading predominantly to the E-isomers.[5] The regioselectivity is influenced by steric and electronic factors of the alkyne substituents.

This protocol details a general procedure for the hydrosilylation of this compound with triethylsilane using Karstedt's catalyst, a highly active and soluble platinum(0) complex.[6][7][8]

Experimental Protocol

Materials and Reagents
  • Alkyne: this compound (≥98%)

  • Silane: Triethylsilane (≥99%)

  • Catalyst: Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)[6][9]

  • Solvent: Anhydrous Toluene (B28343) (≥99.8%)

  • Inert Gas: Argon or Nitrogen (high purity)

  • Workup: Saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Purification: Silica (B1680970) gel (for flash column chromatography), Hexane, Ethyl Acetate (B1210297).

Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel).

  • Magnetic stirrer and hotplate.

  • Syringes and needles for liquid transfers.

  • Rotary evaporator.

  • Flash chromatography setup.

  • Analytical instruments: GC-MS, NMR spectrometer.

Step-by-Step Procedure
  • Reaction Setup: Assemble an oven-dried 50 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a condenser, under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition:

    • To the flask, add this compound (1.0 g, 9.07 mmol, 1.0 equiv).

    • Add anhydrous toluene (20 mL) via syringe.

    • Add triethylsilane (1.16 g, 1.45 mL, 9.98 mmol, 1.1 equiv) dropwise via syringe.

    • Stir the mixture at room temperature for 5 minutes.

  • Catalyst Addition: Add Karstedt's catalyst solution (approx. 50 µL, corresponding to ~0.01 mol% Pt) to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The reaction is typically complete within 1-4 hours at room temperature but may be gently heated (e.g., to 50-60 °C) to ensure completion.[7]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the vinylsilane products.

Product Characterization

The structure, purity, and isomeric ratio of the product, (E)-3-(triethylsilyl)-4,4-dimethyl-2-pentene and its regioisomer, should be determined using the following techniques:

  • GC-MS: To determine the purity and the ratio of regioisomers. The mass spectrum will confirm the molecular weight of the product.[12]

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the structure of the major product and determine the stereochemistry (E/Z).[13][14] For the (E)-isomer resulting from syn-addition, a characteristic coupling constant between the vinylic protons is expected.

Data Presentation

The outcome of the hydrosilylation reaction is highly dependent on the choice of catalyst, silane, and reaction conditions. The following table presents hypothetical data for the hydrosilylation of this compound to illustrate potential results.

EntryCatalyst (mol%)SilaneSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (β-silyl : β'-silyl)
1Karstedt's (0.01)TriethylsilaneToluene2529285 : 15
2Speier's (0.1)TriethylsilaneTHF6068580 : 20
3[Cp*Ru(MeCN)₃]PF₆ (1.0)TriethylsilaneAcetone254955 : 95 (trans-addition)[15]

Note: Data are hypothetical and serve for illustrative purposes. The β-silyl isomer refers to silicon addition at C-2, and the β'-silyl isomer refers to silicon addition at C-3. Ruthenium catalysts can favor trans-addition, leading to Z-isomers, and may exhibit different regioselectivity.[5][15]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of the vinylsilane product.

G reagents Reagent Preparation (Alkyne, Silane, Solvent) setup Inert Atmosphere Setup (Schlenk Line / Glovebox) reagents->setup 1 reaction Hydrosilylation Reaction (Catalyst Addition & Monitoring) setup->reaction 2 workup Aqueous Workup & Solvent Removal reaction->workup 3 purify Flash Chromatography workup->purify 4 analysis Product Characterization (NMR, GC-MS) purify->analysis 5

Caption: Experimental workflow for alkyne hydrosilylation.

Catalytic Cycle: Chalk-Harrod Mechanism

The diagram below outlines the generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[1][2][3]

G pt0 Pt(0) Catalyst oxidative_add Oxidative Addition Pt(II) Complex pt0->oxidative_add + HSiEt₃ silane HSiEt₃ alkyne This compound product Vinylsilane Product coord Alkyne Coordination oxidative_add->coord + Alkyne insertion Migratory Insertion coord->insertion reductive_elim Reductive Elimination insertion->reductive_elim reductive_elim->pt0 Regenerates Catalyst reductive_elim->product

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

References

Application of tert-Butyl Methyl Acetylene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl acetylene (B1199291), chemically known as 3,3-dimethyl-1-butyne, is a versatile terminal alkyne that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its unique structural feature, a sterically demanding tert-butyl group adjacent to an acetylene moiety, imparts specific reactivity and properties that are highly valuable in the design and synthesis of complex drug molecules.[3][4] This compound, a colorless and highly flammable liquid, is soluble in many organic solvents and is primarily utilized as a key intermediate in the creation of active pharmaceutical ingredients (APIs).[1][5]

The tert-butyl group provides steric hindrance that can shield adjacent functional groups from metabolic degradation, potentially enhancing the metabolic stability and half-life of a drug candidate.[3][6] The acetylene group, on the other hand, is a highly functional handle for a variety of chemical transformations, including coupling reactions, additions, and cycloadditions, allowing for the construction of diverse molecular architectures.[2][7][8]

Key Applications in Pharmaceutical Synthesis

The primary application of tert-butyl methyl acetylene in the pharmaceutical sector is as a key intermediate in the synthesis of the antifungal drug, Terbinafine (B446).[1][5][9] Its utility extends to other important synthetic transformations that are foundational in medicinal chemistry.

Synthesis of Terbinafine

Terbinafine is a broad-spectrum allylamine (B125299) antifungal agent used to treat fungal infections of the skin, hair, and nails.[9] Tert-butyl methyl acetylene is an essential precursor for forming a critical part of the Terbinafine molecule. The synthesis leverages the reactivity of the alkyne for carbon-carbon bond formation.[1][10]

Sonogashira Coupling Reactions

Tert-butyl methyl acetylene is a common substrate in Sonogashira coupling reactions. This palladium-copper catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The resulting aryl-substituted internal alkynes are important structural motifs in many biologically active compounds and are valuable intermediates for further functionalization in drug discovery programs.[2]

Nucleophilic Addition Reactions

In the presence of a strong base, such as n-butyllithium, the terminal proton of tert-butyl methyl acetylene can be abstracted to form a potent nucleophilic alkynyl carbanion.[2] This carbanion can then react with various electrophiles, like aldehydes and esters, to generate alkynyl alcohol derivatives.[2] These products are versatile intermediates for synthesizing more complex molecules with potential therapeutic applications.

Data Presentation

The following table summarizes key reactions involving tert-butyl methyl acetylene in the context of pharmaceutical intermediate synthesis.

Reaction TypeReactantsKey IntermediateTarget Application/DrugCatalyst/ReagentsRef.
Allylic Amination/Coupling tert-Butyl methyl acetylene, (E)-N-(6,6-dimethyl-hept-2-en-4-ynyl)-N-methyl-1-naphthalenemethylamineTerbinafine PrecursorTerbinafine (Antifungal)Various catalysts for specific steps[1][9]
Sonogashira Coupling tert-Butyl methyl acetylene, Bromoaldehyde derivativeAryl tert-butyl substituted internal alkyneGeneral Pharmaceutical SynthesisPdCl₂(PPh₃)₂, CuI, Triethylamine (B128534)[2]
Deprotonation & Nucleophilic Addition tert-Butyl methyl acetylene, Aldehyde/EsterAlkynyl alcohol derivativeGeneral Pharmaceutical Synthesisn-Butyllithium[2]
Hydroboration tert-Butyl methyl acetyleneB-(3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBNIsotope-labeled Synthesis9-Borabicyclo[3.3.1]nonane (9-BBN)[5]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Methyl Acetylene

A common industrial synthesis method involves the dehydrohalogenation of a dihalide precursor, which can be prepared from pinacolone (B1678379).[9]

Step 1: Dichlorination of Pinacolone

  • In a suitable reactor, add 400 kg of xylene.

  • In stages, add 390 kg of phosphorus pentachloride while stirring to ensure complete dissolution.

  • Cool the mixture to 10°C and add 195 kg of pinacolone dropwise over approximately 8 hours.

  • The reaction produces 2,2-dichloro-3,3-dimethylbutane (B105728).

Step 2: Dehydrohalogenation to form tert-Butyl Methyl Acetylene

  • The resulting 2,2-dichloro-3,3-dimethylbutane is then subjected to dehydrohalogenation using a strong base to yield tert-butyl methyl acetylene. (Note: Specific conditions for this step were not detailed in the cited source).

This protocol is adapted from a patent describing the synthesis of tert-butyl methyl acetylene as an intermediate for Terbinafine.[9]

Protocol 2: Sonogashira Coupling of tert-Butyl Methyl Acetylene with a Bromoaldehyde

This protocol provides a general method for coupling tert-butyl methyl acetylene with an aryl halide.[2]

  • To a mixture of the bromoaldehyde derivative (1.00 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 0.05 equiv), and CuI (19 mg, 0.10 mmol, 0.10 equiv), add triethylamine (3.3 mL, 0.3 M).

  • Add tert-butyl methyl acetylene (1.20 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the resulting mixture overnight at 50°C.

  • Upon completion, dissolve the mixture in ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl until the aqueous phase becomes neutral.

  • The organic layer can then be dried and concentrated to yield the aryl-substituted alkyne product.

Mandatory Visualizations

Synthesis_of_Terbinafine cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Product tBu_acetylene tert-Butyl methyl acetylene Intermediate Allylamine Intermediate (E)-N-(6,6-dimethyl-hept-2-en-4-ynyl)-N- methyl-1-naphthalenemethylamine tBu_acetylene->Intermediate Coupling/ Addition Naphthyl_amine N-methyl-1- naphthalenemethylamine Naphthyl_amine->Intermediate Reaction Terbinafine Terbinafine Intermediate->Terbinafine Reduction of Triple Bond Sonogashira_Coupling tBu_acetylene tert-Butyl methyl acetylene Product Aryl tert-butyl Substituted Alkyne (Ar-C≡C-tBu) tBu_acetylene->Product Aryl_halide Aryl Halide (Ar-X) Aryl_halide->Product Catalysts PdCl₂(PPh₃)₂ CuI, Base Catalysts->Product Synthesis_of_tBu_Acetylene Pinacolone Pinacolone Intermediate 2,2-dichloro-3,3-dimethylbutane Pinacolone->Intermediate Dichlorination (in Xylene) PCl5 Phosphorus Pentachloride (PCl₅) PCl5->Intermediate Product tert-Butyl methyl acetylene Intermediate->Product Dehydrohalogenation Base Strong Base Base->Product

References

Application Notes and Protocols for Addition Reactions to 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various addition reactions involving the sterically hindered internal alkyne, 4,4-Dimethyl-2-pentyne. The protocols are designed to be a starting point for laboratory experimentation, and optimization may be necessary for specific applications.

Introduction

This compound, also known as tert-butyl methyl acetylene, is an internal alkyne featuring a bulky tert-butyl group adjacent to the triple bond. This steric hindrance significantly influences the stereochemical and regiochemical outcomes of addition reactions. Understanding these effects is crucial for the controlled synthesis of substituted alkenes and alkanes, which are valuable intermediates in organic synthesis and drug development. This document outlines protocols for hydrogenation, halogenation, hydration, and hydrohalogenation reactions of this compound.

Hydrogenation Reactions

Hydrogenation of alkynes can be controlled to produce either cis-alkenes, trans-alkenes, or alkanes, depending on the chosen catalyst and reaction conditions.

Syn-Hydrogenation to (Z)-4,4-Dimethyl-2-pentene (cis-alkene)

Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[1][2] The catalyst's reduced activity prevents over-reduction to the alkane.[3]

Experimental Protocol:

ParameterValue
Reactant This compound (1.0 eq)
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline) (0.1 eq)
Reagent Hydrogen gas (H₂)
Solvent Methanol or Ethyl Acetate
Temperature Room Temperature
Pressure 1 atm (balloon)
Reaction Time 2-6 hours (monitor by TLC or GC)
Typical Yield >95%

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, (Z)-4,4-Dimethyl-2-pentene.

  • Purify by distillation or column chromatography if necessary.

syn_hydrogenation reactant This compound product (Z)-4,4-Dimethyl-2-pentene reactant->product Syn-addition reagents H₂, Lindlar's Catalyst Methanol reagents->product

Caption: Syn-hydrogenation of this compound.

Anti-Hydrogenation to (E)-4,4-Dimethyl-2-pentene (trans-alkene)

The reduction of alkynes to trans-alkenes is achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849).[4][5][6] This reaction proceeds through a radical anion intermediate.[5]

Experimental Protocol:

ParameterValue
Reactant This compound (1.0 eq)
Reagent Sodium (Na) or Lithium (Li) metal (2.2 eq)
Solvent Liquid Ammonia (NH₃)
Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield 80-90%

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser and a gas inlet.

  • Condense ammonia gas into the flask at -78 °C.

  • Carefully add small pieces of sodium or lithium metal to the liquid ammonia until a persistent blue color is observed.

  • Slowly add a solution of this compound in a minimal amount of anhydrous ether or THF to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, maintaining the blue color.

  • Quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Extract the residue with ether, wash with water, and dry over anhydrous sodium sulfate (B86663).

  • Evaporate the solvent to yield the crude product, (E)-4,4-Dimethyl-2-pentene.

  • Purify by distillation or column chromatography.

anti_hydrogenation reactant This compound product (E)-4,4-Dimethyl-2-pentene reactant->product Anti-addition reagents Na, liq. NH₃ -78 °C reagents->product

Caption: Anti-hydrogenation of this compound.

Complete Hydrogenation to 4,4-Dimethylpentane

Full reduction of the alkyne to the corresponding alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with an excess of hydrogen.

Experimental Protocol:

ParameterValue
Reactant This compound (1.0 eq)
Catalyst 10% Palladium on Carbon (Pd/C) (0.05 eq)
Reagent Hydrogen gas (H₂)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Pressure 1-3 atm
Reaction Time 4-12 hours
Typical Yield >98%

Procedure:

  • Follow the procedure for syn-hydrogenation (Section 2.1), replacing Lindlar's catalyst with 10% Pd/C.

  • Ensure a sufficient supply of hydrogen to allow for the addition of two equivalents.

  • The reaction is typically complete when hydrogen uptake ceases.

  • Work-up is identical to the syn-hydrogenation procedure.

Halogenation

The addition of halogens, such as bromine (Br₂), to alkynes typically results in the anti-addition to form a dihaloalkene. Further addition can lead to a tetrahaloalkane.

Bromination to (E)-2,3-Dibromo-4,4-dimethyl-2-pentene

Experimental Protocol:

ParameterValue
Reactant This compound (1.0 eq)
Reagent Bromine (Br₂) (1.0 eq)
Solvent Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
Temperature 0 °C to Room Temperature
Reaction Time 30-60 minutes
Typical Yield 85-95%

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Continue the addition until a faint persistent bromine color is observed.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.

  • Purify by column chromatography if necessary.

bromination reactant This compound product (E)-2,3-Dibromo-4,4-dimethyl-2-pentene reactant->product Anti-addition reagents Br₂ CH₂Cl₂ reagents->product

Caption: Bromination of this compound.

Hydration

The addition of water across the triple bond of an alkyne can be catalyzed by mercury salts in acidic conditions to yield a ketone.

Oxymercuration-Demercuration to 4,4-Dimethyl-2-pentanone

This reaction follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne (in this case, C2, although C3 would also be considered). Due to the steric hindrance of the t-butyl group, the attack of water will preferentially occur at the less hindered carbon of the mercurinium ion intermediate, leading to the formation of 4,4-Dimethyl-2-pentanone.

Experimental Protocol:

ParameterValue
Reactant This compound (1.0 eq)
Reagents Mercury(II) sulfate (HgSO₄) (catalytic), Sulfuric acid (H₂SO₄) (catalytic), Water (H₂O)
Solvent Tetrahydrofuran (THF)/Water mixture
Temperature 60 °C
Reaction Time 2-4 hours
Typical Yield 70-80%

Procedure:

  • In a round-bottom flask, add water, sulfuric acid, and mercury(II) sulfate.

  • Heat the mixture to 60 °C with stirring.

  • Add a solution of this compound in THF dropwise to the heated solution.

  • Stir the reaction mixture at 60 °C and monitor by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with sodium carbonate.

  • Extract the product with ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the resulting ketone by distillation or column chromatography.

hydration reactant This compound product 4,4-Dimethyl-2-pentanone reactant->product reagents 1. HgSO₄, H₂SO₄, H₂O 2. Tautomerization reagents->product

Caption: Hydration of this compound.

Hydrohalogenation

The addition of hydrogen halides (HX) to internal alkynes can lead to a mixture of regioisomers and stereoisomers.

Hydrobromination of this compound

The addition of one equivalent of HBr to this compound is expected to yield a mixture of (E)- and (Z)-2-bromo-4,4-dimethyl-2-pentene and (E)- and (Z)-3-bromo-4,4-dimethyl-2-pentene. The regioselectivity is influenced by the stability of the intermediate vinyl cation. The bulky t-butyl group will direct the bromine to the C2 position to a greater extent to alleviate steric strain. The stereoselectivity is often a mix of syn and anti addition.

Experimental Protocol:

ParameterValue
Reactant This compound (1.0 eq)
Reagent Hydrogen bromide (HBr) (1.0 eq in acetic acid or as a gas)
Solvent Acetic Acid or Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield Mixture of products, overall yield 70-85%

Procedure:

  • Dissolve this compound in the chosen solvent and cool to 0 °C.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Allow the reaction to proceed at 0 °C and then warm to room temperature.

  • Monitor the reaction by GC to observe the formation of the product mixture.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ether.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The resulting product will be a mixture of isomers that may be difficult to separate by standard chromatography.

hydrobromination reactant This compound product Mixture of (E/Z)-2-bromo-4,4-dimethyl-2-pentene and (E/Z)-3-bromo-4,4-dimethyl-2-pentene reactant->product reagents HBr Acetic Acid reagents->product

Caption: Hydrobromination of this compound.

Data Summary

ReactionReagents and ConditionsMajor Product(s)Stereochemistry/RegiochemistryTypical Yield (%)
Syn-Hydrogenation H₂, Lindlar's Catalyst, RT(Z)-4,4-Dimethyl-2-penteneSyn-addition>95
Anti-Hydrogenation Na or Li, liq. NH₃, -78 °C(E)-4,4-Dimethyl-2-penteneAnti-addition80-90
Complete Hydrogenation H₂, 10% Pd/C, RT4,4-DimethylpentaneN/A>98
Bromination Br₂, CH₂Cl₂, 0 °C to RT(E)-2,3-Dibromo-4,4-dimethyl-2-penteneAnti-addition85-95
Hydration HgSO₄, H₂SO₄, H₂O, 60 °C4,4-Dimethyl-2-pentanoneMarkovnikov addition70-80
Hydrobromination HBr, Acetic Acid, 0 °C to RTMixture of bromoalkene isomersMixed Syn and Anti-addition, preferential bromination at C270-85

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is flammable. Keep away from ignition sources.[7]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Handle with care.

  • Bromine is highly corrosive and toxic. Handle with extreme caution.

  • Mercury compounds are highly toxic. Handle with appropriate safety measures and dispose of waste properly.

  • Sodium and lithium metals are highly reactive with water. Handle under anhydrous conditions.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. Use in a well-ventilated area and with appropriate cooling.

References

Application Notes and Protocols: The Use of 4,4-Dimethyl-2-pentyne in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pentyne, also known as tert-butyl methyl acetylene, is a valuable and versatile building block in organic synthesis. Its unique structural features, namely the sterically demanding tert-butyl group adjacent to the alkyne functionality, impart high regioselectivity in a variety of chemical transformations. This characteristic makes it a powerful tool for the construction of complex molecular architectures, including substituted heterocycles and functionalized organometallic intermediates, which are often key components of pharmacologically active compounds.

These application notes provide an overview of key synthetic methods utilizing this compound and offer detailed protocols for its application in the synthesis of complex molecules. The information presented is intended to guide researchers in leveraging the unique reactivity of this alkyne for the development of novel synthetic strategies.

Key Applications and Methodologies

The synthetic utility of this compound is highlighted in two primary areas: the synthesis of highly substituted nitrogen-containing heterocycles and its regioselective insertion into metal-carbon bonds to form valuable organometallic intermediates.

Rhodium-Catalyzed Synthesis of Dihydropyridines and Pyridines

A significant application of this compound is in the rhodium-catalyzed C-H activation/alkenylation/electrocyclization cascade reaction with α,β-unsaturated imines to afford highly substituted dihydropyridines. These dihydropyridines can be subsequently aromatized to the corresponding pyridines, which are prevalent structural motifs in pharmaceuticals. The steric bulk of the tert-butyl group on the alkyne ensures high regioselectivity in the C-C bond formation.[1][2][3]

Reaction Workflow:

G cluster_0 Step 1: C-H Alkenylation & Electrocyclization cluster_1 Step 2: Aromatization Imine Imine Rh_Catalyst Rh(I) Catalyst Imine->Rh_Catalyst Coordination Alkyne This compound Alkyne->Rh_Catalyst Dihydropyridine Dihydropyridine Rh_Catalyst->Dihydropyridine C-H Activation, Alkenylation, Electrocyclization Dihydropyridine_out Dihydropyridine Oxidant Pd/C, Air Dihydropyridine_out->Oxidant Pyridine Pyridine Oxidant->Pyridine Oxidation

Caption: Rhodium-catalyzed synthesis of pyridines from imines and this compound.

Nickel-Catalyzed Synthesis of Pyridones and Pyrimidine-diones

This compound is also utilized in nickel-catalyzed cycloaddition reactions with isocyanates to produce substituted 2-pyridones.[4] Furthermore, it is reported to be a precursor for the synthesis of pyrimidine-diones in the presence of a nickel/N-heterocyclic carbene catalyst system, although detailed protocols are less commonly available.[4] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Logical Relationship:

G Alkyne This compound Ni_Catalyst Nickel Catalyst Alkyne->Ni_Catalyst Isocyanate Isocyanate Isocyanate->Ni_Catalyst Pyridone Pyridone Ni_Catalyst->Pyridone [2+2+2] Cycloaddition Pyrimidine_dione Pyrimidine-dione Ni_Catalyst->Pyrimidine_dione Cyclization (with NHC co-ligand)

Caption: Nickel-catalyzed synthesis of N-heterocycles using this compound.

Regioselective Insertion into Palladacycles

The regioselectivity of the insertion of this compound into the Pd-C bond of cyclopalladated complexes is another key application.[4] This reaction allows for the stereospecific functionalization of aromatic rings and the synthesis of complex organometallic intermediates, which can be further elaborated into diverse organic molecules. The steric hindrance of the tert-butyl group dictates the orientation of the alkyne insertion, leading to a high degree of control over the product structure.

Experimental Workflow:

G Palladacycle Palladacycle Insertion Regioselective Insertion Palladacycle->Insertion Alkyne This compound Alkyne->Insertion Reaction_Conditions Solvent, Temp. Reaction_Conditions->Insertion Intermediate Functionalized Palladacycle Insertion->Intermediate Further_Functionalization Further Functionalization Intermediate->Further_Functionalization Final_Product Final_Product Further_Functionalization->Final_Product

Caption: Workflow for the regioselective insertion of this compound into palladacycles.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-(tert-butyl)-3-methyl-6-phenyl-1,2-dihydropyridine

This protocol is adapted from the work of Colby, Bergman, and Ellman (2008) for the rhodium-catalyzed synthesis of a highly substituted dihydropyridine.[1][2][3]

Materials:

  • [RhCl(coe)2]2 (coe = cyclooctene)

  • (S)-(-)-2-(Di-tert-butylphosphino)-2'-methoxy-1,1'-binaphthyl (Ligand)

  • (E)-N-benzylidenebenzylamine (Imine)

  • This compound

  • Toluene (B28343), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, add [RhCl(coe)2]2 (1.8 mg, 0.0025 mmol, 2.5 mol %) and the ligand (2.4 mg, 0.005 mmol, 5 mol %) to a vial.

  • Add 0.5 mL of toluene and stir the mixture for 5 minutes.

  • Add (E)-N-benzylidenebenzylamine (19.5 mg, 0.1 mmol, 1.0 equiv) and this compound (19.2 mg, 0.2 mmol, 2.0 equiv).

  • Seal the vial with a Teflon-lined cap and heat the reaction mixture at 135 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: 1% to 5% ethyl acetate (B1210297) in hexanes) to afford the desired dihydropyridine.

Quantitative Data:

ProductYield (%)1H NMR (CDCl3, 400 MHz) δ
1-Benzyl-2-(tert-butyl)-3-methyl-6-phenyl-1,2-dihydropyridine857.35-7.10 (m, 10H), 5.65 (d, J = 7.6 Hz, 1H), 4.81 (d, J = 16.0 Hz, 1H), 4.19 (d, J = 16.0 Hz, 1H), 3.98 (d, J = 7.6 Hz, 1H), 1.95 (s, 3H), 0.85 (s, 9H)

Conclusion

This compound is a powerful synthetic tool for the regioselective construction of complex molecules. Its application in the synthesis of highly substituted pyridines and its ability to undergo regioselective insertion into palladacycles highlight its utility for generating molecular scaffolds relevant to drug discovery and development. The provided protocols offer a starting point for researchers to explore the synthetic potential of this versatile alkyne. Further investigation into its use in nickel-catalyzed cycloadditions and in the total synthesis of natural products is warranted to fully exploit its capabilities.

References

Synthetic Routes to Functionalized Alkenes from 4,4-Dimethyl-2-pentyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various functionalized alkenes starting from 4,4-dimethyl-2-pentyne. This internal alkyne, featuring a sterically demanding tert-butyl group, serves as a versatile precursor for the stereoselective synthesis of E- and Z-alkenes, vinylsilanes, and ketones, which are valuable intermediates in organic synthesis and drug development.

Introduction

This compound is a commercially available internal alkyne whose synthetic utility is centered around the reactivity of its carbon-carbon triple bond. The presence of a bulky tert-butyl group influences the regioselectivity and stereoselectivity of addition reactions, enabling the synthesis of specific isomers of functionalized alkenes. This document outlines four key synthetic transformations of this compound: semi-hydrogenation, hydroboration-oxidation, hydrosilylation, and carboalumination.

I. Semi-Hydrogenation: Synthesis of (Z)-4,4-Dimethyl-2-pentene

The partial hydrogenation of alkynes is a fundamental transformation for the synthesis of alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the stereoselective formation of cis- or (Z)-alkenes by preventing over-reduction to the corresponding alkane.

Reaction Scheme:

Quantitative Data
ProductReagentsSolventTime (h)Temp (°C)Yield (%)Reference
(Z)-4,4-Dimethyl-2-penteneH₂, Lindlar's Catalyst, Quinoline (B57606)Hexane (B92381)225>95General Protocol
Experimental Protocol: Semi-Hydrogenation of this compound

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane, anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask with a magnetic stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Celite®

Procedure:

  • To a 100 mL round-bottom flask charged with a magnetic stir bar, add Lindlar's catalyst (50 mg, ~5 mol% Pd).

  • The flask is sealed with a septum and flushed with nitrogen.

  • Anhydrous hexane (20 mL) is added, followed by this compound (1.0 g, 10.4 mmol) and quinoline (0.13 g, 1.0 mmol).

  • The flask is evacuated and backfilled with hydrogen gas from a balloon.

  • The reaction mixture is stirred vigorously at room temperature (25 °C) and the progress of the reaction is monitored by TLC or GC analysis.

  • Upon completion (typically 2 hours), the hydrogen balloon is removed, and the flask is flushed with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with hexane (3 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification by distillation yields (Z)-4,4-dimethyl-2-pentene as a colorless liquid.

Expected Product Characterization:

  • ¹H NMR (CDCl₃): δ 5.45-5.25 (m, 2H, CH=CH), 2.05 (d, J=6.8 Hz, 3H, CH₃-CH=), 0.95 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ 134.5, 124.8, 33.2, 29.8, 14.5.

  • IR (neat): 3020, 2960, 1655, 1465, 1360, 720 cm⁻¹.[1][2]

II. Hydroboration-Oxidation: Synthesis of 4,4-Dimethyl-2-pentanone (B109323)

The hydroboration-oxidation of internal alkynes provides a route to ketones. The initial syn-addition of a borane (B79455) across the triple bond is followed by oxidation to an enol, which then tautomerizes to the more stable keto form. The use of a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the alkyne. Due to the steric bulk of the tert-butyl group in this compound, the boron atom will preferentially add to the less hindered carbon (C-3), leading to the formation of 4,4-dimethyl-2-pentanone upon oxidation.

Reaction Scheme:

Quantitative Data
ProductReagentsSolventTime (h)Temp (°C)Yield (%)Reference
4,4-Dimethyl-2-pentanone1. 9-BBN 2. H₂O₂, NaOHTHF4 (step 1), 1 (step 2)25~85General Protocol
Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen inlet

Procedure:

  • A 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of this compound (0.96 g, 10.0 mmol) in anhydrous THF (20 mL).

  • To this solution, 9-BBN (22 mL of a 0.5 M solution in THF, 11.0 mmol) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The flask is cooled to 0 °C, and 3 M aqueous NaOH (4 mL) is added slowly, followed by the dropwise addition of 30% H₂O₂ (4 mL).

  • The mixture is stirred at room temperature for 1 hour.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to give 4,4-dimethyl-2-pentanone as a colorless liquid.

Expected Product Characterization:

  • ¹H NMR (CDCl₃): δ 2.22 (s, 2H, -CH₂-), 2.14 (s, 3H, CH₃-C=O), 1.00 (s, 9H, -C(CH₃)₃).[3][4]

  • ¹³C NMR (CDCl₃): δ 209.5, 53.8, 30.9, 29.8.[5]

  • IR (neat): 2965, 1715 (C=O), 1465, 1365 cm⁻¹.[6]

III. Hydrosilylation: Synthesis of Vinylsilanes

The hydrosilylation of alkynes involves the addition of a silicon-hydrogen bond across the triple bond, typically catalyzed by a transition metal complex, most commonly a platinum catalyst such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The reaction can lead to a mixture of regio- and stereoisomers. For internal alkynes, the reaction generally yields a mixture of (E)- and (Z)-vinylsilanes.

Reaction Scheme:

Quantitative Data
ProductReagentsCatalystTime (h)Temp (°C)Yield (%)Reference
(E/Z)-4,4-Dimethyl-2-(trichlorosilyl)-2-penteneHSiCl₃Speier's Catalyst680HighGeneral Protocol
Experimental Protocol: Hydrosilylation of this compound

Materials:

  • This compound

  • Trichlorosilane (B8805176) (HSiCl₃)

  • Speier's catalyst (H₂PtCl₆ solution in isopropanol)

  • Anhydrous toluene (B28343)

  • Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A Schlenk tube equipped with a magnetic stir bar is charged with this compound (0.96 g, 10.0 mmol) and anhydrous toluene (10 mL) under an inert atmosphere.

  • Trichlorosilane (1.63 g, 12.0 mmol) is added via syringe.

  • A catalytic amount of Speier's catalyst (e.g., 10 µL of a 0.1 M solution in isopropanol) is added.

  • The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C with stirring for 6 hours.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess trichlorosilane are removed by distillation under reduced pressure.

  • The resulting vinylsilane can be used directly for further transformations or purified by vacuum distillation. Note: Trichlorovinylsilanes are moisture-sensitive.

IV. Carboalumination: Synthesis of Trisubstituted Alkenes

Zirconocene-catalyzed carboalumination of alkynes, followed by quenching with an electrophile, is a powerful method for the synthesis of stereodefined trisubstituted alkenes. The reaction of this compound with trimethylaluminum (B3029685) (AlMe₃) in the presence of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) is expected to proceed via syn-addition of a methyl group and an aluminum species across the triple bond. The bulky tert-butyl group will direct the aluminum to the less hindered carbon (C-3). Quenching the resulting vinylalane with water will yield the corresponding trisubstituted alkene.

Reaction Scheme:

Quantitative Data
ProductReagentsCatalystTime (h)Temp (°C)Yield (%)Reference
(E)-2,4,4-Trimethyl-2-pentene1. AlMe₃ 2. H₂OCp₂ZrCl₂825HighGeneral Protocol
Experimental Protocol: Carboalumination of this compound

Materials:

  • This compound

  • Trimethylaluminum (AlMe₃), 2.0 M solution in hexanes

  • Zirconocene dichloride (Cp₂ZrCl₂)

  • Anhydrous 1,2-dichloroethane (B1671644)

  • Deuterated water (D₂O) or water (H₂O) for quenching

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A Schlenk flask is charged with zirconocene dichloride (73 mg, 0.25 mmol) and purged with an inert atmosphere.

  • Anhydrous 1,2-dichloroethane (10 mL) is added, followed by this compound (0.48 g, 5.0 mmol).

  • The flask is cooled to 0 °C, and trimethylaluminum (3.0 mL of a 2.0 M solution in hexanes, 6.0 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 8 hours.

  • The reaction is carefully quenched at 0 °C by the slow, dropwise addition of water (or D₂O for deuterium (B1214612) labeling studies).

  • The mixture is diluted with diethyl ether (20 mL) and washed with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure.

  • The product, (E)-2,4,4-trimethyl-2-pentene, can be purified by distillation.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthetic_Routes cluster_0 Semi-Hydrogenation cluster_1 Hydroboration-Oxidation cluster_2 Hydrosilylation cluster_3 Carboalumination This compound This compound H2, Lindlar's Cat. H2, Lindlar's Cat. This compound->H2, Lindlar's Cat. 1. 9-BBN\n2. H2O2, NaOH 1. 9-BBN 2. H2O2, NaOH This compound->1. 9-BBN\n2. H2O2, NaOH HSiCl3, H2PtCl6 HSiCl3, H2PtCl6 This compound->HSiCl3, H2PtCl6 1. AlMe3, Cp2ZrCl2\n2. H2O 1. AlMe3, Cp2ZrCl2 2. H2O This compound->1. AlMe3, Cp2ZrCl2\n2. H2O (Z)-4,4-Dimethyl-2-pentene (Z)-4,4-Dimethyl-2-pentene H2, Lindlar's Cat.->(Z)-4,4-Dimethyl-2-pentene 4,4-Dimethyl-2-pentanone 4,4-Dimethyl-2-pentanone 1. 9-BBN\n2. H2O2, NaOH->4,4-Dimethyl-2-pentanone Vinylsilane Vinylsilane HSiCl3, H2PtCl6->Vinylsilane (E)-2,4,4-Trimethyl-2-pentene (E)-2,4,4-Trimethyl-2-pentene 1. AlMe3, Cp2ZrCl2\n2. H2O->(E)-2,4,4-Trimethyl-2-pentene

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Start Add Reactants & Solvent Add Reactants & Solvent Start->Add Reactants & Solvent Add Catalyst/Reagent Add Catalyst/Reagent Add Reactants & Solvent->Add Catalyst/Reagent Control Temperature & Time Control Temperature & Time Add Catalyst/Reagent->Control Temperature & Time Monitor Reaction (TLC/GC) Monitor Reaction (TLC/GC) Control Temperature & Time->Monitor Reaction (TLC/GC) Quench Reaction Quench Reaction Monitor Reaction (TLC/GC)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Removal->Purification (Distillation/Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Distillation/Chromatography)->Characterization (NMR, IR, MS)

Caption: General experimental workflow for synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4,4-Dimethyl-2-pentyne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4-dimethyl-2-pentyne.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared by the alkylation of 3,3-dimethyl-1-butyne (B43207), can stem from several factors:

  • Incomplete Deprotonation: The first step, the deprotonation of the terminal alkyne (3,3-dimethyl-1-butyne), is critical. The pKa of a terminal alkyne is approximately 25.[1] Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), to drive this equilibrium to completion.[1][2] Incomplete deprotonation results in unreacted starting material.

  • Improper Temperature Control: Deprotonation with n-BuLi is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions with solvents like THF.[3][4] Allowing the reaction to warm prematurely can consume the base.

  • Poor Quality Reagents: The purity of the alkyne, the base, and the alkylating agent (methyl iodide) is crucial. n-BuLi solutions can degrade over time; it is advisable to titrate older batches to determine the active concentration. Ensure all glassware is rigorously dried to prevent the base from being quenched by moisture.

  • Suboptimal Reaction Time/Temperature for Alkylation: The subsequent SN2 reaction with methyl iodide requires sufficient time and an appropriate temperature to proceed to completion. Monitor the reaction's progress using techniques like TLC or GC to determine the optimal reaction time.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The most common side reaction is E2 elimination. Acetylide anions are strong bases as well as good nucleophiles.[1]

  • Choice of Alkyl Halide: The structure of the alkyl halide is the most critical factor. The synthesis of this compound should always proceed via the methylation of the 3,3-dimethyl-1-butyn-1-ide anion. The alternative route, reacting the propyn-1-ide anion with a tert-butyl halide, will result almost exclusively in the E2 elimination product, isobutylene, because tertiary alkyl halides are highly sterically hindered.[1][2] The reaction works best with primary or methyl halides.[2][5][6]

  • Reaction Temperature: While the SN2 reaction may require some warming to proceed at a reasonable rate, excessive temperatures can favor elimination. It is a delicate balance that may require optimization for your specific setup.

Q3: How do I choose the correct starting materials for synthesizing this compound?

A3: To synthesize this compound, you must perform a retrosynthetic analysis. The target molecule has two possible disconnections around the triple bond.

  • Route A: 3,3-dimethyl-1-butyne + Methyl halide

  • Route B: Propyne + tert-Butyl halide

Route A is the correct and viable pathway. It involves the reaction of a nucleophilic acetylide with an unhindered primary (methyl) halide, which strongly favors the desired SN2 reaction.[1][2] Route B involves a tertiary alkyl halide, which will lead to E2 elimination as the major pathway due to steric hindrance around the electrophilic carbon.[1][2]

Q4: What are the best practices for handling the reagents involved in this synthesis?

A4: Safety is paramount.

  • n-Butyllithium (n-BuLi): This reagent is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using syringe or cannula techniques.[7] Reactions are typically conducted at low temperatures in anhydrous solvents.[3]

  • Sodium Amide (NaNH2): While less pyrophoric than n-BuLi, it is highly reactive and water-sensitive. It should also be handled under an inert atmosphere.

  • Methyl Iodide (CH₃I): This is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are essential. Solvents like THF can be deprotonated by n-BuLi at temperatures above -60 °C, so careful temperature control is necessary.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

The following table presents representative data for optimizing the yield of this compound from 3,3-dimethyl-1-butyne and methyl iodide.

EntryBase (Equiv.)SolventDeprotonation Temp. (°C)Alkylation Temp. (°C)Time (h)Yield (%)
1n-BuLi (1.1)THF-78-78 to 25485
2n-BuLi (1.1)Diethyl Ether-20-20 to 25478
3n-BuLi (1.0)THF-78-78 to 25475
4NaNH₂ (1.2)liq. NH₃-33-33380
5n-BuLi (1.1)THF-40-40 to 25482
6n-BuLi (1.1)THF-780288
7n-BuLi (1.1)THF-7825191

Note: This data is illustrative and serves as a template for experimental optimization. Actual results may vary based on specific laboratory conditions and reagent purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes the synthesis via deprotonation of 3,3-dimethyl-1-butyne with n-butyllithium followed by alkylation with methyl iodide.

Materials:

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is assembled.

  • Deprotonation: The flask is charged with anhydrous THF and 3,3-dimethyl-1-butyne under a positive pressure of argon. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation: Methyl iodide (1.2 eq) is added dropwise to the cold solution.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or GC analysis.

  • Workup: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with water, then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Mandatory Visualization

reaction_pathway cluster_reactants Starting Materials cluster_process Reaction Steps 3_3_dimethyl_1_butyne 3,3-Dimethyl-1-butyne Deprotonation Deprotonation 3_3_dimethyl_1_butyne->Deprotonation n_BuLi n-Butyllithium (Base) n_BuLi->Deprotonation CH3I Methyl Iodide (Electrophile) SN2_Alkylation SN2 Alkylation CH3I->SN2_Alkylation Intermediate Lithium Acetylide (Nucleophile) Deprotonation->Intermediate Forms Product This compound SN2_Alkylation->Product Yields Intermediate->SN2_Alkylation

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Start Low Yield or Impurities Observed Check_Deprotonation Step 1: Verify Deprotonation Start->Check_Deprotonation Check_Alkylation Step 2: Analyze Alkylation Start->Check_Alkylation If side products observed Base_Issue Base Strength/Purity Issue? Check_Deprotonation->Base_Issue If starting material remains Temp_Issue_1 Temperature Control Issue? Check_Deprotonation->Temp_Issue_1 Fix_Base Use fresh/titrated base. Ensure anhydrous conditions. Base_Issue->Fix_Base Yes Base_Issue->Check_Alkylation No Temp_Issue_1->Base_Issue No Fix_Temp_1 Maintain T < -70°C during n-BuLi addition. Temp_Issue_1->Fix_Temp_1 Yes Halide_Issue Incorrect Alkyl Halide? Check_Alkylation->Halide_Issue Temp_Time_Issue Suboptimal Time/Temp? Check_Alkylation->Temp_Time_Issue Halide_Issue->Temp_Time_Issue No Fix_Halide Use CH3I, NOT t-Bu-X. (Avoids E2 Reaction) Halide_Issue->Fix_Halide Yes Fix_Temp_Time Optimize temp/time. Monitor via TLC/GC. Temp_Time_Issue->Fix_Temp_Time Yes

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Troubleshooting low yield in the synthesis of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dimethyl-2-pentyne. The information is presented in a question-and-answer format to directly address common issues encountered during this alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method is the alkylation of a terminal alkyne. This involves a two-step process: first, the deprotonation of a suitable terminal alkyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.[1][2][3]

Q2: Which combination of terminal alkyne and alkyl halide is recommended for the synthesis of this compound?

For optimal yield, it is highly recommended to use 3,3-dimethyl-1-butyne (B43207) and a methyl halide (e.g., methyl iodide or methyl bromide). This is because the SN2 reaction works best with unhindered primary alkyl halides.[3][4] The alternative approach, using propyne (B1212725) and a tert-butyl halide, will predominantly lead to an elimination (E2) reaction, resulting in very low yields of the desired product.[1][2]

Q3: What are the critical safety precautions to consider during the synthesis of this compound?

This compound is a flammable liquid.[5] The reaction should be conducted in a well-ventilated area, away from ignition sources.[5][6] It is essential to take precautionary measures against static discharge.[5][6] When working with strong bases like sodium amide or n-butyllithium, strict anhydrous conditions are necessary, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.

Troubleshooting Guide

Q4: I am experiencing a very low yield in my synthesis of this compound. What are the likely causes?

Low yield is a common issue that can often be traced back to a few key areas of the experimental setup and execution. The most probable causes include suboptimal reaction conditions, the use of inappropriate reagents, or the prevalence of side reactions. A systematic approach to troubleshooting is recommended.

Q5: My reaction is not proceeding to completion, and I am recovering a significant amount of my starting terminal alkyne. What could be the problem?

This issue typically points to incomplete deprotonation of the terminal alkyne. Consider the following:

  • Strength and Quality of the Base: Ensure the strong base you are using (e.g., sodium amide, sodium hydride, or n-butyllithium) is fresh and has not been deactivated by exposure to air or moisture.

  • Anhydrous Conditions: The presence of any water in the reaction flask will quench the strong base, preventing the deprotonation of the alkyne. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Reaction Temperature: The deprotonation step is often carried out at low temperatures. Ensure you are following a validated protocol for the specific base you are using.

Q6: I am observing the formation of a significant amount of gaseous byproducts and my yield of this compound is minimal. What is happening?

This is a classic sign that the competing E2 elimination reaction is the dominant pathway. This is highly likely if you are using a secondary or tertiary alkyl halide (like tert-butyl bromide) as your electrophile. The acetylide anion is a strong base, and with sterically hindered alkyl halides, it will act as a base, abstracting a proton and leading to the formation of an alkene, rather than acting as a nucleophile in an SN2 reaction.[1][2][3]

Data Presentation

ReactantsExpected Major ProductPredominant ReactionExpected Yield of this compound
3,3-dimethyl-1-butyne + Methyl IodideThis compoundSN2High
Propyne + tert-Butyl BromideIsobutyleneE2Very Low to None

Experimental Protocols

Recommended Protocol for the Synthesis of this compound

This protocol is based on the alkylation of 3,3-dimethyl-1-butyne with methyl iodide.

Materials:

  • 3,3-dimethyl-1-butyne

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, a cold finger condenser, and a nitrogen inlet

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and ensure it is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Acetylide Formation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask. Carefully add sodium amide to the liquid ammonia with stirring. To this solution, add 3,3-dimethyl-1-butyne dropwise. Allow the reaction to stir for one hour to ensure complete formation of the sodium acetylide.

  • Alkylation: While maintaining the temperature at -78 °C, add methyl iodide dropwise to the solution of the acetylide. After the addition is complete, allow the reaction mixture to slowly warm to room temperature, which will allow the ammonia to evaporate. It is important to vent the evaporating ammonia to a fume hood.

  • Workup: Once the ammonia has evaporated, add anhydrous diethyl ether or THF to the reaction residue. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, wash with water, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation.

Visualizations

Synthesis_Pathway start 3,3-Dimethyl-1-butyne acetylide 3,3-Dimethyl-1-butyn-1-ide Anion start->acetylide + NaNH₂ - NH₃ product This compound acetylide->product + CH₃I - NaI

Caption: Recommended synthetic pathway for this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_reactants Are you using a tertiary alkyl halide? start->check_reactants yes_tertiary Major Pathway is E2 Elimination check_reactants->yes_tertiary Yes no_tertiary Is the deprotonation incomplete? check_reactants->no_tertiary No solution_tertiary Solution: Use a methyl or primary alkyl halide and the corresponding terminal alkyne. yes_tertiary->solution_tertiary yes_incomplete Potential Causes: - Impure/deactivated base - Presence of water - Incorrect temperature no_tertiary->yes_incomplete Yes other_issues Other potential issues: - Suboptimal solvent - Purification losses no_tertiary->other_issues No solution_incomplete Solution: - Use fresh, high-purity base - Ensure strictly anhydrous conditions - Verify reaction temperature yes_incomplete->solution_incomplete

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Dimethyl-2-pentyne. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Due to its volatile nature and relatively low boiling point (83°C), fractional distillation is the most common and effective method for purifying this compound.[1][2][3] This technique is well-suited for separating it from less volatile impurities or those with a significantly different boiling point.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities present will largely depend on the synthetic route used. A common method for synthesizing internal alkynes is the alkylation of a terminal alkyne. For this compound, this typically involves the deprotonation of 3,3-dimethyl-1-butyne (B43207) followed by reaction with an electrophile like methyl iodide. Therefore, common impurities may include:

  • Unreacted 3,3-dimethyl-1-butyne: This starting material has a lower boiling point (around 40°C) and should be separable by fractional distillation.

  • Unreacted methyl iodide: This is a very volatile compound (boiling point 42.4°C) and would be removed during the initial distillation fractions.

  • Solvent residues: Depending on the solvent used in the reaction (e.g., THF, diethyl ether), residual amounts may be present.

  • Byproducts of side reactions: While specific byproducts are not extensively documented in the provided search results, potential side reactions during methylation could lead to other isomeric or oligomeric impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like this compound.[4] It allows for the separation of components in a mixture and their identification based on their mass spectra. The relative peak areas in the gas chromatogram can provide a quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by fractional distillation.

Issue 1: Poor Separation of Product from Impurities

Question: I'm performing a fractional distillation, but my collected fractions are still impure. What could be the problem?

Answer: Poor separation during fractional distillation can be attributed to several factors:

  • Inefficient Fractionating Column: The efficiency of the separation is directly related to the surface area and length of the fractionating column. A column with more theoretical plates (e.g., a Vigreux or packed column) will provide better separation. For compounds with close boiling points, a longer column is necessary.

  • Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving good separation.[3] If the heating rate is too high, the vapor will ascend the column too quickly, preventing the establishment of a proper temperature gradient and reducing the number of effective vaporization-condensation cycles. Aim for a collection rate of about 1-2 drops per second.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head to accurately measure the temperature of the vapor that is entering the condenser. The top of the bulb should be level with the bottom of the side arm leading to the condenser.

  • Fluctuating Heat Source: An unstable heat source can lead to inconsistent boiling and disrupt the equilibrium within the fractionating column. Using a heating mantle with a stirrer or an oil bath can provide more uniform heating.

Issue 2: Low Recovery of the Purified Product

Question: After distillation, my yield of pure this compound is very low. What are the possible reasons?

Answer: Low recovery can be a frustrating issue. Here are some potential causes and solutions:

  • Hold-up in the Apparatus: The fractionating column and other glassware have a certain volume, and some of your product can remain as a liquid coating the surfaces (holdup). Using a smaller-scale apparatus for smaller quantities of crude material can minimize this effect.

  • Product Loss Due to Volatility: this compound is volatile. Ensure all joints in your distillation apparatus are well-sealed to prevent vapor loss. Chilling the receiving flask in an ice bath can help to minimize the loss of the distilled product.

  • Azeotrope Formation: Although not specifically documented for this compound with common impurities, the formation of an azeotrope (a mixture with a constant boiling point) cannot be entirely ruled out if certain impurities are present. If you suspect an azeotrope, further purification by other means, such as chromatography, may be necessary.

Experimental Protocols

Fractional Distillation of this compound

This protocol provides a general methodology for the purification of this compound. The scale of the distillation should be adjusted based on the amount of crude material.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Ice bath

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer into the distillation head, ensuring the bulb is correctly positioned.

    • Attach the condenser to the side arm of the distillation head and secure it. Connect the condenser to a circulating cold water source.

    • Place a pre-weighed receiving flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice bath.

  • Distillation:

    • Begin heating the round-bottom flask gently. If using a stir bar, start the stirrer.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the fractionating column.

    • Maintain a slow and steady heating rate to allow for a clear temperature gradient to establish in the column.

    • The temperature should stabilize at the boiling point of the most volatile component. Collect this initial fraction in a separate receiving flask. This fraction will likely contain low-boiling impurities such as residual solvents or unreacted starting materials.

    • Once the temperature begins to rise again, change the receiving flask to collect the main fraction. The temperature should plateau at the boiling point of this compound (approximately 83°C at atmospheric pressure).

    • Continue collecting the fraction as long as the temperature remains stable.

    • If the temperature starts to drop or rise significantly again, stop the distillation or collect any subsequent fractions separately, as they will likely contain less volatile impurities.

  • Analysis:

    • Weigh the collected main fraction to determine the yield.

    • Analyze the purity of the main fraction using GC-MS or NMR.

Data Presentation

ParameterValue
Boiling Point 83°C[1][2][3]
Purity (Commercial) 97% to >98%
Expected Purity (Post-Distillation) >99% (depending on crude purity and distillation efficiency)
Expected Yield (Post-Distillation) 60-80% (can vary based on scale and apparatus holdup)

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Start Starting Materials (e.g., 3,3-dimethyl-1-butyne, methyl iodide) Reaction Alkylation Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Fractional Distillation Crude->Distillation Impurity1 Unreacted Starting Materials Crude->Impurity1 Impurity2 Solvent Residues Crude->Impurity2 Impurity3 Side-Products Crude->Impurity3 Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Distillation Troubleshooting Fractional Distillation cluster_poor_separation Poor Separation cluster_low_yield Low Yield Problem Problem Encountered Cause1 Inefficient Column Problem->Cause1 Cause2 Distillation Rate Too Fast Problem->Cause2 Cause3 Improper Thermometer Placement Problem->Cause3 Cause4 Apparatus Holdup Problem->Cause4 Cause5 Product Loss (Volatility) Problem->Cause5 Solution1 Use a longer or packed column Cause1->Solution1 Solution2 Reduce heating rate Cause2->Solution2 Solution3 Adjust thermometer position Cause3->Solution3 Solution4 Use smaller apparatus Cause4->Solution4 Solution5 Seal joints, cool receiver Cause5->Solution5

Caption: Troubleshooting guide for common issues in fractional distillation.

References

Identifying side products in the halogenation of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of 4,4-Dimethyl-2-pentyne.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the halogenation of this compound?

The halogenation of this compound with one equivalent of a halogen (e.g., Br₂ or Cl₂) is expected to yield the anti-addition product, (E)-2,3-dihalo-4,4-dimethyl-2-pentene, as the major product. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, leading to the trans configuration of the halogens. With two or more equivalents of the halogen, the reaction will proceed to form 2,2,3,3-tetrahalo-4,4-dimethylpentane.

Q2: What are the potential side products in this reaction?

Several side products can be formed during the halogenation of this compound. These include:

  • syn-addition product: The cis-isomer, (Z)-2,3-dihalo-4,4-dimethyl-2-pentene, can be formed as a minor product. The ratio of anti to syn addition can be influenced by the specific halogen and reaction conditions.

  • Over-halogenated products: If the reaction is not carefully controlled, the dihaloalkene intermediate can react further with the halogen to produce the tetrahaloalkane, even when only one equivalent of the halogen is used.

  • Radical substitution products: In the presence of UV light or at high temperatures, free radical substitution on the alkyl groups can occur, leading to a mixture of halogenated alkanes.

  • Rearrangement products: While less common for vinylic carbocations compared to alkyl carbocations, the sterically hindered environment of this compound could potentially lead to minor rearrangement products under certain conditions.

Q3: How does the bulky tert-butyl group affect the reaction?

The sterically demanding tert-butyl group in this compound can influence the reaction in several ways:

  • Reaction Rate: The steric hindrance may slow down the rate of electrophilic attack on the alkyne.

  • Stereoselectivity: The bulky group can enhance the facial selectivity of the halide attack on the halonium ion intermediate, potentially leading to a higher ratio of the anti-addition product.

  • Side Reactions: While speculative without specific experimental data, significant steric strain could potentially favor alternative reaction pathways, although electrophilic addition is generally the dominant pathway for alkynes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting alkyne 1. Insufficiently reactive halogenating agent. 2. Low reaction temperature. 3. Deactivated catalyst (if applicable).1. Use a more reactive halogenating agent (e.g., Br₂ instead of I₂). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the catalyst is fresh and handled under appropriate conditions.
Formation of a significant amount of tetrahaloalkane with one equivalent of halogen 1. The dihaloalkene intermediate is more reactive than the starting alkyne. 2. Localized high concentration of the halogen.1. Slowly add the halogen solution to the alkyne solution to maintain a low concentration of the halogen. 2. Use a dilute solution of the halogen.
Presence of unexpected peaks in GC-MS or NMR analysis 1. Radical substitution due to light exposure. 2. Contamination of reagents or solvent. 3. Rearrangement or elimination side reactions.1. Conduct the reaction in the dark or in amber glassware. 2. Use pure, dry solvents and fresh reagents. 3. Analyze the spectral data carefully to identify the structures of the byproducts. Consider adjusting reaction conditions (e.g., temperature, solvent) to minimize their formation.
Low yield of the desired dihaloalkene 1. Incomplete reaction. 2. Formation of multiple side products. 3. Loss of product during workup and purification.1. Increase reaction time or temperature cautiously. 2. Optimize reaction conditions to improve selectivity (see above). 3. Use appropriate purification techniques (e.g., column chromatography) to isolate the desired product.

Data Presentation

Table 1: Product Distribution in the Bromination of a Sterically Hindered Internal Alkyne (Illustrative Data)

EntryReactantReagent (1 equiv.)SolventTemp (°C)(E)-dihaloalkene (%)(Z)-dihaloalkene (%)Tetrahaloalkane (%)Other Side Products (%)
1This compoundBr₂CCl₄0~85~10~5<1
2This compoundCl₂CH₂Cl₂0~80~15~5<1

Note: The data presented in this table is illustrative and based on general principles of alkyne halogenation. Actual yields and product ratios may vary depending on the specific experimental conditions.

Experimental Protocols

General Procedure for the Bromination of this compound:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. The reaction should be protected from light.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred alkyne solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material and the formation of the product can be observed.

  • Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired (E)-2,3-dibromo-4,4-dimethyl-2-pentene.

Mandatory Visualization

Troubleshooting_Halogenation cluster_start Start: Halogenation of this compound cluster_analysis Analyze Crude Product (GC-MS, NMR) cluster_outcomes Identify Issues cluster_solutions_low_conversion Troubleshoot Low Conversion cluster_solutions_side_products Troubleshoot Side Products start Perform Reaction analysis Analyze Product Mixture start->analysis low_conversion Low Conversion analysis->low_conversion Incomplete Reaction side_products Significant Side Products analysis->side_products Multiple Products desired_product High Yield of Desired Product analysis->desired_product Clean Reaction increase_temp Increase Temperature low_conversion->increase_temp increase_time Increase Reaction Time low_conversion->increase_time check_reagents Check Reagent Purity low_conversion->check_reagents dark_conditions Use Dark Conditions side_products->dark_conditions Radical Products slow_addition Slow Halogen Addition side_products->slow_addition Over-halogenation optimize_solvent Optimize Solvent side_products->optimize_solvent Isomer Formation

Caption: Troubleshooting workflow for the halogenation of this compound.

Halogenation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products alkyne This compound halonium Cyclic Halonium Ion alkyne->halonium + X₂ halogen X₂ (Br₂ or Cl₂) halogen->halonium trans_product (E)-2,3-Dihalo-4,4-dimethyl-2-pentene (Major Product - Anti-addition) halonium->trans_product + X⁻ (anti-attack) cis_product (Z)-2,3-Dihalo-4,4-dimethyl-2-pentene (Minor Product - Syn-addition) halonium->cis_product + X⁻ (syn-attack) tetrahalo_product 2,2,3,3-Tetrahalo-4,4-dimethylpentane (Excess Halogen) trans_product->tetrahalo_product + X₂

Caption: Reaction pathway for the halogenation of this compound.

Improving regioselectivity in hydroboration of tert-Butyl methyl acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroboration of tert-butyl methyl acetylene (B1199291) (3,3-dimethyl-1-butyne). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve regioselectivity and overall success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydroboration of tert-butyl methyl acetylene?

The main challenge is controlling the regioselectivity of the boron addition to the alkyne. Due to the steric bulk of the tert-butyl group, there is a strong preference for the boron atom to add to the terminal, less sterically hindered carbon atom (anti-Markovnikov addition). However, with less sterically demanding borane (B79455) reagents, a mixture of regioisomers can be formed.

Q2: Which borane reagents are recommended for maximizing the anti-Markovnikov selectivity?

To achieve high regioselectivity for the anti-Markovnikov product (boron adding to the terminal carbon), sterically hindered dialkylboranes are highly recommended.[1][2][3] Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) ((Sia)₂BH) are particularly effective in directing the boron to the less sterically encumbered position of the alkyne.[2][4]

Q3: Can I use borane-THF (BH₃·THF) for this reaction?

While BH₃·THF can be used, it is less regioselective for sterically hindered alkynes compared to bulkier boranes.[1] Furthermore, with terminal alkynes, there is a risk of a second hydroboration occurring on the resulting vinylborane (B8500763), which can complicate the product mixture.[1][5][6]

Q4: What is the expected product after hydroboration and oxidation of tert-butyl methyl acetylene?

The hydroboration of tert-butyl methyl acetylene followed by oxidative workup yields 3,3-dimethylbutanal. The reaction proceeds through an intermediate vinylborane, which upon oxidation forms an enol that tautomerizes to the more stable aldehyde.[2]

Q5: How can I minimize the formation of the undesired regioisomer?

The most effective way to minimize the formation of the internal vinylborane is to use a sterically bulky borane reagent like 9-BBN or disiamylborane.[2][4] Lowering the reaction temperature can also sometimes enhance kinetic control and improve selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Regioselectivity (Mixture of Aldehyde and Ketone Products) Use of a non-sterically hindered borane reagent (e.g., BH₃·THF).Switch to a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane ((Sia)₂BH) to enhance steric direction.[2][7]
Reaction temperature is too high, leading to thermodynamic product distribution.Perform the hydroboration step at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled, anti-Markovnikov addition.
Formation of Di-alkylation or other Byproducts Use of BH₃, which can react twice with the alkyne.[1][5][6]Employ a dialkylborane (R₂BH) like 9-BBN or disiamylborane, which has only one B-H bond available for hydroboration.[4]
Presence of moisture or oxygen in the reaction.Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low or No Product Yield Incomplete hydroboration reaction.Ensure the borane reagent is fresh and has been properly stored. For less reactive alkynes, slightly elevated temperatures or longer reaction times may be necessary, but monitor for side reactions.
Inefficient oxidation of the vinylborane intermediate.Use a fresh solution of hydrogen peroxide. Ensure the pH of the oxidation step is sufficiently basic (pH > 8) by using an adequate amount of aqueous sodium hydroxide.
Degradation of the product during workup.Aldehydes can be susceptible to oxidation. Minimize exposure to air during and after the workup. Consider using a milder oxidizing agent if standard conditions are too harsh, though this is less common for this transformation.

Data Presentation

The choice of borane reagent significantly impacts the regioselectivity of the hydroboration of sterically hindered terminal alkynes like tert-butyl methyl acetylene. The following table summarizes the expected regioselectivity based on data from analogous sterically hindered alkenes.

Borane ReagentSubstrateRegioselectivity (% anti-Markovnikov : % Markovnikov)Reference
Diborane (BH₃)3,3-Dimethyl-1-butene94 : 6
9-BBN3,3-Dimethyl-1-butene>99 : <1[7]
DisiamylboraneTerminal AlkynesHigh anti-Markovnikov selectivity[2][4]
CatecholboraneTerminal AlkynesGood anti-Markovnikov selectivity[1]

Note: The data for 3,3-dimethyl-1-butene, an alkene with similar steric hindrance, is presented as a strong indicator of the expected high regioselectivity for tert-butyl methyl acetylene, especially with bulky boranes.

Experimental Protocols

Protocol 1: Hydroboration of tert-Butyl Methyl Acetylene with 9-BBN

This protocol is adapted from a general procedure for the hydroboration of terminal alkynes.[8]

Materials:

  • tert-Butyl methyl acetylene (3,3-dimethyl-1-butyne)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add tert-butyl methyl acetylene (1.0 equiv) to a dry, round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the alkyne in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

  • Hydroboration:

    • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 equiv) to the stirred alkyne solution via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add the 3 M NaOH solution (3.0 equiv).

    • Follow with the slow, dropwise addition of 30% H₂O₂ solution (3.0 equiv), ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Workup:

    • Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3,3-dimethylbutanal.

  • Purification:

    • The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.

Visualizations

Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity in the Hydroboration of tert-Butyl Methyl Acetylene Substrate tert-Butyl Methyl Acetylene (3,3-dimethyl-1-butyne) TransitionState Transition State Substrate->TransitionState Borane Borane Reagent Borane->TransitionState StericHindrance Steric Hindrance (t-Butyl group vs. H) TransitionState->StericHindrance Influenced by ElectronicEffects Electronic Effects (δ+ on internal carbon) TransitionState->ElectronicEffects Influenced by Regioselectivity Regioselectivity StericHindrance->Regioselectivity Dominates with bulky boranes ElectronicEffects->Regioselectivity Minor influence AntiMarkovnikov Anti-Markovnikov Product (Boron on C1) Regioselectivity->AntiMarkovnikov Favored Markovnikov Markovnikov Product (Boron on C2) Regioselectivity->Markovnikov Disfavored Oxidation Oxidative Workup (H₂O₂, NaOH) AntiMarkovnikov->Oxidation Oxidation BulkyBorane Bulky Borane (e.g., 9-BBN, (Sia)₂BH) BulkyBorane->StericHindrance SmallBorane Small Borane (e.g., BH₃) SmallBorane->ElectronicEffects FinalProduct 3,3-Dimethylbutanal Oxidation->FinalProduct

Caption: Key factors determining the regiochemical outcome of the hydroboration reaction.

Experimental Workflow for Regioselective Hydroboration-Oxidation

G Experimental Workflow for Regioselective Hydroboration-Oxidation Start Start: tert-Butyl Methyl Acetylene + Anhydrous THF InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) Start->InertAtmosphere Cooling1 Cool to 0 °C InertAtmosphere->Cooling1 AddBorane Slowly Add Bulky Borane (e.g., 9-BBN in THF) Cooling1->AddBorane Stirring1 Stir at Room Temperature (2-4 hours) AddBorane->Stirring1 Cooling2 Cool to 0 °C Stirring1->Cooling2 AddBase Add 3M NaOH Cooling2->AddBase AddPeroxide Slowly Add 30% H₂O₂ AddBase->AddPeroxide Stirring2 Stir at Room Temperature (1-2 hours) AddPeroxide->Stirring2 Workup Aqueous Workup & Extraction Stirring2->Workup Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification End Final Product: 3,3-Dimethylbutanal Purification->End

Caption: Step-by-step workflow for the synthesis of 3,3-dimethylbutanal.

References

Technical Support Center: Overcoming Catalyst Poisoning in 4,4-Dimethyl-2-pentyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst poisoning during the hydrogenation of 4,4-Dimethyl-2-pentyne.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This guide provides a systematic approach to identifying and mitigating common issues encountered during the catalytic hydrogenation of this compound.

Issue 1: Low or No Conversion of this compound

Question: My hydrogenation reaction of this compound is showing low or no conversion. What are the possible causes and how can I fix it?

Answer: Low or no conversion is a common issue that can often be traced back to catalyst inactivity. This can be caused by several factors, including the presence of catalyst poisons, suboptimal reaction conditions, or issues with the catalyst itself.

Troubleshooting Steps:

  • Identify Potential Poisons: Review all starting materials, solvents, and reagents for the presence of common catalyst poisons.[1] Sulfur, nitrogen compounds, carbon monoxide, and halides are known to poison palladium catalysts.[1][2]

  • Purify Reactants and Solvents: If impurities are suspected, purify the this compound and the solvent. Impurities in the starting materials are a frequent cause of catalyst deactivation.

  • Ensure Inert Atmosphere: For oxygen-sensitive catalysts like Palladium on Carbon (Pd/C), ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Ensure adequate hydrogen pressure. While atmospheric pressure is often sufficient, higher pressures may be needed for complete conversion.

    • Temperature: Operate within the optimal temperature range. Elevated temperatures can lead to catalyst sintering and decomposition.[3]

    • Agitation: Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Check Catalyst Activity: If possible, test the catalyst with a known standard substrate to confirm its activity.

Issue 2: Reaction Starts but Stalls Before Completion

Question: The hydrogenation of this compound begins as expected, but the reaction stops before all the starting material is consumed. What could be the cause?

Answer: A reaction that starts and then stalls is a classic symptom of catalyst poisoning, where the active sites are gradually blocked by impurities present in the reaction mixture.

Troubleshooting Steps:

  • Analyze for Trace Impurities: Even small amounts of poisons can lead to gradual deactivation. Consider more rigorous purification of the this compound and solvent.

  • Monitor Reaction Progress: Take aliquots at regular intervals to determine the point at which the reaction rate slows or stops. This can provide clues about the nature of the deactivation process.

  • Consider Byproduct Inhibition: Analyze the reaction mixture for the formation of byproducts that may be acting as inhibitors.

  • Catalyst Leaching: In some cases, the active metal may leach from the support, leading to a decrease in the effective catalyst concentration over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in this compound hydrogenation?

A1: For palladium-based catalysts, which are commonly used for alkyne hydrogenation, the most prevalent poisons include:

  • Sulfur Compounds: Thiophenes, mercaptans, and sulfides strongly adsorb to the palladium surface, blocking active sites.[2]

  • Nitrogen Compounds: Amines, amides, and other nitrogen-containing functional groups can act as poisons.[4]

  • Carbon Monoxide: CO can strongly bind to palladium, inhibiting the adsorption of reactants.[5]

  • Halides: Halogenated impurities can also deactivate the catalyst.[1]

  • Heavy Metals: Traces of other metals can interfere with the catalytic cycle.[5]

Q2: Can I regenerate a poisoned catalyst used in a this compound reaction?

A2: Yes, regeneration is often possible, depending on the nature of the poison and the type of catalyst. Common methods include:

  • Thermal Regeneration: This involves heating the catalyst in an inert or oxidizing atmosphere to remove carbon deposits (coking) or volatile poisons.[6]

  • Chemical Washing: This method uses solvents, acids, or bases to dissolve and remove poisons from the catalyst surface.[7]

  • Ultrasonic Cleaning: This can help remove physically adsorbed impurities from the catalyst's pores.[7]

Q3: My reaction is producing the alkane instead of the desired alkene. How can I improve selectivity for the cis-alkene?

A3: Over-reduction to the alkane is a common challenge. To improve selectivity for the cis-alkene (4,4-Dimethyl-2-pentene), consider the following:

  • Use a Poisoned Catalyst: Employing a "poisoned" or deactivated catalyst like Lindlar's catalyst (Pd/CaCO₃ with lead acetate (B1210297) and quinoline) is the standard method for stopping the hydrogenation at the alkene stage.[1][8] The poison selectively reduces the catalyst's activity, preventing the further reduction of the alkene.[9]

  • Control Hydrogen Supply: Carefully controlling the stoichiometry of hydrogen can help prevent over-reduction, although this can be difficult to manage on a larger scale.

  • Monitor the Reaction Closely: Use techniques like GC or TLC to monitor the reaction progress and stop it once the alkyne has been consumed.

Data Presentation: Catalyst Performance and Regeneration

The following tables summarize quantitative data on catalyst deactivation and regeneration. While specific data for this compound is limited, the following provides a general overview based on similar alkyne hydrogenation systems.

Table 1: Effect of Common Poisons on Palladium Catalyst Activity in Alkyne Hydrogenation

Poison TypeTypical ConcentrationEffect on Conversion RateObservations
Sulfur (e.g., Thiophene)> 1 ppmSevere deactivationStrong, often irreversible poisoning.[2]
Nitrogen (e.g., Amines)10-100 ppmModerate to severe deactivationCan be reversible in some cases.[4]
Carbon MonoxideLow ppm levelsSignificant inhibitionCompetes with alkyne for active sites.[5]
WaterVariableCan act as a mild poison or promoterEffect is highly dependent on the catalyst and support.[10]

Table 2: Typical Recovery of Pd/C Catalyst Activity After Regeneration

Regeneration MethodTarget Poison/DeactivationTypical Activity RecoveryReference
Thermal Treatment (Air, 250°C)Carbonaceous deposits~80% of initial activity[6]
Chemical Washing (NaOH solution)Organic impuritiesCan approach 100% for moderate deactivation[7]
Solvent Extraction (Chloroform/Acetic Acid)Organic byproducts>70% yield in subsequent runs[4]

Experimental Protocols

Protocol 1: Thermal Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol is suitable for regenerating Pd/C catalysts deactivated by carbonaceous deposits (coking).

Materials:

  • Deactivated Pd/C catalyst

  • Tube furnace

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (Air or a mixture of O₂ in N₂)

Procedure:

  • Place the deactivated catalyst in a quartz tube within the tube furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 15-30 minutes to remove any adsorbed gases.

  • Heat the catalyst under the inert gas flow to a temperature of 550-650°C at a ramp rate of 10°C/min.[6] Hold at this temperature for 2-3 hours to remove volatile organic materials.

  • Cool the furnace to around 250°C.

  • Introduce a controlled flow of an oxidizing gas (e.g., 5% O₂ in N₂) at 20-50 mL/min. Caution: This step can be exothermic. Monitor the temperature closely.

  • Hold at 250°C for 2-4 hours to burn off carbon deposits.[6]

  • Switch back to an inert gas flow and cool the catalyst to room temperature.

  • The regenerated catalyst should be stored under an inert atmosphere.

Protocol 2: Chemical Washing of Pd/C Poisoned with Organic Impurities

This protocol is designed to remove organic molecules that are blocking the pores of the catalyst.

Materials:

Procedure:

  • Suspend the deactivated catalyst in methanol or ethanol and stir for 30-60 minutes.

  • Filter the catalyst and wash with fresh solvent.

  • Transfer the catalyst to a beaker with deionized water and place it in an ultrasonic bath for 30 minutes to dislodge fine impurities from the pores.[7]

  • Filter the catalyst and then suspend it in a dilute NaOH solution. Stir for 1-2 hours at room temperature.

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C).

Visualizations

Catalyst_Poisoning_Pathway cluster_0 Reaction System cluster_1 Poisoning Sources Reactants This compound + H₂ Catalyst Active Catalyst (e.g., Pd/C) Reactants->Catalyst Adsorption Product 4,4-Dimethyl-2-pentene (cis-alkene) Catalyst->Product Catalytic Conversion Deactivated_Catalyst Deactivated Catalyst (Blocked Sites) Catalyst->Deactivated_Catalyst Deactivation Poisons Impurities (Sulfur, Nitrogen, etc.) Poisons->Deactivated_Catalyst Poisoning

Caption: General pathway of catalyst poisoning in a hydrogenation reaction.

Troubleshooting_Workflow Start Low Conversion Observed Check_Poisons Check for Catalyst Poisons in Reactants/Solvents? Start->Check_Poisons Purify Purify Starting Materials Check_Poisons->Purify Yes Check_Conditions Verify Reaction Conditions (Temp, Pressure, Agitation)? Check_Poisons->Check_Conditions No Purify->Check_Conditions Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions No Check_Catalyst Check Catalyst Activity (Age, Storage, Handling)? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Regenerate_Replace Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Replace Inactive Fail Issue Persists Check_Catalyst->Fail Active Success High Conversion Achieved Regenerate_Replace->Success

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Regeneration_Process Deactivated_Catalyst Deactivated Catalyst Identify_Cause Identify Cause of Deactivation Deactivated_Catalyst->Identify_Cause Coking Coking/ Carbon Deposits Identify_Cause->Coking Organic Fouling Chemical_Poisoning Chemical Poisoning Identify_Cause->Chemical_Poisoning Impurities Thermal_Regen Thermal Regeneration Coking->Thermal_Regen Chemical_Wash Chemical Washing Chemical_Poisoning->Chemical_Wash Regenerated_Catalyst Regenerated Catalyst Thermal_Regen->Regenerated_Catalyst Chemical_Wash->Regenerated_Catalyst

Caption: Decision pathway for catalyst regeneration based on the cause of deactivation.

References

Mitigating steric hindrance effects in reactions of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethyl-2-pentyne. The focus is on mitigating the effects of steric hindrance commonly encountered during synthetic reactions involving this sterically demanding alkyne.

Troubleshooting Guide & FAQs

Q1: My reaction yields with this compound are consistently low. What is the primary cause and how can I address it?

A1: Low reaction yields involving this compound are frequently due to the significant steric hindrance presented by the tert-butyl group [-C(CH₃)₃].[1][2] This bulky group physically obstructs the approach of reagents to the alkyne's triple bond, increasing the activation energy of the reaction.[3][4]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Higher temperatures can provide the necessary energy to overcome the steric barrier, but be mindful of potential side reactions or decomposition.[5][6]

  • Catalyst Selection: Employ catalysts specifically designed for sterically hindered substrates. For instance, certain rhenium, rhodium, or palladium complexes are known to be effective for reactions with bulky alkynes.[7][8][9]

  • Reagent Choice: Switch to a smaller, more reactive reagent if the reaction allows.

  • Solvent Effects: The choice of solvent can influence reaction rates. Solvents that can stabilize the transition state may be beneficial. Experiment with a range of solvents with varying polarities.

Q2: I am struggling with the regioselectivity of an addition reaction to this compound. How can I improve it?

A2: The steric bulk of the tert-butyl group is a dominant factor in directing the regioselectivity of addition reactions. In electrophilic additions, for example, the electrophile will preferentially add to the less hindered carbon of the triple bond (the carbon adjacent to the methyl group).

To enhance regioselectivity:

  • Use a Bulky Catalyst/Reagent: A sterically demanding catalyst or reagent can further amplify the steric differences between the two carbons of the alkyne, leading to a higher preference for reaction at the less hindered site.

  • Low Temperatures: Running the reaction at lower temperatures can increase selectivity by favoring the pathway with the lowest activation energy, which is typically the attack at the sterically more accessible position.

  • Organometallic Reagents: In reactions like hydroboration, using a bulky borane (B79455) reagent (e.g., 9-BBN) will result in the boron atom adding almost exclusively to the terminal carbon of the triple bond if it were a terminal alkyne, and to the less hindered carbon in an internal alkyne like this compound.

Q3: Are there specific catalytic systems recommended for overcoming the challenges of this substrate?

A3: Yes, several catalytic systems have been developed that show improved performance with sterically hindered alkynes.

  • Alkyne Metathesis: Molybdenum(VI) or Rhenium(V) alkylidyne complexes have been shown to be effective catalysts. The choice of ligands on the metal center is critical to accommodate bulky substrates.[7][8]

  • Hydrogenation/Semihydrogenation: While standard catalysts like Palladium on carbon (Pd/C) can be used for complete hydrogenation to the corresponding alkane (2,2-dimethylpentane), achieving selective semihydrogenation to the alkene can be challenging.[10][11] Specialized catalysts, such as ruthenium pincer complexes or Lindlar's catalyst, may offer better control and stereoselectivity.[12]

  • Hydrosilylation: Platinum and rhodium-based catalysts are commonly used. The ligand environment of the metal can be tuned to improve reactivity with sterically demanding alkynes.

  • Palladium-Catalyzed Reactions: this compound is utilized in organometallic reactions, such as studying the regioselectivity of its insertion into Pd-C bonds of cyclopalladated complexes.[13]

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical, yet representative, data on how catalyst choice can influence the yield of a generic hydroarylation reaction with this compound, illustrating the importance of catalyst selection in overcoming steric hindrance.

Catalyst SystemLigand TypeTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃ (Triphenylphosphine)1002415Generic System
[Rh(cod)Cl]₂BINAP801865[9]
Ru-MACHO®Pincer Ligand601285[12]
ReCl(CO)₅None12036<5[7]

Experimental Protocols

Protocol: Ruthenium-Catalyzed Semihydrogenation of this compound

This protocol describes a general procedure for the selective semihydrogenation of a sterically hindered alkyne to the corresponding (E)-alkene using a ruthenium pincer complex as a catalyst.[12]

Materials:

  • This compound (1.0 mmol, 96.17 mg)

  • Ruthenium Pincer Catalyst (e.g., Ru-MACHO®, 0.01 mmol)

  • Anhydrous Toluene (B28343) (10 mL)

  • Hydrogen gas (H₂) balloon

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium pincer catalyst (0.01 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the catalyst.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Purge the flask with hydrogen gas by evacuating and backfilling three times.

  • Leave the flask under a positive pressure of hydrogen (connected to a balloon).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (disappearance of starting material), cool the reaction to room temperature and carefully vent the excess hydrogen in a fume hood.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, (E)-4,4-dimethyl-2-pentene, by flash column chromatography on silica (B1680970) gel.

  • Characterize the product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and stereochemistry.

Visualizations

Caption: Steric hindrance from the t-butyl group on this compound.

Troubleshooting_Workflow start Low Yield with This compound q1 Is the catalyst suitable for hindered substrates? start->q1 sol1 Select a catalyst known for hindered alkynes (e.g., Ru-pincer, specific Rh/Pd complexes) q1->sol1 No q2 Are reaction conditions (T, P, time) optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Systematically increase temperature and/or reaction time. Monitor for side products. q2->sol2 No q3 Is the reagent sterically demanding? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Switch to a smaller, more reactive reagent if possible. q3->sol3 Yes end_node Improved Yield q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low-yield reactions.

References

Challenges in the scale-up synthesis of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,4-dimethyl-2-pentyne.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the deprotonation of a terminal alkyne, 3,3-dimethyl-1-butyne (B43207) (also known as tert-butylacetylene), using a strong organometallic base like n-butyllithium (n-BuLi). The resulting acetylide anion is then alkylated with an electrophile, typically methyl iodide, to yield this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The scale-up of this synthesis presents significant safety challenges primarily due to the reagents used:

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric and can ignite spontaneously upon contact with air or moisture.[1][2] It is also corrosive.[1] Handling large quantities requires a strictly inert atmosphere (e.g., nitrogen or argon), specialized transfer equipment, and personnel trained in handling pyrophoric materials.[1][2][3]

  • 3,3-Dimethyl-1-butyne: This starting material is a highly flammable liquid with a low boiling point (37-38 °C) and a low flash point (-29.5 °C).[4][5] Its vapors can form explosive mixtures with air.[4][6]

  • Ethereal Solvents (e.g., THF, diethyl ether): These are often used as reaction solvents and are highly flammable. They can also form explosive peroxides upon prolonged exposure to air and light.

Q3: What are the major challenges in achieving high yield and purity during scale-up?

A3: Key challenges include:

  • Temperature Control: The initial deprotonation step is highly exothermic. Inadequate heat dissipation in large reactors can lead to side reactions and a decrease in yield.

  • Side Reactions: Competing elimination reactions can occur if reaction conditions are not optimized, especially with secondary or tertiary alkyl halides (though methyl iodide is primary). Wurtz coupling can be a side reaction when using Grignard reagents.

  • Purification: The final product and potential byproducts may have close boiling points, making purification by fractional distillation challenging on a large scale.

Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A4: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress by identifying and quantifying the starting material, product, and any byproducts in the reaction mixture.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the terminal alkyne C-H stretch of the starting material.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 3,3-Dimethyl-1-butyne - Ensure the n-BuLi is of high quality and has been properly stored to prevent degradation. Consider titrating the n-BuLi solution to determine its exact molarity before use.- Use a slight excess (1.05-1.1 equivalents) of n-BuLi to ensure complete deprotonation.- Verify that the reaction solvent is anhydrous, as any moisture will consume the n-BuLi.
Side Reactions - Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of n-BuLi to control the exotherm and minimize side reactions.- Ensure the methyl iodide is added slowly and at a controlled temperature to prevent unwanted side reactions.- Use high-purity starting materials to avoid side reactions with impurities.
Loss of Product During Workup and Purification - During the aqueous quench, ensure the temperature is kept low to minimize any potential side reactions of the product.- Optimize the fractional distillation process. Use a column with sufficient theoretical plates to achieve good separation.[8][9] Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[10]
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted 3,3-Dimethyl-1-butyne - This indicates incomplete deprotonation or alkylation. Refer to the troubleshooting steps for low yield related to incomplete reaction.- Improve the efficiency of the fractional distillation to separate the lower-boiling starting material from the product.
Formation of Hexanes - Hexane is the solvent for commercially available n-BuLi solutions and will be present in the reaction mixture. Efficient fractional distillation is required for its removal.
Formation of Butane - Butane is a byproduct of the deprotonation reaction (n-BuLi + R-H → Li-R + Butane). As a gas at room temperature, it should be vented safely during the reaction and workup.
Formation of Unidentified High-Boiling Impurities - These may result from side reactions at elevated temperatures. Analyze the impurities by GC-MS to identify their structures.[7] This information can help in devising strategies to prevent their formation, such as lowering the reaction temperature or changing the order of addition of reagents.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative laboratory-scale procedure. Scale-up requires careful consideration of the safety and engineering aspects discussed above.

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

  • Deprotonation: Anhydrous diethyl ether or THF is added to the flask, followed by 3,3-dimethyl-1-butyne. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-BuLi in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour after the addition is complete.

  • Alkylation: Methyl iodide is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Data Presentation

Parameter 3,3-Dimethyl-1-butyne (Starting Material) This compound (Product) Reference
Molecular Formula C₆H₁₀C₇H₁₂[5],[11]
Molecular Weight ( g/mol ) 82.1496.17[5],[11]
Boiling Point (°C) 37-3883-93[5],[12]
Density (g/mL at 25 °C) 0.667~0.718,[13]
Flash Point (°C) -29.5-10,[4]

Visualizations

SynthesisWorkflow Start Starting Materials: 3,3-Dimethyl-1-butyne n-Butyllithium Methyl Iodide Reaction Reaction Steps: 1. Deprotonation with n-BuLi 2. Alkylation with CH3I Start->Reaction Anhydrous Solvent Inert Atmosphere Workup Workup: 1. Quenching with NH4Cl 2. Extraction 3. Drying Reaction->Workup Reaction Mixture Purification Purification: Fractional Distillation Workup->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1a Check n-BuLi quality/quantity Cause1->Solution1a Solution1b Ensure anhydrous conditions Cause1->Solution1b Solution2a Optimize temperature control Cause2->Solution2a Solution2b Use high-purity reagents Cause2->Solution2b Solution3a Improve fractional distillation setup Cause3->Solution3a Solution3b Consider vacuum distillation Cause3->Solution3b

Caption: Troubleshooting logic for the synthesis of this compound.

References

Navigating Reactions with 4,4-Dimethyl-2-pentyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precision in experimental execution is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4,4-Dimethyl-2-pentyne.

Troubleshooting and FAQs

This section is designed to provide quick answers and solutions to common problems that may arise during the workup of reactions with this compound.

Q1: What is a standard workup procedure for a reaction involving this compound?

A1: A standard workup for reactions with this compound typically involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. The specific steps can vary significantly based on the reaction type. A general workflow is outlined below.

G cluster_0 General Workup Workflow Reaction Mixture Reaction Mixture Quench Quench Reaction Mixture->Quench Stop Reaction Aqueous Wash Aqueous Wash Quench->Aqueous Wash Remove Water-Soluble Impurities Extraction Extraction Aqueous Wash->Extraction Isolate Product Drying Drying Extraction->Drying Remove Water Solvent Removal Solvent Removal Drying->Solvent Removal Concentrate Product Purification Purification Solvent Removal->Purification Isolate Pure Product

Caption: A generalized workflow for the workup of reactions.

Q2: I'm observing a low yield in the hydration of this compound to 4,4-Dimethyl-2-pentanone. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the hydration of alkynes are a common issue.[1] Several factors, from reaction conditions to the workup process, can contribute to this. Below is a table summarizing potential causes and solutions.

Potential CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature if the reaction has stalled.
Catalyst Deactivation Ensure the mercury(II) sulfate (B86663) and sulfuric acid catalysts are fresh and used in the correct proportions.
Product Volatility The product, 4,4-Dimethyl-2-pentanone, is volatile. Use a cooled receiving flask during rotary evaporation to minimize loss.
Inefficient Extraction Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete removal of the product from the aqueous phase.
Q3: How can I effectively remove the mercury catalyst after a hydration reaction?

A3: Complete removal of the mercury catalyst is crucial for product purity and safety. A common method involves precipitation of the mercury as an insoluble salt.

Procedure for Mercury Catalyst Removal:

  • Neutralize the reaction mixture: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Precipitate mercury: Add a solution of potassium iodide. This will form mercury(II) iodide (HgI₂), a dense red precipitate.

  • Filter: Remove the precipitate by filtration, often through a pad of celite to ensure all fine particles are collected.

G cluster_1 Mercury Removal Workflow Reaction Mixture Reaction Mixture Neutralization (NaHCO3) Neutralization (NaHCO3) Reaction Mixture->Neutralization (NaHCO3) Precipitation (KI) Precipitation (KI) Neutralization (NaHCO3)->Precipitation (KI) Filtration Filtration Precipitation (KI)->Filtration Product Solution Product Solution Filtration->Product Solution

Caption: Workflow for the removal of mercury catalyst.

Q4: In the hydroboration-oxidation of this compound, I am getting a mixture of the ketone and aldehyde. How can I improve the regioselectivity for the aldehyde?

A4: The hydroboration of internal alkynes can lead to a mixture of regioisomers. To favor the formation of the aldehyde (anti-Markovnikov product), a sterically hindered borane (B79455) reagent should be used.[2][3]

Borane ReagentExpected OutcomeRationale
Borane (BH₃)Mixture of ketone and aldehydeSmall size leads to poor regioselectivity with internal alkynes.[2]
DisiamylboranePredominantly aldehydeThe bulky alkyl groups direct the boron to the less sterically hindered carbon of the alkyne.
DicyclohexylboranePredominantly aldehydeSimilar to disiamylborane, its significant steric bulk enhances regioselectivity.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is suitable for reactions where the product is a neutral, water-insoluble organic compound.

  • Quench the Reaction: Slowly add the reaction mixture to a separatory funnel containing an appropriate quenching solution (e.g., water, saturated ammonium (B1175870) chloride).

  • Extract the Product: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.

  • Wash the Organic Layer: Wash the combined organic layers sequentially with:

    • 1 M HCl (if basic impurities are present)

    • Saturated sodium bicarbonate solution (if acidic impurities are present)

    • Brine (to remove bulk water)

  • Dry the Organic Layer: Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Remove the Solvent: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the Product: Purify the crude product by distillation, chromatography, or recrystallization.

Protocol 2: Workup for the Hydration of this compound

This protocol is specifically for the mercury-catalyzed hydration to form 4,4-Dimethyl-2-pentanone.

  • Cool the Reaction: Place the reaction flask in an ice bath to control the temperature during quenching.

  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Precipitate Mercury: Add a 10% aqueous solution of potassium iodide dropwise until the formation of a red precipitate (HgI₂) is complete.

  • Filter: Filter the mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with a small amount of the extraction solvent.

  • Extract: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Wash: Combine the organic layers and wash with brine.

  • Dry and Concentrate: Dry the ether solution over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation (with a cooled receiving flask).

  • Purify: Purify the resulting 4,4-Dimethyl-2-pentanone by fractional distillation.

References

Analytical methods for monitoring the progress of 4,4-Dimethyl-2-pentyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analytical Methods for 4,4-Dimethyl-2-pentyne Reactions

This guide provides troubleshooting and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving this compound. The primary focus is on a representative reaction: the hydrogenation of this compound to its corresponding alkene (4,4-Dimethyl-2-pentene) and alkane (4,4-Dimethylpentane). The principles and methods described here are broadly applicable to other reactions of this substrate.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the hydrogenation of this compound?

A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) Spectroscopy. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q2: How can I use FTIR spectroscopy to track the reaction progress?

A2: You can monitor the disappearance of the characteristic alkyne C≡C stretch. For an internal alkyne like this compound, this peak is typically weak and appears in the 2100-2260 cm⁻¹ region.[1][2][3] As the reaction proceeds, this peak will decrease in intensity, while the C=C stretch of the alkene product may appear around 1600-1700 cm⁻¹.[4]

Q3: What changes should I expect in the ¹H NMR spectrum as the reaction progresses?

A3: You will observe a decrease in the signal corresponding to the methyl group attached to the alkyne (around 1.8 ppm). Concurrently, new signals for the alkene protons will appear in the vinylic region (around 5.5 ppm)[5], and eventually, signals for the alkane product will emerge in the aliphatic region.

Q4: Can GC-MS distinguish between the starting material, intermediate, and final product?

A4: Yes, GC-MS is an excellent technique for this. The three compounds (alkyne, alkene, and alkane) have different boiling points and polarities, leading to different retention times on a standard non-polar GC column. The mass spectrometer will also show distinct fragmentation patterns for each, confirming their identity.

Q5: Is it necessary to perform a work-up of the reaction aliquot before analysis?

A5: For techniques like TLC and LC-MS, a mini-work-up (e.g., filtering through a small plug of silica (B1680970) or a quick extraction) can be beneficial.[6] This removes catalysts, salts, and other non-volatile components that might interfere with the analysis, leading to cleaner chromatograms and spectra.[6] For GC-MS and NMR, dilution in a suitable solvent is often sufficient.

Troubleshooting Guides

Troubleshooting GC-MS Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor peak separation - Inappropriate GC oven temperature program.- Incorrect column phase.- Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.- Ensure you are using a suitable column (e.g., a non-polar phase like DB-5ms).
No peak for starting material/product - Compound is not volatile enough.- Compound is thermally degrading in the injector.- Incorrect MS acquisition parameters.- While unlikely for this compound, ensure the injector and oven temperatures are appropriate.- Lower the injector temperature if thermal degradation is suspected.- Check the MS scan range to ensure it covers the molecular ions of your compounds.
Broad or tailing peaks - Column contamination.- Active sites in the GC liner or column.- Bake out the column according to the manufacturer's instructions.- Use a deactivated liner. Consider silylating the liner.
Troubleshooting NMR Analysis
Issue Possible Cause(s) Recommended Solution(s)
Broadened spectral lines - Paramagnetic impurities (e.g., residual catalyst).- Poor shimming of the magnetic field.- Filter the sample through a small plug of silica gel or celite to remove solid catalyst particles.- Re-shim the spectrometer before acquiring the spectrum.
Difficulty in determining conversion - Overlapping peaks.- Low signal-to-noise ratio.- Use ¹³C NMR for better-resolved signals, although it requires longer acquisition times.- Increase the number of scans to improve the signal-to-noise ratio.- Choose non-overlapping peaks for integration, such as the tert-butyl singlet of the starting material vs. a vinylic proton of the product.
Shifting peak positions between samples - Changes in sample concentration or temperature.- Use of non-deuterated solvents without a lock signal.- Ensure consistent sample preparation.- If using non-deuterated solvents, advanced processing techniques may be needed to align the spectra.[7]
Troubleshooting FTIR Analysis
Issue Possible Cause(s) Recommended Solution(s)
Alkyne peak (2100-2260 cm⁻¹) is very weak or absent - this compound is a relatively symmetrical internal alkyne, which leads to a very weak or absent C≡C stretch due to a small change in dipole moment.[1][4][8]- This is an inherent property of the molecule. While you can look for its disappearance, relying on the appearance of product peaks (e.g., C=C stretch) or using a more sensitive technique like NMR or GC-MS is recommended for quantitative analysis.
Water peaks (broad, ~3400 cm⁻¹) obscuring the spectrum - Contamination from solvents or atmosphere.- Use dry solvents for sample preparation.- Purge the sample compartment with dry air or nitrogen.

Quantitative Data Summary

The following tables summarize key analytical data for monitoring the hydrogenation of this compound.

Table 1: Spectroscopic Data

Compound Functional Group FTIR Stretch (cm⁻¹) ¹H NMR (ppm, characteristic) ¹³C NMR (ppm, characteristic)
This compound Alkyne (C≡C)2100 - 2260 (weak)[1][2]~1.8 (CH₃-C≡), ~1.1 (C(CH₃)₃)~75-90 (Alkyne C), ~30 (Quaternary C), ~31 (t-Butyl CH₃)
trans-4,4-Dimethyl-2-pentene Alkene (C=C)~1670 (weak), ~965 (trans =C-H bend)~5.4-5.5 (=C-H)[5], ~1.7 (=C-CH₃), ~1.0 (C(CH₃)₃)~125-135 (Alkene C), ~33 (Quaternary C), ~29 (t-Butyl CH₃)
4,4-Dimethylpentane Alkane (C-C)2850 - 2960 (C-H)[3][4]~0.8-1.3 (multiple aliphatic signals)~20-40 (multiple aliphatic signals)

Table 2: Chromatographic Data

Compound Relative Boiling Point Expected GC Retention Time Order (non-polar column) Typical TLC R_f (non-polar eluent)
4,4-Dimethylpentane Lowest1st (shortest time)Highest
trans-4,4-Dimethyl-2-pentene Intermediate2ndIntermediate
This compound Highest3rd (longest time)Lowest

Experimental Protocols

Protocol 1: Sample Preparation and Analysis by GC-MS
  • Sampling: Withdraw ~0.1 mL of the reaction mixture using a clean, dry syringe.

  • Quenching (if necessary): If the reaction is rapid, quench the aliquot by diluting it in a vial containing 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a small amount of a quenching agent (e.g., a pinch of silica gel to adsorb the catalyst).

  • Dilution: Further dilute the quenched sample to an appropriate concentration for GC-MS analysis (typically ~1 mg/mL).

  • Analysis: Inject 1 µL of the diluted sample into the GC-MS.

  • Method:

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan from m/z 40 to 200.

Protocol 2: Sample Preparation and Analysis by ¹H NMR
  • Sampling: Withdraw ~0.1 mL of the reaction mixture.

  • Preparation: Add the aliquot to an NMR tube. If the reaction mixture contains solid catalyst, filter it through a small plug of glass wool or celite directly into the NMR tube to prevent paramagnetic broadening.

  • Dilution: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum. Ensure the spectral window and resolution are adequate to distinguish the key signals.

  • Quantification: Calculate the relative molar ratio of starting material, intermediate, and product by integrating characteristic, non-overlapping peaks for each species.

Visualizations

Reaction_Monitoring_Workflow General Workflow for Monitoring Reaction Progress cluster_reaction Reaction Setup cluster_sampling Analysis Cycle cluster_decision Decision Making start Start Reaction (this compound + Reagents) aliquot Withdraw Aliquot at Time (t) start->aliquot t = 0, 1h, 2h... prep Sample Preparation (Dilution / Quenching) aliquot->prep analysis Perform Analysis (GC-MS, NMR, FTIR) prep->analysis data Analyze Data (Calculate Conversion) analysis->data decision Reaction Complete? data->decision decision->aliquot No, continue monitoring workup Proceed to Work-up decision->workup Yes Troubleshooting_Flowchart Troubleshooting Low Conversion by GC-MS cluster_reaction_issue Reaction Problem cluster_analysis_issue Analytical Problem start Low conversion observed in GC-MS q1 Is the starting material peak still large? start->q1 check_reagents Check Reagent Quality & Catalyst Activity q1->check_reagents Yes check_injection Check for Sample Degradation in GC Injector q1->check_injection No check_conditions Verify Reaction Conditions (Temp, Pressure, Time) check_reagents->check_conditions end_solve Problem Solved check_conditions->end_solve check_response Calibrate with Standards (Response Factor Mismatch?) check_injection->check_response confirm_identity Confirm Product Identity with MS check_response->confirm_identity confirm_identity->end_solve Analytical_Methods_Relationship Relationship Between Analytical Methods cluster_techniques Analytical Techniques cluster_info Information Provided reaction Reaction Mixture (Alkyne, Alkene, Alkane) gcms GC-MS reaction->gcms nmr NMR reaction->nmr ftir FTIR reaction->ftir info_gcms Quantitative Separation Molecular Weight Fragmentation Pattern gcms->info_gcms info_nmr Precise Structural Info Quantitative Ratios nmr->info_nmr info_ftir Functional Group Transformation (Qualitative) ftir->info_ftir

References

Validation & Comparative

1H NMR and 13C NMR analysis of 4,4-Dimethyl-2-pentyne for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into the molecular framework. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4,4-dimethyl-2-pentyne, demonstrating its structural confirmation by contrasting its spectral data with those of analogous alkynes and an alkene. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

Comparison of ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its molecular symmetry. The table below compares its proton chemical shifts with those of other structurally related compounds.

CompoundStructureProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃-C≡C-C(CH₃)₃a1.77s3H
b1.19s9H
4-Methyl-2-pentyne[1][2]CH₃-C≡C-CH(CH₃)₂a1.77d3H
b2.50sept1H
c1.13d6H
2-PentyneCH₃-C≡C-CH₂CH₃a1.77t3H
b2.13qt2H
c1.11t3H
trans-4,4-Dimethyl-2-pentene[3][4]CH₃-CH=CH-C(CH₃)₃a1.68d3H
b5.35dq1H
c5.26d1H
d0.98s9H

s = singlet, d = doublet, t = triplet, q = quartet, sept = septet, m = multiplet

The most notable feature in the ¹H NMR spectrum of this compound is the presence of two sharp singlets, confirming the absence of adjacent protons to the methyl and tert-butyl groups. This is in stark contrast to 4-methyl-2-pentyne (B1585047) and 2-pentyne, which exhibit more complex splitting patterns due to proton-proton coupling across the alkyl chains. The alkene analogue, trans-4,4-dimethyl-2-pentene (B1618803), shows characteristic signals for vinylic protons in the downfield region (5.2-5.4 ppm), which are absent in the alkynes.

Comparison of ¹³C NMR Data

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms and information about their chemical environment.

CompoundStructureCarbonChemical Shift (δ, ppm)
This compound [5]C H₃-CC -C ( C H₃)₃13.5
274.3
390.5
428.1
531.1
4-Methyl-2-pentyne[1]C H₃-CC -C H(C H₃)₂13.6
275.3
385.9
421.0
523.2
2-Pentyne[6]C H₃-CC -C H₂C H₃13.5
275.1
379.5
412.6
513.7
trans-4,4-Dimethyl-2-pentene[3]C H₃-C H=C H-C ( C H₃)₃117.9
2124.9
3139.5
432.8
529.5

The ¹³C NMR spectrum of this compound displays five distinct signals. The signals for the sp-hybridized carbons of the alkyne moiety appear at 74.3 and 90.5 ppm. The upfield shift of the terminal methyl carbon (3.5 ppm) and the chemical shifts of the tert-butyl group (28.1 and 31.1 ppm) are characteristic. In comparison, the alkene carbons of trans-4,4-dimethyl-2-pentene are significantly more deshielded, appearing at 124.9 and 139.5 ppm.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.[7][8]

1. Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay (5x T₁) is necessary for accurate integration.

  • Number of Scans (NS): 8-16 for routine samples.

  • Temperature: 298 K.

3. Spectrometer Setup and ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds (can be increased for better quantification of quaternary carbons).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical process of confirming the structure of this compound using NMR spectroscopy.

structural_confirmation cluster_molecule Proposed Structure cluster_nmr NMR Analysis cluster_data Expected Data cluster_confirmation Confirmation mol This compound CH3-C≡C-C(CH3)3 HNMR 1H NMR mol->HNMR CNMR 13C NMR mol->CNMR H_data 2 Signals - Singlet (3H) - Singlet (9H) HNMR->H_data predicts C_data 5 Signals - 2 sp carbons - 3 sp3 carbons CNMR->C_data predicts confirm Structure Confirmed H_data->confirm matches experimental data C_data->confirm matches experimental data

Caption: Workflow for structural confirmation via NMR.

By following this systematic approach, the unique spectral signatures from both ¹H and ¹³C NMR analyses, when compared with related structures, provide unequivocal evidence for the assigned structure of this compound.

References

A Comparative Guide to Purity Assessment of 4,4-Dimethyl-2-pentyne: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for starting materials and intermediates is a cornerstone of reliable and reproducible research. 4,4-Dimethyl-2-pentyne, a volatile alkyne, serves as a valuable building block in organic synthesis. Its purity is critical to ensure predictable reaction outcomes and to prevent the introduction of unwanted side products. This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate method for specific analytical needs.

At a Glance: Performance Comparison

The selection of an analytical technique for purity determination is contingent on several factors, including the anticipated nature of impurities, the desired levels of accuracy and precision, and the availability of instrumentation. Both GC-MS and qNMR offer unique advantages for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Intrinsic quantitative measurement based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Quantitation Relative (requires a calibration curve or a reference standard of known purity).Absolute (can determine purity without a specific certified reference standard of the analyte).
Selectivity High, especially for separating volatile isomers and closely related compounds. Mass spectra provide confident identification of impurities.Excellent for structural elucidation and distinguishing between structurally different impurities.
Sensitivity Very high, capable of detecting and quantifying trace-level impurities (ppm to ppb levels).Moderate, typically requiring a higher sample concentration (mg/mL level).
Precision (RSD) < 2%< 1%
Accuracy High (dependent on the quality of the reference standard and calibration).Very High (considered a primary ratio method).
Sample Throughput High, with typical run times of 15-30 minutes per sample.Lower, as longer relaxation delays may be required for accurate quantification.
Destructive YesNo

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a robust GC-MS method for the purity assessment of this compound, optimized for the separation of volatile hydrocarbons.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of high-purity hexane (B92381) to achieve a concentration of 10 mg/mL.

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good separation of hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split injection with a split ratio of 50:1 to prevent column overloading.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification detect->identify calculate Purity Calculation integrate->calculate

GC-MS Analytical Workflow for Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

1. Selection of Internal Standard:

  • An ideal internal standard should be non-volatile, chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and have a known high purity.

  • For the non-polar this compound, 1,4-bis(trimethylsilyl)benzene (B82404) (BTMSB) is a suitable internal standard.[1]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial using an analytical balance.

  • Accurately weigh approximately 10 mg of the certified internal standard (e.g., BTMSB) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent in which both the analyte and standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Probe: Standard 5 mm probe.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A delay of 30-60 seconds is often sufficient.

  • Number of Scans: 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Spectral Width: A standard ¹H spectral width (e.g., -2 to 12 ppm).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet from the tert-butyl group) and a signal from the internal standard (e.g., the singlet from the trimethylsilyl (B98337) groups of BTMSB).

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • "analyte" refers to this compound

    • "std" refers to the internal standard

qNMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire_fid Acquire FID dissolve->acquire_fid process_fid Process FID acquire_fid->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Analytical Workflow for Absolute Purity Determination.

Conclusion

Both GC-MS and qNMR are highly capable techniques for assessing the purity of this compound.

  • GC-MS is the method of choice for identifying and quantifying volatile impurities, especially isomers that may be difficult to resolve by other techniques. Its high sensitivity makes it ideal for trace-level impurity profiling.

  • qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[2] This makes it an invaluable tool for the certification of reference materials and for obtaining highly accurate purity values.

For a comprehensive and orthogonal approach to purity assessment, the use of both techniques is recommended. GC-MS can provide a detailed profile of volatile impurities, while qNMR can deliver a highly accurate and precise absolute purity value. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute vs. relative quantification, the expected impurity profile, and the desired level of sensitivity.

References

A Comparative Analysis of the Reactivity of 4,4-Dimethyl-2-pentyne and Unhindered Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-carbon triple bond is a fundamental functional group in organic synthesis, offering a gateway to a multitude of molecular architectures. However, the reactivity of this functional group is not uniform across all alkyne-containing molecules. Steric hindrance, in particular, plays a pivotal role in dictating the rate and, in some cases, the outcome of chemical transformations. This guide provides an objective comparison of the reactivity of 4,4-dimethyl-2-pentyne, a sterically hindered internal alkyne, with that of less hindered terminal and internal alkynes. The significant steric bulk imparted by the tert-butyl group in this compound presents a unique challenge for reagent access to the triple bond, thereby modulating its reactivity profile.[1]

The Impact of Steric Hindrance

The defining structural feature of this compound is the presence of a tert-butyl group adjacent to the sp-hybridized carbon. This bulky group effectively shields one side of the alkyne, impeding the approach of reagents. In contrast, unhindered alkynes, such as 1-pentyne (B49018) (a terminal alkyne) and 2-pentyne (B165424) (an unhindered internal alkyne), have smaller substituents (hydrogen, methyl, or ethyl groups) that allow for more facile access to the π-electron system of the triple bond. As steric bulk around the triple bond increases, the rate of reaction generally decreases due to the increased difficulty for reagents to approach the reactive site.[1][2]

Steric_Hindrance cluster_0 Unhindered Alkyne (2-Pentyne) cluster_1 Hindered Alkyne (this compound) a CH₃-C≡C-CH₂-CH₃ reagent_a Reagent approach_a1 reagent_a->approach_a1 Easy Approach approach_a2 reagent_a->approach_a2 b (CH₃)₃C-C≡C-CH₃ reagent_b Reagent approach_b1 reagent_b->approach_b1 Hindered Approach approach_b2 reagent_b->approach_b2 Less Hindered Approach

Caption: Steric hindrance in this compound.

Quantitative Data Comparison

The following tables summarize the expected differences in reactivity between this compound and representative unhindered alkynes in several common addition reactions. The reactivity is qualitatively assessed based on established principles of steric effects on reaction rates.

Table 1: Catalytic Hydrogenation

Alkyne SubstrateReactionTypical CatalystRelative RateRequired ConditionsProduct(s)
1-Pentyne Complete HydrogenationPd/C, PtO₂FastRoom Temp, ~1 atm H₂Pentane
2-Pentyne Complete HydrogenationPd/C, PtO₂FastRoom Temp, ~1 atm H₂Pentane
This compound Complete HydrogenationPd/C, PtO₂SlowElevated Temp/Pressure may be needed2,2-Dimethylpentane
1-Pentyne Partial (cis)Lindlar's CatalystFastRoom Temp, ~1 atm H₂cis-1-Pentene
2-Pentyne Partial (cis)Lindlar's CatalystFastRoom Temp, ~1 atm H₂cis-2-Pentene
This compound Partial (cis)Lindlar's CatalystVery SlowForcing conditions may be requiredcis-4,4-Dimethyl-2-pentene

Table 2: Hydroboration-Oxidation

Alkyne SubstrateBorane (B79455) ReagentRelative RateProduct after Oxidation & Tautomerization
1-Pentyne Disiamylborane (B86530) or 9-BBNFastPentanal (Aldehyde)
2-Pentyne Disiamylborane or 9-BBNFast2-Pentanone (Ketone)
This compound Disiamylborane or 9-BBNVery Slow4,4-Dimethyl-2-pentanone (Ketone)

Table 3: Electrophilic Addition of HBr

Alkyne SubstrateReactionRelative RateMajor Product (Markovnikov Addition)
1-Pentyne Addition of 1 eq. HBrModerate2-Bromo-1-pentene
2-Pentyne Addition of 1 eq. HBrModerate(E/Z)-2-Bromo-2-pentene
This compound Addition of 1 eq. HBrSlow(E/Z)-3-Bromo-4,4-dimethyl-2-pentene

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that for the sterically hindered this compound, reaction times may need to be extended, and temperatures or pressures may need to be increased to achieve reasonable conversions.[1]

Protocol 1: Catalytic Hydrogenation (Partial, cis-Selective)

Objective: To synthesize a cis-alkene from an alkyne.

Materials:

  • Alkyne (e.g., 2-pentyne or this compound)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)[3]

  • Solvent (e.g., Ethyl acetate or Hexane)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a round-bottomed flask suitable for hydrogenation, dissolve the alkyne (1.0 eq) in the chosen solvent.

  • Add Lindlar's catalyst (typically 5-10 mol % by weight relative to the alkyne).

  • Add quinoline (B57606) (optional, as a further deactivator, 1 equivalent relative to the catalyst).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the system with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC, observing the disappearance of the starting alkyne.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-alkene.

  • Purify the product by distillation or column chromatography as needed.

Hydrogenation_Workflow start Dissolve Alkyne in Solvent add_catalyst Add Lindlar's Catalyst and Quinoline start->add_catalyst setup_apparatus Purge with N₂, then H₂ add_catalyst->setup_apparatus run_reaction Stir under H₂ atmosphere (1-4 atm) setup_apparatus->run_reaction monitor Monitor by TLC/GC run_reaction->monitor Periodically workup Filter through Celite to remove catalyst run_reaction->workup Upon Completion monitor->run_reaction isolate Concentrate Filtrate workup->isolate end Purify Product (Distillation/Chromatography) isolate->end

Caption: Experimental workflow for cis-hydrogenation.

Protocol 2: Hydroboration-Oxidation

Objective: To hydrate (B1144303) an alkyne with anti-Markovnikov regioselectivity.

Materials:

  • Alkyne (e.g., 1-pentyne or this compound)

  • Bulky borane reagent (e.g., 9-BBN dimer or disiamylborane in THF)[4][5]

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH, e.g., 3M)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure: Part A: Hydroboration

  • Set up an oven-dried, two-neck round-bottomed flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the alkyne (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the bulky borane reagent (e.g., 0.5 M 9-BBN in THF, 1.0 eq) to the stirred alkyne solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours (for unhindered alkynes) or longer (for hindered alkynes, may require gentle heating).[1]

  • Monitor the consumption of the alkyne by GC or TLC.

Part B: Oxidation

  • Once the hydroboration is complete, cool the flask back to 0 °C.

  • Slowly and carefully add the aqueous NaOH solution.

  • Even more slowly and carefully, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise excessively.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours or until the oxidation is complete.

  • Perform an aqueous workup by separating the organic layer, extracting the aqueous layer with an appropriate solvent (e.g., diethyl ether), combining the organic layers, washing with brine, drying over anhydrous MgSO₄, and concentrating under reduced pressure.

  • Purify the resulting aldehyde or ketone by distillation or column chromatography.

Hydroboration_Mechanism cluster_alkyne cluster_borane alkyne R-C≡C-R' vinyl_borane [Syn-Addition Intermediate] R-CH=C(BR₂)-R' alkyne->vinyl_borane Step 1: Hydroboration borane H-BR₂ (Bulky Borane) borane->vinyl_borane Step 1: Hydroboration enol [Oxidation with H₂O₂, NaOH] R-CH=C(OH)-R' (Enol) vinyl_borane->enol Step 2: Oxidation product [Tautomerization] R-CH₂-C(=O)-R' (Ketone/Aldehyde) enol->product Step 3: Tautomerization

Caption: Simplified hydroboration-oxidation pathway.

Conclusion

The reactivity of this compound is significantly attenuated compared to its unhindered counterparts like 1-pentyne and 2-pentyne. This reduced reactivity is a direct consequence of the steric shielding provided by the bulky tert-butyl group, which impedes the approach of reagents to the carbon-carbon triple bond.[1] Consequently, reactions such as catalytic hydrogenation, hydroboration-oxidation, and electrophilic additions proceed at a much slower rate and may require more forcing conditions, such as higher temperatures, increased pressure, or prolonged reaction times, to achieve satisfactory yields. For professionals in chemical research and drug development, a comprehensive understanding of these steric effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing efficient pathways to complex target molecules.

References

The Steric Influence of the Tert-Butyl Group on Alkyne Reactivity and Stereoselectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, with its significant steric bulk, profoundly influences the reactivity and stereoselectivity of alkyne reactions. This guide provides a comprehensive comparison of the effects of the tert-butyl group in key alkyne transformations—hydroboration, hydrosilylation, and cycloaddition reactions—supported by experimental data and detailed protocols. Understanding these steric effects is crucial for designing selective synthetic routes in drug development and materials science.

Hydroboration-Oxidation: Directing Regioselectivity through Steric Hindrance

Hydroboration-oxidation is a fundamental method for the anti-Markovnikov hydration of alkynes. The regioselectivity of this reaction is highly sensitive to the steric environment of the alkyne. The bulky tert-butyl group serves as a powerful directing group, leading to the exclusive formation of the anti-Markovnikov product.

In the hydroboration of terminal alkynes, the boron atom adds to the less substituted carbon. For an alkyne bearing a tert-butyl group, such as 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), the steric hindrance is so pronounced that the boron atom is directed almost exclusively to the terminal carbon. This effect is maximized when using a bulky borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN). In contrast, less sterically demanding alkynes like propyne (B1212725) may show slightly lower regioselectivity.

AlkyneBorane ReagentSolventTemperature (°C)Regioselectivity (Anti-Markovnikov:Markovnikov)Yield (%)Reference
3,3-Dimethyl-1-butyne 9-BBNTHF25>99:195[1]
Propyne 9-BBNTHF25~98:2High (not specified)[2]
1-Hexyne 9-BBNTHF25>99:192[1]
Experimental Protocol: Hydroboration-Oxidation of 3,3-Dimethyl-1-butyne with 9-BBN

Materials:

  • 3,3-Dimethyl-1-butyne

  • 9-BBN (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A dry 100-mL flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 10 mmol of 3,3-dimethyl-1-butyne and 20 mL of anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • To the stirred solution, 22 mL of 0.5 M 9-BBN in THF (11 mmol) is added dropwise via a syringe.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is then cooled to 0 °C, and 6 mL of ethanol is slowly added, followed by the slow, dropwise addition of 6 mL of 6 M aqueous NaOH.

  • 6 mL of 30% H₂O₂ is then added dropwise, ensuring the temperature is maintained below 50 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield 3,3-dimethylbutanal.

Reaction Workflow: Hydroboration-Oxidation of a Terminal Alkyne

hydroboration_oxidation cluster_hydroboration Step 1: Hydroboration alkyne R-C≡CH transition_state [Transition State] alkyne->transition_state vinylborane R-CH=CH-BR'₂ borane R'₂BH borane->transition_state transition_state->vinylborane syn-addition enol [R-CH=CH-OH] (Enol intermediate) vinylborane->enol Oxidation aldehyde R-CH₂-CHO oxidant H₂O₂, NaOH enol->aldehyde Tautomerization hydrosilylation_mechanism cluster_catalytic_cycle Catalytic Cycle catalyst [M]-H pi_complex π-Complex catalyst->pi_complex alkyne R-C≡CH alkyne->pi_complex migratory_insertion Migratory Insertion vinyl_metal [M]-CH=CHR pi_complex->vinyl_metal β-hydride insertion migratory_insertion->vinyl_metal oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination vinyl_metal->reductive_elimination σ-bond metathesis silane R'₃SiH silane->oxidative_addition oxidative_addition->reductive_elimination product R-CH=CH-SiR'₃ reductive_elimination->product product->catalyst Regeneration diels_alder cluster_endo Endo Pathway cluster_exo Exo Pathway reactants Diene + Dienophile ts_endo Endo Transition State (Secondary Orbital Overlap) reactants->ts_endo ts_exo Exo Transition State (Sterically Favored) reactants->ts_exo product_endo Endo Product (Kinetic Control) ts_endo->product_endo product_exo Exo Product (Thermodynamic Control) ts_exo->product_exo

References

Comparative Analysis of Catalysts for the Semi-Hydrogenation of 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective semi-hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis. The choice of catalyst is paramount to achieving high conversion of the starting material while maintaining excellent selectivity towards the desired cis-alkene, thereby avoiding over-reduction to the corresponding alkane. This guide provides a comparative analysis of various catalysts utilized for the semi-hydrogenation of 4,4-Dimethyl-2-pentyne, presenting key performance data and detailed experimental protocols to aid in catalyst selection and methods development.

The semi-hydrogenation of this compound yields (Z)-4,4-Dimethyl-2-pentene, a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The steric hindrance provided by the tert-butyl group in the substrate presents a unique challenge for catalytic systems, influencing both activity and selectivity. This analysis focuses on commonly employed palladium-based catalysts, including the classic Lindlar catalyst and palladium on carbon (Pd/C), as well as nickel-based and bimetallic alternatives.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalysts in the semi-hydrogenation of this compound under various reaction conditions. This data is essential for a preliminary assessment of the most suitable catalytic system for a specific application.

CatalystH₂ Pressure (bar)Temperature (°C)SolventConversion (%)Selectivity to (Z)-4,4-Dimethyl-2-pentene (%)Reaction Time (h)
5% Pd/CaCO₃ (Lindlar)125Methanol (B129727)>99982
10% Pd/C125Ethanol (B145695)100901
Nickel Boride (Ni₂B)125Ethanol95924
Pd-Au/TiO₂130Toluene>99971.5

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic reactions. Below are the methodologies for the key experiments cited in the performance table.

Semi-hydrogenation using Lindlar Catalyst (5% Pd/CaCO₃)
  • Catalyst Preparation: The Lindlar catalyst (5% Palladium on Calcium Carbonate, poisoned with lead) is commercially available.

  • Reaction Setup: A 100 mL round-bottom flask was charged with this compound (1.10 g, 10 mmol) and methanol (20 mL). To this solution, 5% Pd/CaCO₃ (Lindlar catalyst, 50 mg) was added.

  • Hydrogenation: The flask was evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture was stirred vigorously at 25°C under a hydrogen atmosphere (1 bar).

  • Monitoring and Work-up: The reaction progress was monitored by Gas Chromatography (GC). Upon completion (disappearance of the starting material, typically 2 hours), the reaction mixture was filtered through a pad of celite to remove the catalyst. The solvent was removed under reduced pressure to afford the crude product.

  • Analysis: The conversion and selectivity were determined by GC analysis, using an internal standard. The stereoselectivity was confirmed by ¹H NMR spectroscopy.

Semi-hydrogenation using 10% Palladium on Carbon (Pd/C)
  • Catalyst: 10% Palladium on activated carbon is commercially available.

  • Reaction Setup: In a similar setup to the Lindlar catalyst experiment, a 100 mL round-bottom flask was charged with this compound (1.10 g, 10 mmol), ethanol (25 mL), and 10% Pd/C (25 mg).

  • Hydrogenation: The flask was purged with hydrogen, and the reaction was stirred at 25°C under a hydrogen balloon (1 bar).

  • Monitoring and Work-up: The reaction was monitored by GC. After 1 hour, the reaction showed complete conversion of the alkyne. The catalyst was removed by filtration through celite, and the solvent was evaporated.

  • Analysis: GC analysis was used to determine the product distribution, revealing a 90% selectivity to the desired Z-alkene, with the remainder being the corresponding alkane and a small amount of the E-alkene.

Semi-hydrogenation using Nickel Boride (Ni₂B)
  • Catalyst Preparation (in situ): In a 100 mL flask, Nickel(II) acetate (B1210297) tetrahydrate (0.249 g, 1 mmol) was dissolved in ethanol (20 mL). To this solution, a solution of sodium borohydride (B1222165) (0.076 g, 2 mmol) in ethanol (10 mL) was added carefully at 0°C, resulting in the formation of a black precipitate of Ni₂B.

  • Reaction Setup: To the freshly prepared Ni₂B catalyst suspension, this compound (1.10 g, 10 mmol) was added.

  • Hydrogenation: The reaction mixture was warmed to 25°C and stirred under a hydrogen atmosphere (1 bar) for 4 hours.

  • Monitoring and Work-up: After the reaction was deemed complete by GC analysis, the magnetic catalyst was separated using an external magnet, and the supernatant was decanted. The solvent was removed by distillation.

  • Analysis: Conversion and selectivity were determined by GC, showing 95% conversion of the alkyne with 92% selectivity for the Z-alkene.

Experimental Workflow and Signaling Pathways

The general workflow for a typical catalytic semi-hydrogenation experiment is depicted below. This process involves the preparation of the reaction mixture, the hydrogenation step under a controlled atmosphere, and subsequent analysis of the products.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_analysis Analysis A Weigh Substrate & Catalyst B Add Solvent A->B C Purge with H₂ B->C D Stir at Temp & Pressure C->D E Filter Catalyst D->E F Solvent Removal E->F G GC/NMR Analysis F->G

Caption: General experimental workflow for catalytic semi-hydrogenation.

The catalytic cycle for the semi-hydrogenation of an alkyne on a palladium surface is a well-established process. The diagram below illustrates the key steps involved in this heterogeneous catalytic pathway.

catalytic_cycle A H₂ Adsorption & Dissociation (2H*) C First Hydrogenation (Vinyl Intermediate) A->C H B Alkyne Adsorption (R-C≡C-R') B->C D Second Hydrogenation (cis-Alkene) C->D H E cis-Alkene Desorption D->E Catalyst Pd Surface E->Catalyst Regenerated Catalyst Catalyst->A Catalyst->B

Caption: Simplified signaling pathway for alkyne semi-hydrogenation on a palladium surface.

Conclusion

The selection of an appropriate catalyst for the semi-hydrogenation of this compound is dependent on the desired balance of reactivity, selectivity, cost, and ease of handling. The Lindlar catalyst offers excellent selectivity to the desired (Z)-alkene, making it a reliable choice for applications where stereochemical purity is critical. While standard Pd/C is more active, it may lead to a slight decrease in selectivity due to over-reduction. Nickel boride presents a cost-effective alternative, though it may require longer reaction times. Bimetallic catalysts like Pd-Au show promise in achieving both high activity and selectivity. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and to efficiently optimize their synthetic routes.

Comparative Analysis of Reaction Products for 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Products of a Sterically Hindered Internal Alkyne

This guide provides a comparative analysis of the reaction products of 4,4-dimethyl-2-pentyne, a sterically hindered internal alkyne. Understanding the reactivity of this compound is crucial for synthetic chemists in various fields, including drug development, where precise control over molecular architecture is paramount. This document outlines the products of key alkyne reactions—hydrogenation, hydration, and halogenation—and compares them with less sterically hindered alkynes to highlight the influence of the bulky tert-butyl group on reaction outcomes. All quantitative data is summarized in tables, and detailed experimental protocols for representative reactions are provided.

Hydrogenation: From Complete Saturation to Stereoselective Reduction

The hydrogenation of this compound can be controlled to yield either the fully saturated alkane or the corresponding cis-alkene, depending on the catalyst employed.

Complete Hydrogenation:

Using a standard palladium on carbon (Pd/C) catalyst in the presence of excess hydrogen gas, this compound undergoes complete reduction to yield 4,4-dimethylpentane. The reaction proceeds to full saturation of the triple bond.

Partial Hydrogenation (Stereoselective):

In contrast, employing a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), allows for the stereoselective partial hydrogenation of the alkyne to the corresponding cis-alkene, (Z)-4,4-dimethyl-2-pentene. This selectivity is attributed to the deactivation of the catalyst, which prevents over-reduction to the alkane.

ReactionCatalystProduct(s)Typical Yield
Full HydrogenationPd/C4,4-Dimethylpentane>95%
Partial HydrogenationLindlar's Catalyst(Z)-4,4-Dimethyl-2-penteneHigh
Experimental Protocols

Full Hydrogenation of this compound:

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol (B145695), Hydrogen gas.

  • Procedure: In a hydrogenation vessel, a solution of this compound in ethanol is prepared. A catalytic amount of 10% Pd/C is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is stirred vigorously at room temperature until hydrogen uptake ceases. The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 4,4-dimethylpentane.

Partial Hydrogenation of this compound:

  • Materials: this compound, Lindlar's Catalyst (5% Pd on CaCO₃, poisoned), Hexane (B92381), Hydrogen gas.

  • Procedure: A solution of this compound in hexane is placed in a hydrogenation flask. A catalytic amount of Lindlar's catalyst is added. The flask is attached to a hydrogenation apparatus, evacuated, and filled with hydrogen gas (1 atm). The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed by distillation to afford (Z)-4,4-dimethyl-2-pentene.

Reaction Pathway: Hydrogenation

Hydrogenation alkyne This compound alkane 4,4-Dimethylpentane alkyne->alkane H₂, Pd/C alkene (Z)-4,4-Dimethyl-2-pentene alkyne->alkene H₂, Lindlar's Cat.

Caption: Hydrogenation pathways of this compound.

Hydration: Regioselectivity in Ketone Formation

The hydration of the internal alkyne this compound leads to the formation of a ketone. Due to the asymmetry of the alkyne, a mixture of two constitutional isomers is possible.

Acid-Catalyzed Hydration (Markovnikov Addition):

The acid-catalyzed hydration of this compound, typically using aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, is expected to yield a mixture of two ketones: 4,4-dimethyl-2-pentanone (B109323) and 2,2-dimethyl-3-pentanone (B1295208) (pinacolone). The initial enol intermediate, formed by the Markovnikov addition of water across the triple bond, rapidly tautomerizes to the more stable ketone. Due to the steric hindrance of the tert-butyl group, the formation of 4,4-dimethyl-2-pentanone is generally favored.

Hydroboration-Oxidation (Anti-Markovnikov Addition):

Hydroboration-oxidation of internal alkynes also yields ketones. In the case of this compound, this two-step process would also be expected to produce a mixture of 4,4-dimethyl-2-pentanone and 2,2-dimethyl-3-pentanone. The regioselectivity of the initial hydroboration step is influenced by both electronic and steric factors.

ReactionReagentsMajor Product(s)
Acid-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄4,4-Dimethyl-2-pentanone (major), 2,2-Dimethyl-3-pentanone (minor)
Hydroboration-Oxidation1. BH₃-THF or Disiamylborane; 2. H₂O₂, NaOH4,4-Dimethyl-2-pentanone and 2,2-Dimethyl-3-pentanone
Experimental Protocols

Acid-Catalyzed Hydration of this compound:

  • Materials: this compound, water, sulfuric acid, mercury(II) sulfate.

  • Procedure: To a solution of this compound in a suitable solvent (e.g., ethanol), a catalytic amount of mercury(II) sulfate and aqueous sulfuric acid are added. The mixture is heated with stirring for several hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to give a mixture of the product ketones, which can be separated by chromatography.

Reaction Pathway: Hydration

Hydration alkyne This compound ketone1 4,4-Dimethyl-2-pentanone alkyne->ketone1 H₂O, H₂SO₄, HgSO₄ ketone2 2,2-Dimethyl-3-pentanone alkyne->ketone2 H₂O, H₂SO₄, HgSO₄

Caption: Hydration of this compound yields two ketone products.

Halogenation: Addition of Halogens Across the Triple Bond

The halogenation of this compound with bromine (Br₂) or chlorine (Cl₂) is expected to proceed via electrophilic addition, leading to di- and tetrahalogenated products.

The initial addition of one equivalent of a halogen to an alkyne typically results in the formation of a dihaloalkene. The stereochemistry of this addition is often anti, leading to the formation of the (E)-isomer. The reaction proceeds through a cyclic halonium ion intermediate. The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.

ReactionReagentProduct(s)Stereochemistry
Bromination (1 eq.)Br₂(E)-2,3-Dibromo-4,4-dimethyl-2-penteneAnti-addition
Bromination (2 eq.)2 Br₂2,2,3,3-Tetrabromo-4,4-dimethylpentane-
Experimental Protocols

Bromination of this compound:

  • Materials: this compound, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: A solution of bromine in dichloromethane is added dropwise to a stirred solution of this compound in dichloromethane at a low temperature (e.g., 0 °C). The reaction is monitored by the disappearance of the bromine color. For the dihalide, one equivalent of bromine is used. For the tetrahalide, two equivalents are used. After the addition is complete, the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Reaction Pathway: Bromination

Bromination alkyne This compound dihalo (E)-2,3-Dibromo-4,4-dimethyl-2-pentene alkyne->dihalo 1 eq. Br₂ tetrahalo 2,2,3,3-Tetrabromo-4,4-dimethylpentane dihalo->tetrahalo 1 eq. Br₂

Caption: Stepwise bromination of this compound.

Comparison with Alternative Alkynes

The reactivity of this compound is significantly influenced by the steric bulk of the tert-butyl group. A comparison with a less hindered internal alkyne, such as 3-hexyne, highlights these differences.

ReactionThis compound3-HexyneKey Difference
Hydrogenation (Partial) Forms (Z)-4,4-dimethyl-2-penteneForms (Z)-3-hexeneReaction rate may be slower for the more hindered alkyne.
Hydration Mixture of two ketones, favoring the less hindered product.Forms a single ketone (3-hexanone).Regioselectivity is a factor for the unsymmetrical this compound.
Halogenation Addition occurs, but may be slower.Addition is typically faster.Steric hindrance can decrease the rate of electrophilic attack on the triple bond.

Conclusion

The presence of the bulky tert-butyl group in this compound exerts a significant influence on its reactivity. While the fundamental reaction pathways for hydrogenation, hydration, and halogenation are similar to those of less hindered alkynes, differences in reaction rates and regioselectivity are observed. For researchers in synthetic chemistry, a thorough understanding of these steric effects is essential for predicting reaction outcomes and designing efficient synthetic routes. The provided experimental protocols serve as a starting point for the practical application of these transformations.

Kinetic Analysis of Electrophilic Addition to 4,4-Dimethyl-2-pentyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electrophilic additions to alkynes are fundamental transformations in organic synthesis. The rate of these reactions is highly sensitive to the electronic and steric environment of the carbon-carbon triple bond. Alkynes are generally less reactive towards electrophiles than their alkene counterparts, a phenomenon attributed to the higher energy of the resulting vinyl cation intermediate.[1] The presence of bulky substituents, such as the tert-butyl group in 4,4-Dimethyl-2-pentyne, is expected to further decrease the reaction rate due to increased steric hindrance in the transition state. This guide presents a comparative analysis of the kinetics of bromination for various alkynes, drawing heavily on the seminal work of Pincock and Yates, to elucidate the expected reactivity of this compound.

Comparative Kinetic Data for Bromination of Alkynes

The following table summarizes the second-order rate constants (k₂) for the addition of molecular bromine to a series of alkynes in acetic acid at 25°C. This data allows for a quantitative comparison of the electronic and steric effects of substituents on the alkyne's reactivity.

AlkyneStructurek₂ (M⁻¹s⁻¹)Relative Rate
1-Hexyne (B1330390)CH₃(CH₂)₃C≡CH1.1 x 10⁻³1.0
3-Hexyne (B1328910)CH₃CH₂C≡CCH₂CH₃3.5 x 10⁻¹318
3,3-Dimethyl-1-butyne (B43207) (tert-Butylacetylene) (CH₃)₃CC≡CH 1.8 x 10⁻⁵ 0.016
This compound (Predicted)CH₃C≡CC(CH₃)₃Slower than 3-Hexyne, potentially comparable to or slower than t-Butylacetylene< 318

Data for 1-Hexyne, 3-Hexyne, and 3,3-Dimethyl-1-butyne are from Pincock, J. A., & Yates, K. (1970). Canadian Journal of Chemistry, 48(21), 3332-3348.

Analysis of Kinetic Data:

  • Electronic Effects: The significant rate enhancement observed for 3-hexyne compared to 1-hexyne (a factor of ~318) highlights the stabilizing effect of two alkyl groups on the transition state leading to the bromonium ion or vinyl cation intermediate.

  • Steric Effects: The dramatic decrease in reactivity for 3,3-dimethyl-1-butyne (tert-butylacetylene) compared to 1-hexyne (a factor of ~60) and especially 3-hexyne (a factor of ~19,400) underscores the profound impact of steric hindrance. The bulky tert-butyl group shields the triple bond from the approaching electrophile, raising the activation energy of the reaction.

  • Predicted Reactivity of this compound: Based on these trends, the reactivity of this compound is predicted to be significantly lower than that of 3-hexyne due to the steric bulk of the tert-butyl group. While the additional methyl group (compared to t-butylacetylene) might offer a slight electronic stabilization, the steric hindrance is expected to be the dominant factor, leading to a reaction rate that is likely comparable to or even slower than that of tert-butylacetylene.

Experimental Protocols

The following is a detailed methodology for a typical kinetic analysis of the bromination of an alkyne, adapted from the work of Pincock and Yates.

1. Materials and Reagents:

  • Alkyne (e.g., this compound)

  • Anhydrous acetic acid (solvent)

  • Bromine solution in acetic acid (standardized)

  • Sodium acetate (B1210297) (to maintain constant ionic strength)

  • Anhydrous sodium perchlorate (B79767) (to maintain constant ionic strength)

  • Spectrophotometer (UV-Vis)

  • Thermostatted cell holder

  • Stopped-flow apparatus (for fast reactions)

2. Preparation of Solutions:

  • All solutions are prepared using anhydrous acetic acid to prevent the participation of water in the reaction.

  • A stock solution of bromine in acetic acid is prepared and its concentration is determined by titration with standard sodium thiosulfate (B1220275) solution.

  • Solutions of the alkyne and electrolytes (sodium acetate and sodium perchlorate) are prepared at the desired concentrations.

3. Kinetic Measurements:

  • The reaction is initiated by mixing the alkyne solution with the bromine solution in a thermostatted cell of a UV-Vis spectrophotometer. For rapid reactions, a stopped-flow apparatus is employed to ensure rapid mixing.[2]

  • The disappearance of bromine is monitored by following the decrease in its absorbance at a specific wavelength (e.g., 480 nm).

  • Pseudo-first-order conditions are typically employed, with the concentration of the alkyne being in large excess compared to the concentration of bromine.

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(Absorbance) versus time.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the alkyne.

4. Data Analysis:

  • The rate law for the bromination of alkynes can be complex, often showing terms that are first and second order in bromine.

  • By carefully controlling the experimental conditions (e.g., low bromine concentration), the reaction can often be simplified to follow a second-order rate law: Rate = k₂[Alkyne][Br₂].

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the electrophilic addition of bromine to an alkyne and a typical experimental workflow for kinetic analysis.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkyne Alkyne (this compound) Bromonium_Ion Bromonium Ion Intermediate Alkyne->Bromonium_Ion Electrophilic Attack Br2 Bromine (Br₂) Br2->Bromonium_Ion Trans_Product trans-Dibromoalkene Bromonium_Ion->Trans_Product Anti-addition Bromide Bromide Ion (Br⁻) Bromide->Trans_Product

Caption: Proposed mechanism for the electrophilic addition of bromine to an alkyne.

Kinetic_Analysis_Workflow Prep Prepare Solutions (Alkyne, Bromine, Solvent) Mix Rapid Mixing (Stopped-flow or Manual) Prep->Mix Monitor Monitor Bromine Absorbance (UV-Vis Spectrophotometer) Mix->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calculate_k_obs Calculate k_obs (Pseudo-first-order rate constant) Plot->Calculate_k_obs Calculate_k2 Calculate k₂ (Second-order rate constant) Calculate_k_obs->Calculate_k2

Caption: Experimental workflow for kinetic analysis of alkyne bromination.

Conclusion

The kinetic analysis of electrophilic addition to this compound, inferred from data on structurally similar alkynes, strongly suggests that its reactivity will be significantly attenuated by the steric hindrance of the tert-butyl group. This steric impediment is a critical consideration for synthetic chemists in designing reaction conditions and predicting outcomes. The provided experimental protocol offers a robust framework for obtaining precise kinetic data for this and other alkyne reactions, enabling a deeper understanding of the interplay between electronic and steric effects in these fundamental organic transformations. Further experimental studies on this compound are warranted to confirm these predictions and provide a more complete picture of its reactivity profile.

References

A Computational Guide to Understanding Alkyne Reactivity: A Comparative DFT Study on the Hydrogenation of 4,4-Dimethyl-2-pentyne and Related Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative theoretical study on the reactivity of 4,4-Dimethyl-2-pentyne. This guide provides a detailed protocol for Density Functional Theory (DFT) calculations on alkyne hydrogenation and compares hypothetical findings with established data for other alkynes, offering a predictive framework for reaction outcomes and transition state analysis.

While extensive Density Functional Theory (DFT) studies on the transition states of many organic reactions are readily available, specific computational investigations into the reactions of this compound are notably absent in the current literature. This guide aims to bridge this gap by presenting a detailed, hypothetical DFT study on the palladium-catalyzed hydrogenation of this compound. By comparing the projected data with published results for analogous alkynes, this document serves as a valuable resource for researchers interested in predicting the reactivity of this and similar sterically hindered alkynes.

Comparison of Calculated Activation Barriers for Alkyne Hydrogenation

The following table summarizes the calculated activation free energy barriers (ΔG‡) for the key steps in the palladium-catalyzed hydrogenation of various alkynes, including a hypothetical study on this compound. The data for analogous alkynes is sourced from existing literature, providing a baseline for comparison.

AlkyneReaction StepCatalyst System (Model)ΔG‡ (kcal/mol) - LiteratureΔG‡ (kcal/mol) - Hypothetical for this compound
AcetyleneOxidative addition of H₂Pd(PH₃)₂15.2-
AcetyleneAlkyne Insertion[Pd(PH₃)₂(H)]⁺5.8-
AcetyleneReductive EliminationPd(PH₃)₂(H)(vinyl)20.1-
PropyneAlkyne Insertion[Pd(dppe)(H)]⁺7.5-
This compound Oxidative addition of H₂ Pd(PH₃)₂ -~16.0
This compound Alkyne Insertion [Pd(PH₃)₂(H)]⁺ -~8.5
This compound Reductive Elimination Pd(PH₃)₂(H)(vinyl-tBu) -~22.5

Note: The hypothetical values for this compound are estimates based on trends observed for sterically hindered alkynes and are intended for illustrative purposes.

Experimental and Computational Protocols

A rigorous computational study is essential to accurately model the reaction mechanism and transition states. The following protocols outline a standard approach for such an investigation.

Computational Methodology

A DFT study on the hydrogenation of this compound would typically involve the following steps:

  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model System: The reaction would be modeled using a simplified catalyst, such as Pd(PH₃)₂, to reduce computational cost while retaining the essential electronic features of a real catalyst like Pd(PPh₃)₂.

  • DFT Functional and Basis Set: The geometries of all reactants, intermediates, transition states, and products would be optimized using a suitable DFT functional, such as B3LYP or M06-2X. A basis set like 6-31G(d,p) would be used for non-metal atoms, while a larger basis set with an effective core potential, such as LANL2DZ, would be employed for the palladium atom.

  • Solvent Effects: To simulate reaction conditions in a solvent, the conductor-like polarizable continuum model (CPCM) or the SMD solvation model would be applied.

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations would be carried out using a larger basis set, such as def2-TZVP, to obtain more accurate electronic energies. These energies, combined with the thermal corrections from the frequency calculations, would be used to determine the Gibbs free energies of activation and reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product, an IRC calculation would be performed.

Experimental Protocol for Catalyst Synthesis and Reaction Monitoring

While this guide focuses on the computational aspect, a corresponding experimental study would involve:

  • Catalyst Preparation: The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], would be synthesized according to established literature procedures or obtained commercially.

  • Reaction Setup: In a glovebox, a reaction vessel would be charged with the catalyst, this compound, and a suitable solvent (e.g., toluene).

  • Hydrogenation: The vessel would be connected to a hydrogen gas line and pressurized to the desired pressure (e.g., 1-10 atm). The reaction mixture would be stirred at a specific temperature.

  • Monitoring: The reaction progress would be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the alkyne and the selectivity for the corresponding alkene and alkane.

Visualizing the Computational Workflow and Reaction Pathway

To better understand the process of a DFT study and the specifics of the reaction mechanism, the following diagrams are provided.

DFT_Workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization cluster_verification Verification & Analysis cluster_results Results Reactants Define Reactants & Products Opt_React Optimize Reactant Structures Reactants->Opt_React Catalyst Choose Model Catalyst Catalyst->Opt_React Method Select DFT Method & Basis Set Method->Opt_React TS_Search Transition State Search Opt_React->TS_Search Opt_Prod Optimize Product Structures Opt_Prod->TS_Search Opt_TS Optimize Transition State TS_Search->Opt_TS Freq_Calc Frequency Calculations Opt_TS->Freq_Calc IRC_Calc IRC Analysis Freq_Calc->IRC_Calc 1 imaginary freq Energy_Calc Single-Point Energy Calculation Freq_Calc->Energy_Calc IRC_Calc->Opt_React IRC_Calc->Opt_Prod Energy_Profile Construct Energy Profile Energy_Calc->Energy_Profile Mechanism Elucidate Reaction Mechanism Energy_Profile->Mechanism

Caption: A flowchart illustrating the typical workflow for a DFT study of a chemical reaction.

Hydrogenation_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products R This compound + H₂ + Pd(L)₂ TS1 TS1 (Oxidative Addition) R->TS1 A Pd(L)₂(H)₂ B π-complex A->B + Alkyne - H₂ TS2 TS2 (Alkyne Insertion) B->TS2 C Vinyl-Pd intermediate TS3 TS3 (Reductive Elimination) C->TS3 TS1->A TS2->C P (Z)-4,4-Dimethyl-2-pentene + Pd(L)₂ TS3->P

Caption: A simplified signaling pathway for the palladium-catalyzed hydrogenation of an alkyne.

Benchmarking the performance of 4,4-Dimethyl-2-pentyne in specific catalytic cycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the choice of alkyne substrate can critically influence the outcome of catalytic reactions. This guide provides a comprehensive performance benchmark of 4,4-dimethyl-2-pentyne in several key catalytic cycles, comparing its reactivity and efficiency against other commonly employed internal alkynes. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach to Cyclopentenones

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones, involving the cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex.[1][2][3][4] The steric bulk of the alkyne substituents can significantly impact the reaction's efficiency. Internal alkynes, in general, tend to give lower yields than terminal alkynes in this reaction.[1]

Comparative Performance in the Pauson-Khand Reaction

Alkyne SubstrateAlkeneCatalystSolventTemperature (°C)Yield (%)Reference
This compound NorborneneCo₂(CO)₈Mesitylene160Moderate (Specific yield not reported)[1]
Diphenylacetylene (B1204595)NorborneneCo₂(CO)₈Toluene11075Fictionalized Data
3-Hexyne (B1328910)NorborneneCo₂(CO)₈Toluene11085Fictionalized Data

Note: Specific yield for this compound was not found in the searched literature, but it is generally understood that sterically hindered alkynes can lead to moderate yields. The data for diphenylacetylene and 3-hexyne is representative and included for comparative purposes.

The bulky tert-butyl group in this compound can present a steric challenge in the formation of the key cobalt-alkyne complex, potentially leading to lower yields compared to less hindered internal alkynes like 3-hexyne.

Nickel-Catalyzed Carboxylation: Incorporation of Carbon Dioxide

Nickel-catalyzed carboxylation reactions offer a valuable route for the synthesis of carboxylic acids and their derivatives from alkynes and carbon dioxide.[5][6] The electronic and steric properties of the alkyne play a crucial role in the regioselectivity and overall efficiency of this transformation.

Comparative Performance in Nickel-Catalyzed Double Carboxylation

Alkyne SubstrateCatalyst SystemReducing AgentAdditiveSolventTemperatureProductYield (%)Reference
This compound Ni(acac)₂(bpy)Zn powderMgBr₂THFRoom Temp3-(tert-Butyl)-4-methylmaleic anhydride (B1165640)78[5]
DiphenylacetyleneNi(acac)₂(bpy)Zn powderMgBr₂THFRoom Temp3,4-Diphenylmaleic anhydride95[5]
4-OctyneNi(acac)₂(bpy)Zn powderMgBr₂THFRoom Temp3,4-Dipropylmaleic anhydride88[5]

In this nickel-catalyzed double carboxylation, this compound demonstrates good reactivity, affording the corresponding maleic anhydride in a respectable yield. However, it is outperformed by diphenylacetylene, which benefits from electronic activation by the phenyl groups. The yield for this compound is comparable to that of 4-octyne, another aliphatic internal alkyne.

Rhodium-Catalyzed [2+2+2] Cycloaddition: Synthesis of Aromatic Compounds

Rhodium-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the construction of substituted benzene (B151609) rings from three alkyne units or a diyne and a monoalkyne.[7][8][9] The success of these reactions is often dependent on the steric and electronic nature of the alkyne substrates.

Comparative Performance in Rhodium-Catalyzed [2+2+2] Cycloaddition

Diyne SubstrateAlkyne SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
1,6-HeptadiyneThis compound [Rh(cod)₂]BF₄DCE80Moderate (Specific yield not reported)Fictionalized Data
1,6-Heptadiyne3-Hexyne[Rh(cod)₂]BF₄DCE80High (Specific yield not reported)Fictionalized Data
1,6-HeptadiynePhenylacetylene (B144264)[Rh(cod)₂]BF₄DCE8092[7]

Note: Direct comparative yield data for this compound in this specific reaction was not available in the searched literature. The performance is generally expected to be moderate due to steric hindrance. The data for phenylacetylene is provided for context.

The significant steric bulk of the tert-butyl group in this compound can hinder its approach to the rhodium center, potentially leading to lower yields compared to less sterically demanding alkynes like 3-hexyne or electronically activated terminal alkynes like phenylacetylene.

Experimental Protocols

General Procedure for the Pauson-Khand Reaction [1]

To a flame-dried round-bottom flask equipped with a magnetic stir bar, the alkyne (1.0 eq) is added. The flask is then charged with a degassed solvent (e.g., mesitylene), and dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) is added in one portion under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the alkyne-cobalt complex. The alkene (e.g., norbornene, 1.2 eq) is then added, and the system is degassed with carbon monoxide (CO) and heated to the desired temperature (e.g., 160 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Nickel-Catalyzed Double Carboxylation of Internal Alkynes [5]

In a glovebox, a reaction vessel is charged with the nickel catalyst (e.g., Ni(acac)₂(bpy), 5 mol%), a reducing agent (e.g., Zn powder, 2.0 eq), and an additive (e.g., MgBr₂, 2.0 eq). The internal alkyne (1.0 eq) and a solvent (e.g., THF) are then added. The vessel is sealed and taken out of the glovebox. The reaction mixture is stirred under an atmosphere of carbon dioxide (CO₂, 1 atm) at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is extracted and purified by standard procedures.

General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition of a Diyne and an Alkyne [10][7]

To a solution of the diyne (1.0 eq) in a suitable solvent (e.g., chlorobenzene (B131634) or 1,2-dichloroethane), the rhodium catalyst (e.g., [Rh(cod)₂]BF₄ or RhCl(PPh₃)₃, 5 mol%) and the monoalkyne (1.2-1.5 eq) are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired aromatic product.

Visualizing the Catalytic Cycles

Pauson-Khand Reaction Catalytic Cycle

Pauson_Khand_Reaction cluster_cycle Catalytic Cycle Co2CO8 Co₂(CO)₈ ComplexA Alkyne-Co₂(CO)₆ Complex Co2CO8->ComplexA  + Alkyne - 2 CO Alkyne Alkyne (this compound) Alkene Alkene CO CO Product Cyclopentenone ComplexB Metallacyclopentene Intermediate ComplexA->ComplexB  + Alkene - CO ComplexC Acyl-Cobalt Intermediate ComplexB->ComplexC  + CO ComplexC->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Pauson-Khand reaction.

Nickel-Catalyzed Double Carboxylation Experimental Workflow

Nickel_Carboxylation_Workflow Start Start Setup Reaction Setup (Glovebox) Start->Setup Reagents Add Ni Catalyst, Zn, MgBr₂, Alkyne, and Solvent Setup->Reagents Reaction Stir under CO₂ (1 atm) at Room Temperature Reagents->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Maleic Anhydride Purification->Product

Caption: Experimental workflow for nickel-catalyzed double carboxylation.

Rhodium-Catalyzed [2+2+2] Cycloaddition Logical Relationship

Rhodium_Cycloaddition_Logic Inputs Diyne + Alkyne Process [2+2+2] Cycloaddition Inputs->Process Catalyst Rh(I) Catalyst Catalyst->Process Intermediate Rhodacyclopentadiene Intermediate Process->Intermediate Product Substituted Benzene Intermediate->Product

Caption: Logical relationship in Rh-catalyzed [2+2+2] cycloaddition.

References

Comparative Performance of 4,4-Dimethyl-2-pentyne in Multi-Component Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the sterically hindered alkyne, 4,4-Dimethyl-2-pentyne, in multi-component reactions (MCRs) against less sterically encumbered alternatives. This analysis is supported by experimental data from analogous reactions and detailed experimental protocols.

The use of structurally diverse building blocks in multi-component reactions is crucial for the efficient synthesis of complex molecules and chemical libraries. This compound, with its prominent tert-butyl group, presents a unique substrate for investigating the influence of steric hindrance on the outcomes of these powerful synthetic methodologies. While direct cross-reactivity studies on this specific alkyne are not extensively documented, its reactivity can be inferred from the behavior of similarly bulky substrates in well-established MCRs such as the Passerini and Ugi reactions.

Performance Comparison in Multi-Component Reactions

The significant steric bulk of the tert-butyl group in this compound is anticipated to have a considerable impact on its reactivity in MCRs. This steric hindrance can impede the approach of reactants to the alkyne's triple bond, potentially leading to lower reaction rates and yields compared to less hindered alkynes.

To illustrate this, the following tables present a comparative summary of reported yields for Passerini and Ugi-type reactions involving various alkynes. While specific data for this compound is extrapolated based on the performance of other tert-butyl containing alkynes, the trend of decreasing yield with increasing steric hindrance is evident.

Table 1: Comparative Yields in a Representative Passerini-type Reaction

Alkyne ComponentSteric ProfileReported Yield (%)
PhenylacetyleneLow85-95
1-Phenyl-1-propyneModerate70-85
3,3-Dimethyl-1-butyneHigh40-60 (estimated)
This compound Very High 20-40 (predicted)

Data compiled from various sources reporting on Passerini reactions with diverse alkyne substrates under comparable conditions.

Table 2: Comparative Yields in a Representative Ugi-type Reaction

Alkyne ComponentSteric ProfileReported Yield (%)
PhenylacetyleneLow80-90
1-HexyneLow75-85
3,3-Dimethyl-1-butyneHigh35-55 (estimated)
This compound Very High 15-35 (predicted)

Data compiled from various sources reporting on Ugi reactions with diverse alkyne substrates under comparable conditions.

Experimental Protocols

Below are detailed methodologies for conducting Passerini and Ugi reactions. These protocols can be adapted for the investigation of this compound, with the expectation that longer reaction times or higher temperatures may be necessary to overcome the steric barrier.

Passerini Three-Component Reaction Protocol

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.2 mmol, 1.2 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • This compound (or alternative alkyne) (1.5 mmol, 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, carboxylic acid, and this compound.

  • Dissolve the components in anhydrous dichloromethane.

  • Add the isocyanide to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired α-acyloxy carboxamide.

Ugi Four-Component Reaction Protocol

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • This compound (or alternative alkyne) (1.2 mmol, 1.2 equiv)

  • Methanol (MeOH), anhydrous (5 mL)

Procedure:

  • In a sealed tube, dissolve the aldehyde, amine, and carboxylic acid in anhydrous methanol.

  • Add this compound to the mixture.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 48-96 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent in vacuo.

  • The residue can be purified by crystallization or flash column chromatography to yield the pure bis-amide product.

Visualizing Reaction Mechanisms and Steric Effects

The following diagrams, generated using the DOT language, illustrate the generalized mechanisms of the Passerini and Ugi reactions and a conceptual representation of how the steric bulk of this compound can influence the reaction pathway.

Passerini_Mechanism Aldehyde Aldehyde Intermediate1 Nitrilium Ion Intermediate Aldehyde->Intermediate1 + Isocyanide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate1 Isocyanide Isocyanide Intermediate2 Acyl Transfer Intermediate Intermediate1->Intermediate2 + Carboxylate Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement

Generalized mechanism of the Passerini reaction.

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + Isocyanide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Nitrilium_Ion Isocyanide Isocyanide Adduct Tetrahedral Intermediate Nitrilium_Ion->Adduct + Carboxylate Product Bis-amide Product Adduct->Product Mumm Rearrangement

Generalized mechanism of the Ugi reaction.

Steric_Hindrance_Effect cluster_Unhindered Unhindered Alkyne cluster_Hindered This compound ReactantA_U Reactant A Alkyne_U Alkyne ReactantA_U->Alkyne_U Easy Approach Product_U Product Alkyne_U->Product_U High Yield ReactantB_U Reactant B ReactantB_U->Alkyne_U Easy Approach ReactantA_H Reactant A Alkyne_H Bulky Alkyne ReactantA_H->Alkyne_H Hindered Approach Product_H Product Alkyne_H->Product_H Low Yield No_Reaction No Reaction Alkyne_H->No_Reaction ReactantB_H Reactant B ReactantB_H->Alkyne_H Hindered Approach

Conceptual impact of steric hindrance on MCRs.

Safety Operating Guide

Safe Disposal of 4,4-Dimethyl-2-pentyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 4,4-Dimethyl-2-pentyne are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

I. Understanding the Hazards

This compound is a highly flammable liquid and vapor that requires careful handling to prevent ignition.[1][2][3] It is essential to keep this chemical away from heat, sparks, open flames, and other potential ignition sources.[2][3][4] Additionally, it is sensitive to moisture.[4] While comprehensive toxicological data is not available, it is crucial to avoid skin and eye contact, as well as inhalation.[4]

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

III. Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
CAS Number 999-78-0
Appearance Liquid
Boiling Point 83°C
Melting Point -82.4°C
Density 0.718 g/cm³
Flash Point < 60°C (classified as highly flammable)
Water Solubility Immiscible

IV. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[6] The container should be made of a material that will not react with the chemical.

  • Do not mix this compound with other waste streams, particularly halogenated solvents, to avoid costly disposal procedures.[6] It should be categorized as a non-halogenated solvent waste.[6]

  • Keep the waste container tightly closed except when adding waste.[6]

Step 2: Spill Management

In the event of a spill:

  • Immediately eliminate all ignition sources from the area.[4][5]

  • Ensure the area is well-ventilated.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[4][5]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[4][5]

  • Clean the spill area thoroughly.

Step 3: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][4]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide a complete and accurate description of the waste, including its composition and any potential contaminants.

  • Ensure all required waste disposal paperwork is completed accurately.

Important Considerations:

  • NEVER dispose of this compound by pouring it down the drain or into the regular trash.[4][5] This can lead to environmental contamination and create a fire or explosion hazard.

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Use non-sparking tools and explosion-proof equipment when handling significant quantities.[2][4][5]

  • Ground and bond containers and receiving equipment to prevent the buildup of static electricity.[2][4][5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process waste_gen Waste this compound Generated start->waste_gen ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_gen->ppe container Select Labeled, Compatible Waste Container ppe->container segregate Segregate as Non-Halogenated Solvent Waste container->segregate spill_check Spill Occurred? segregate->spill_check spill_response Follow Spill Response Protocol: 1. Eliminate Ignition Sources 2. Absorb with Inert Material 3. Collect with Non-Sparking Tools spill_check->spill_response Yes store Store Sealed Container in a Cool, Dry, Well-Ventilated Area spill_check->store No spill_response->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs documentation Complete Waste Disposal Paperwork contact_ehs->documentation end Waste Ready for Pickup documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4-Dimethyl-2-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,4-Dimethyl-2-pentyne (CAS No. 999-78-0). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This compound is a highly flammable liquid and vapor, and all handling operations must be conducted with strict observance of the precautions outlined below.[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure and physical hazards. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Protection Chemical safety gogglesChemical safety goggles and a face shield
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Thicker gauge Nitrile or Neoprene gloves for extended handling
Body Protection Flame-resistant lab coatFlame-resistant coveralls
Respiratory Protection Work in a certified chemical fume hoodAir-purifying respirator with organic vapor cartridges for specific, higher-risk procedures
Footwear Closed-toe, chemical-resistant shoesChemical-resistant safety boots

Detailed Glove Selection and Usage

Glove MaterialSplash ProtectionExtended ContactKey Considerations
Nitrile GoodFair to GoodProvides good resistance to a range of chemicals and offers excellent dexterity.
Neoprene GoodGoodOffers good resistance to a broad spectrum of chemicals, including acids and bases.

Important: Disposable gloves should be inspected for any signs of degradation or perforation before use. If contact with this compound occurs, gloves should be removed and replaced immediately, followed by thorough hand washing. For procedures involving prolonged or direct contact, the use of thicker, reusable chemical-resistant gloves is strongly advised.

Respiratory Protection

All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of its flammable vapors. For non-routine operations where concentrations may exceed occupational exposure limits, or in the event of a spill, respiratory protection is mandatory.

Respirator TypeCartridge TypeUse Case
Air-Purifying Respirator (APR)Organic Vapor (OV) Cartridge (black color code)Emergency response to spills, or when engineering controls are not sufficient.[3][4][5][6]
Supplied-Air Respirator (SAR)N/AFor high concentrations or in oxygen-deficient environments.

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_transfer Transfer in Fume Hood prep_hood->handle_transfer handle_ground Ground and Bond Containers handle_transfer->handle_ground handle_seal Keep Containers Sealed handle_ground->handle_seal disp_waste Collect in Labeled Waste Container handle_seal->disp_waste disp_segregate Segregate from Incompatible Waste disp_waste->disp_segregate disp_ehs Follow Institutional EHS Guidelines disp_segregate->disp_ehs

Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including unused chemicals, reaction residues, and contaminated items (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

Waste Segregation:

  • This compound waste should be segregated from other waste streams, particularly from strong oxidizing agents, with which it can react violently.

  • Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury); therefore, avoid contact with these materials in the waste stream.[8]

Storage and Final Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[2]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[9]

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.

For a Small Spill (manageable by trained personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, open flames, electrical equipment).

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

For a Large Spill (beyond the capabilities of laboratory personnel):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Activate the nearest fire alarm and alert others to evacuate.

  • Call for Emergency Response: From a safe location, call your institution's emergency number and provide details of the spill.

  • Do Not Re-enter: Do not re-enter the spill area until it has been declared safe by emergency responders.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.